Product packaging for 3,6-Difluoro-2-hydroxybenzoic acid(Cat. No.:CAS No. 749230-37-3)

3,6-Difluoro-2-hydroxybenzoic acid

Cat. No.: B1604437
CAS No.: 749230-37-3
M. Wt: 174.1 g/mol
InChI Key: FZHSZDCTILICIX-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H4F2O3 and its molecular weight is 174.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F2O3 B1604437 3,6-Difluoro-2-hydroxybenzoic acid CAS No. 749230-37-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-difluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHSZDCTILICIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650399
Record name 3,6-Difluoro-2-hydroxybenzoic acid
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Molecular Weight

174.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749230-37-3
Record name 3,6-Difluoro-2-hydroxybenzoic acid
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Record name 749230-37-3
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Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzoic Acid: Chemical Structure and Bonding

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of 3,6-difluoro-2-hydroxybenzoic acid, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will dissect its molecular architecture, delve into the nuances of its chemical bonding, and explore the electronic interplay of its functional groups, which collectively define its reactivity and utility as a synthetic building block.

Core Molecular Identity

This compound is a derivative of salicylic acid (2-hydroxybenzoic acid), distinguished by the presence of two fluorine atoms on the benzene ring. These substituents profoundly influence the molecule's electronic properties, acidity, and intermolecular interactions.

PropertyValue
IUPAC Name This compound
Synonyms 3,6-Difluorosalicylic acid
CAS Number 749230-37-3[1]
Molecular Formula C₇H₄F₂O₃[2]
Molecular Weight 174.10 g/mol [3]
Canonical SMILES C1=CC(=C(C(=C1F)C(=O)O)O)F[2]

Dissecting the Chemical Structure & Bonding

The unique characteristics of this compound arise from the specific arrangement and electronic nature of its constituent atoms and functional groups.

Molecular Geometry and Hybridization

The core of the molecule is a planar benzene ring, a consequence of the sp² hybridization of its six carbon atoms. This hybridization results in a framework of sigma (σ) bonds and a delocalized pi (π) system above and below the plane of the ring. The carbon atom of the carboxylic acid group is also sp² hybridized, while the oxygen atoms of the hydroxyl and carbonyl groups are sp³ hybridized.

Caption: 2D structure of this compound.

The Critical Role of Intramolecular Hydrogen Bonding

A defining feature of 2-hydroxybenzoic acids is the formation of a strong intramolecular hydrogen bond between the hydrogen of the ortho-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered pseudo-ring.

This internal hydrogen bond has several significant consequences:

  • Increased Acidity: It stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid compared to its meta and para isomers.[4] For instance, 2,4,6-trihydroxybenzoic acid, which has two ortho-hydroxyl groups, is a remarkably strong carboxylic acid (pKa1 = 1.68) due to the stabilization of the conjugate base by two strong intramolecular hydrogen bonds.[5][6]

  • Conformational Rigidity: The hydrogen bond locks the carboxyl group in a planar conformation with the benzene ring, conferring a rigid geometry upon the molecule.[5]

  • Physical Properties: By satisfying hydrogen bonding potential within the molecule, it reduces the extent of intermolecular hydrogen bonding. This typically leads to a lower melting point compared to isomers like 4-hydroxybenzoic acid, where only intermolecular hydrogen bonds are possible.[7][8]

G cluster_F Fluorine (-F) cluster_OH Hydroxyl (-OH) cluster_COOH Carboxylic Acid (-COOH) F_I Inductive Effect (-I) Strongly withdrawing Overall Overall Ring Character: Electron Deficient F_I->Overall Dominant F_M Resonance Effect (+M) Weakly donating OH_I Inductive Effect (-I) Weakly withdrawing OH_M Resonance Effect (+M) Strongly donating OH_M->Overall Counteracting COOH_I Inductive Effect (-I) Strongly withdrawing COOH_I->Overall COOH_M Resonance Effect (-M) Strongly withdrawing

References

A Technical Guide to the Spectroscopic Characterization of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,6-difluoro-2-hydroxybenzoic acid, a key intermediate in the development of novel pharmaceuticals and advanced materials. For researchers, scientists, and drug development professionals, understanding the structural and electronic properties of this molecule is paramount. This document synthesizes theoretical predictions and comparative data from analogous compounds to present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Methodologies for data acquisition and interpretation are discussed, providing a robust framework for the empirical analysis of this and similar fluorinated aromatic compounds.

Introduction: The Significance of this compound

This compound (C₇H₄F₂O₃, Molar Mass: 174.10 g/mol ) is a substituted aromatic carboxylic acid.[1][2] The presence of two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts unique chemical and physical properties to the molecule. These features make it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive spectroscopic analysis is the cornerstone of its application, ensuring identity, purity, and a deep understanding of its molecular structure.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, establishing a benchmark for its characterization.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its chemical formula.

Predicted Mass Spectrometry Data

While experimental mass spectra are not widely available in public databases, predicted data from computational tools provide a reliable expectation. The following table summarizes the predicted m/z values for various adducts of this compound.[3]

AdductPredicted m/z
[M+H]⁺175.02013
[M+Na]⁺197.00207
[M-H]⁻173.00557
[M+NH₄]⁺192.04667
[M+K]⁺212.97601
[M]⁺174.01230

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[3]

Experimental Protocol: High-Resolution Mass Spectrometry

A detailed protocol for acquiring high-resolution mass spectra is outlined below. The choice of ionization technique is critical; Electrospray Ionization (ESI) is generally preferred for this class of compounds due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Ionization Mode: Perform analysis in both positive and negative ESI modes to observe different adducts and enhance confidence in identification.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Compare the experimentally observed m/z values of the molecular ions with the theoretically calculated values to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides information on the connectivity of atoms and the electronic environment of the nuclei.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will reveal the chemical environment of the two aromatic protons.

  • Expected Chemical Shifts (δ): The two aromatic protons are expected to resonate in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing substituents.

  • Splitting Patterns: The protons will exhibit coupling to each other and to the fluorine atoms. The spectrum is anticipated to show two distinct multiplets. The proton at position 4 will be a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 3. The proton at position 5 will appear as a doublet of triplets (or a more complex multiplet) due to coupling with the proton at position 4 and the two fluorine atoms at positions 3 and 6.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Expected Chemical Shifts (δ):

    • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to appear in the range of 165-175 ppm.

    • Aromatic Carbons: The seven aromatic carbons will resonate between 100-160 ppm. The carbons directly bonded to fluorine (C3 and C6) will show large one-bond C-F coupling constants. The carbons bonded to the hydroxyl (C2) and carboxylic acid (C1) groups will also have distinct chemical shifts.

¹⁹F NMR Spectroscopy: A Key to Fluorinated Compounds

¹⁹F NMR is particularly informative for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[2][4]

  • Expected Chemical Shifts (δ): The two fluorine atoms are in different chemical environments and are expected to show two distinct signals. The chemical shifts will be influenced by the neighboring hydroxyl and carboxylic acid groups. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.[5]

  • Splitting Patterns: The fluorine signals will be split by coupling to each other (⁴JFF) and to the aromatic protons (³JHF and ⁴JHF).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic C-F bonds.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
O-H (Phenolic)Stretching~3400 (broad)
C-H (Aromatic)Stretching3100-3000
C=O (Carboxylic Acid)Stretching1720-1680
C=C (Aromatic)Stretching1600-1450
C-F (Aromatic)Stretching1300-1100
C-OStretching1320-1210
O-HBending1440-1395 and 950-910

Table 2: Predicted characteristic IR absorption bands for this compound. The broadness of the O-H stretches is due to hydrogen bonding.[6]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Integrated Spectroscopic Analysis Workflow

A holistic approach combining all three spectroscopic techniques is essential for an unambiguous characterization of this compound. The following workflow illustrates the logical progression of analysis.

Spectroscopic_Workflow cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy cluster_NMR NMR Spectroscopy MS Acquire High-Resolution Mass Spectrum Confirm_Formula Confirm Molecular Formula (C₇H₄F₂O₃) MS->Confirm_Formula Final_Characterization Complete Structural Characterization Confirm_Formula->Final_Characterization IR Acquire FT-IR Spectrum Identify_FG Identify Functional Groups (-OH, C=O, C-F) IR->Identify_FG Identify_FG->Final_Characterization NMR Acquire ¹H, ¹³C, ¹⁹F NMR Spectra Elucidate_Structure Elucidate Connectivity and Stereochemistry NMR->Elucidate_Structure Elucidate_Structure->Final_Characterization

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound, while challenging due to the limited availability of public experimental data, can be effectively achieved through a combination of predictive methods and a systematic experimental approach. This guide provides the necessary theoretical framework and practical protocols for researchers to confidently identify and characterize this important molecule. The integration of MS, NMR, and IR spectroscopy provides a self-validating system for complete structural elucidation, ensuring the quality and reliability of this compound in research and development applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,6-Difluoro-2-hydroxybenzoic acid. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for complex fluorinated aromatic systems. We will explore the nuanced effects of fluorine substitution on chemical shifts and the diagnostic power of homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) spin-spin coupling constants. The guide includes detailed experimental protocols, predicted spectral data, and a discussion of 2D NMR techniques for unambiguous signal assignment, establishing a robust framework for the structural elucidation of this and similar molecules.

Introduction: The Structural Challenge of Fluorinated Aromatics

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. The precise arrangement of its functional groups—a carboxylic acid, a hydroxyl group, and two fluorine atoms on a benzene ring—creates a unique electronic environment that dictates its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. However, the presence of fluorine (¹⁹F), a spin I=½ nucleus with 100% natural abundance and a high gyromagnetic ratio, introduces both challenges and opportunities for spectral analysis.[1][2] While it complicates ¹H and ¹³C spectra through extensive spin-spin coupling, this same phenomenon provides profound structural insights, allowing for definitive assignment of substitution patterns. This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of this compound, transforming spectral complexity into structural clarity.

Foundational Principles: Chemical Shifts and J-Coupling

A thorough interpretation of the NMR spectra for this molecule requires an understanding of the key parameters: chemical shift (δ) and spin-spin coupling (J).

  • Chemical Shift (δ) : The position of a signal in an NMR spectrum, reported in parts per million (ppm), is determined by the local electronic environment of the nucleus. Electron-withdrawing groups (like fluorine and the carboxylic acid) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (like the hydroxyl group) "shield" nuclei, moving them upfield (to lower ppm values). The interplay of these effects in this compound results in a distinct chemical shift for each proton and carbon.

  • Spin-Spin Coupling (J-coupling) : This phenomenon, mediated through chemical bonds, arises from the interaction of nuclear spins.[3][4] It splits NMR signals into multiplets and provides direct evidence of connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and is highly dependent on the number and type of bonds separating the interacting nuclei.[3][5] In this molecule, we will observe:

    • ¹H-¹H Coupling : Through-bond coupling between the two aromatic protons.

    • ¹H-¹⁹F Coupling : Heteronuclear coupling between protons and fluorine atoms, which can occur over several bonds (long-range coupling).[1]

    • ¹³C-¹⁹F Coupling : Strong one-bond couplings and smaller long-range couplings that are invaluable for assigning carbon signals.[5][6]

Experimental Workflow for NMR Analysis

A rigorous and reproducible NMR analysis follows a well-defined workflow, from sample preparation to final data interpretation.

Recommended Experimental Protocol
  • Sample Preparation :

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the compound and allows for the observation of the exchangeable hydroxyl and carboxylic acid protons.[7] Other potential solvents include methanol-d₄ or acetone-d₆.

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the sample is homogeneous and free of particulate matter.

  • Data Acquisition :

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum with proton decoupling. This simplifies the spectrum to show only singlets or multiplets arising from ¹³C-¹⁹F coupling.

    • For unambiguous assignment, acquire two-dimensional (2D) spectra:

      • ¹H-¹H COSY (Correlation Spectroscopy) : To confirm the coupling relationship between the two aromatic protons.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : To identify which protons are directly attached to which carbons.[8][9]

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : To probe correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the overall connectivity.[10]

The logical flow of these experiments is depicted in the diagram below.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Elucidation Prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1 1D ¹H NMR Prep->H1 C13 1D ¹³C{¹H} NMR H1->C13 AssignH Assign ¹H Signals (Chemical Shift, Integration, J-Coupling) H1->AssignH COSY 2D ¹H-¹H COSY C13->COSY C13->AssignH AssignC Assign ¹³C Signals (Chemical Shift, J C-F Coupling) C13->AssignC HSQC 2D ¹H-¹³C HSQC COSY->HSQC Correlate Correlate Data (COSY, HSQC, HMBC) COSY->Correlate HMBC 2D ¹H-¹³C HMBC HSQC->HMBC HSQC->Correlate HMBC->Correlate AssignH->Correlate AssignC->Correlate Structure Final Structure Confirmation Correlate->Structure

References

Mass spectrometry fragmentation pattern of 3,6-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,6-Difluoro-2-hydroxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of this compound, a compound of increasing interest in pharmaceutical and materials science. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we elucidate the principal fragmentation pathways of the deprotonated molecule, [M-H]⁻. The dominant fragmentation channel observed is the characteristic neutral loss of carbon dioxide (CO₂), a hallmark of carboxylate anion fragmentation. Subsequent and competing fragmentation routes, including the elimination of hydrogen fluoride (HF) and water (H₂O), are also explored. This guide presents a detailed experimental protocol, a causal explanation for methodological choices, and a proposed fragmentation scheme grounded in established principles of ion chemistry. The insights herein serve as a foundational reference for researchers engaged in the qualitative and quantitative analysis of fluorinated aromatic compounds.

Introduction to this compound

This compound is a polysubstituted aromatic carboxylic acid. Its structure, featuring two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, imparts unique chemical properties that make it a valuable building block in organic synthesis. The fluorine atoms can significantly alter the acidity, lipophilicity, and metabolic stability of derivative molecules, making it a key intermediate in the development of novel pharmaceuticals and advanced materials.

Accurate characterization of such molecules is paramount. Mass spectrometry, particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and a fragmentation method like Collision-Induced Dissociation (CID), stands as a powerful tool for structural confirmation and quantification.[1][2] Understanding the specific fragmentation pattern of this compound is essential for its unambiguous identification in complex matrices and for differentiating it from structural isomers. This guide provides the fundamental mass spectrometric knowledge required for these applications.

Physicochemical Properties and Mass Spectrometric Profile

A precise understanding of the analyte's properties is the bedrock of any mass spectrometric analysis. The key identifiers for this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[3]
Molecular Weight 174.10 g/mol N/A
Monoisotopic Mass 174.01285 Da[3]
Predicted [M-H]⁻ m/z 173.00557 Da[3]
Predicted [M+H]⁺ m/z 175.02013 Da[3]

Mass Spectrometry Methodology: A Self-Validating Workflow

The chosen methodology is designed to provide clear, reproducible fragmentation data. The rationale behind each step is explained to demonstrate the expertise and trustworthiness of the protocol.

Rationale for Method Selection
  • Ionization Technique: Electrospray Ionization (ESI) is selected due to the polar and acidic nature of this compound. ESI is a soft ionization method that efficiently generates intact molecular ions from solution, minimizing in-source fragmentation and preserving the precursor ion for subsequent MS/MS analysis.

  • Ionization Mode: Negative ion mode (ESI-) is the logical choice. Carboxylic acids are readily deprotonated in solution, forming highly stable carboxylate anions, [M-H]⁻.[4] This process is typically more efficient and leads to a stronger signal for this class of compounds compared to protonation in positive mode.

  • Fragmentation Technique: Collision-Induced Dissociation (CID) is a robust and widely used technique to induce fragmentation.[1][2] By accelerating the isolated [M-H]⁻ precursor ion and colliding it with an inert gas (e.g., argon or nitrogen), kinetic energy is converted into internal energy, leading to the cleavage of the weakest chemical bonds in a controlled and reproducible manner.

General Analytical Workflow

The logical flow of the experiment ensures that each stage validates the next, from sample preparation to data interpretation.

Figure 1: Experimental Workflow for MS/MS Analysis A Sample Preparation (Dilution in 50:50 ACN:H₂O with 0.1% Formic Acid) B Direct Infusion or LC Introduction (Flow Rate: 5-10 µL/min) A->B C Electrospray Ionization (ESI) (Negative Ion Mode) B->C D MS1 Scan: Precursor Ion Selection (Isolation of m/z 173.01) C->D E Collision-Induced Dissociation (CID) (Collision with Ar or N₂) D->E F MS2 Scan: Product Ion Analysis (Detection of Fragments) E->F G Data Interpretation (Fragmentation Pathway Elucidation) F->G

Detailed Experimental Protocol

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of acetonitrile and deionized water. While the analysis is in negative mode, the addition of 0.1% formic acid to the bulk solvent can aid in the electrospray process by providing protons to neutralize the spray droplet, though it is not for analyte protonation.

  • Mass Spectrometer Configuration (Triple Quadrupole or Q-TOF):

    • Ion Source: Electrospray Ionization (ESI)

    • Ion Polarity: Negative

    • Capillary Voltage: -3.0 to -4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 600 L/hr at 350 °C).

    • Nebulizer Gas: Optimized for a stable spray.

  • MS/MS Analysis Parameters:

    • MS1: Scan for the precursor ion or perform Selected Ion Monitoring (SIM) for the [M-H]⁻ ion at m/z 173.01.

    • Isolation: Use an isolation window of 1-2 Da to select the precursor ion.

    • Collision Gas: Argon at a pressure optimized for fragmentation (e.g., 1-3 x 10⁻³ mbar).

    • Collision Energy: Perform a ramping experiment from 5 to 40 eV to observe the appearance of different fragment ions and determine the optimal energy for characteristic fragmentation (typically 15-25 eV for this class of molecule).

    • MS2: Scan the product ions over a mass range of m/z 40 to 180.

Analysis of the Fragmentation Pattern (ESI-)

Upon collisional activation, the deprotonated this compound molecule, with a precursor ion at m/z 173.01 , is expected to follow several distinct fragmentation pathways.

Primary Fragmentation: Decarboxylation

The most common and energetically favorable fragmentation pathway for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂), a mass loss of 44.01 Da.[5][6] This is a charge-remote fragmentation process that results in the formation of a highly stable difluorophenoxide anion.

  • [M-H]⁻ → [M-H-CO₂]⁻

  • m/z 173.01 → m/z 129.00

This fragment at m/z 129.00 is anticipated to be the base peak in the product ion spectrum under typical CID conditions.

Secondary and Competing Fragmentation Pathways

While decarboxylation is dominant, other fragmentation channels can provide additional structural confirmation, particularly at higher collision energies.

  • Loss of Hydrogen Fluoride (HF): The presence of fluorine atoms on the aromatic ring allows for the potential elimination of a neutral HF molecule (mass loss of 20.01 Da). This can occur from the primary fragment.

    • [M-H-CO₂]⁻ → [M-H-CO₂-HF]⁻

    • m/z 129.00 → m/z 109.00

  • Loss of Water (H₂O) - The "Ortho Effect": The ortho relationship between the hydroxyl and carboxylate groups can facilitate an intramolecular rearrangement leading to the loss of water (mass loss of 18.01 Da).[7] While this "ortho effect" is well-documented, its prominence can vary. It may occur as a competing pathway from the precursor ion.

    • [M-H]⁻ → [M-H-H₂O]⁻

    • m/z 173.01 → m/z 155.00

  • Loss of Carbon Monoxide (CO): A less common but plausible fragmentation from the decarboxylated intermediate involves the loss of CO (mass loss of 28.00 Da), which would indicate a ring-opening event.

    • [M-H-CO₂]⁻ → [M-H-CO₂-CO]⁻

    • m/z 129.00 → m/z 101.00

Summary of Predicted Fragmentation Data

The following table summarizes the key ions expected in the ESI- MS/MS spectrum of this compound.

Ion DescriptionProposed StructureCalculated m/zNeutral Loss
Precursor Ion [C₇H₃F₂O₃]⁻173.01-
Primary Fragment [C₆H₃F₂O]⁻129.00CO₂ (44.01 Da)
Secondary Fragment [C₆H₂FO]⁻109.00CO₂ + HF (64.02 Da)
Ortho-Effect Fragment [C₇HF₂O₂]⁻155.00H₂O (18.01 Da)
Proposed Fragmentation Scheme

The relationships between the precursor and product ions are visualized in the fragmentation diagram below.

Figure 2: Proposed ESI- Fragmentation Pathway parent Precursor Ion [M-H]⁻ m/z 173.01 frag1 Base Peak [M-H-CO₂]⁻ m/z 129.00 parent:f2->frag1:f2 - CO₂ (44.01 Da) (Primary Pathway) frag3 Ortho-Effect Fragment [M-H-H₂O]⁻ m/z 155.00 parent:f2->frag3:f2 - H₂O (18.01 Da) (Competing Pathway) frag2 Secondary Fragment [M-H-CO₂-HF]⁻ m/z 109.00 frag1:f2->frag2:f2 - HF (20.01 Da)

Conclusion

The fragmentation pattern of this compound under negative mode ESI-MS/MS is characterized by a predictable and structurally informative cascade. The primary and most reliable fragmentation is the loss of CO₂ from the deprotonated precursor ion [M-H]⁻ at m/z 173.01 to yield the base peak at m/z 129.00. The presence of secondary fragments resulting from the loss of HF and a competing pathway involving the loss of H₂O provides further diagnostic evidence for structural confirmation. This guide equips researchers with the necessary framework to confidently identify this compound, differentiate it from isomers, and develop robust quantitative methods in complex analytical scenarios.

References

Solubility Profile of 3,6-Difluoro-2-hydroxybenzoic acid: A Methodological and Predictive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to formulation development and bioavailability. This guide provides a comprehensive technical overview of 3,6-Difluoro-2-hydroxybenzoic acid, a key building block in modern synthetic chemistry. While specific quantitative solubility data for this compound is not widely published, this document serves as an in-depth guide to understanding its theoretical solubility profile based on its molecular structure and provides a gold-standard experimental protocol for its empirical determination. We will delve into the physicochemical principles governing its solubility, offer a detailed, field-proven methodology for accurate measurement, and discuss the analytical techniques required for quantification.

Introduction: The Critical Role of Solubility

This compound (CAS No. 749230-37-3) is a halogenated aromatic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two electron-withdrawing fluorine atoms, a hydroxyl group, and a carboxylic acid moiety, make it a valuable precursor for novel pharmaceutical agents and functional materials.

Understanding the solubility of this compound is not merely an academic exercise; it is a critical parameter that dictates its utility. In drug discovery, poor solubility can lead to unreliable results in in-vitro assays and challenges in achieving therapeutic concentrations in vivo.[1] For process chemists, solubility data is essential for selecting appropriate reaction media, designing efficient purification strategies (like crystallization), and ensuring process safety and scalability. This guide is designed to equip researchers with the foundational knowledge and practical protocols to confidently assess the solubility of this important molecule.

Molecular Characteristics and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the compatibility of their intermolecular forces.[2][3] The structure of this compound provides clear indicators of its expected behavior.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₄F₂O₃

  • Molecular Weight: 174.10 g/mol

  • Physical Form: Solid[4]

  • Melting Point: 154 - 155 °C[4]

  • Structural Features:

    • Polar Functional Groups: A carboxylic acid (-COOH) and a hydroxyl (-OH) group, both capable of acting as hydrogen bond donors and acceptors.

    • Aromatic Ring: A benzene ring, which introduces some nonpolar character.

    • Fluorine Substituents: Two fluorine atoms, which are highly electronegative and can participate in weaker dipole-dipole interactions.

The presence of strong hydrogen-bonding groups (-COOH and -OH) suggests that this compound will exhibit favorable solubility in polar solvents. The carboxylic acid group can ionize, particularly in basic media, which dramatically increases aqueous solubility.[5] The fluorine atoms enhance the acidity of the adjacent protons and influence the molecule's overall electronic distribution.[6]

Predicted Solubility in Common Organic Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the carboxylic acid and hydroxyl groups of the solute. Studies on similar compounds like 3-Fluoro-2-hydroxybenzoic acid confirm high solubility in methanol.[6]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents contain polar functional groups (e.g., carbonyls) that can accept hydrogen bonds from the solute's -OH and -COOH groups. The absence of a donor proton in the solvent may slightly limit solubility compared to protic solvents. 2-Hydroxybenzoic acid shows high solubility in THF and ketones.[7]
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate While polar, these solvents are poor hydrogen bond acceptors and cannot donate hydrogen bonds. Solubility will be primarily driven by dipole-dipole interactions.
Nonpolar Aromatic Toluene, BenzeneLow to Very Low The nonpolar nature of these solvents is incompatible with the highly polar functional groups of the solute. Van der Waals forces will be the primary, and weaker, mode of interaction.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / Insoluble The significant mismatch in polarity between the solute and these solvents will result in minimal dissolution.[3]

Gold-Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is universally regarded as the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[8][9][10] It measures the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature when excess solid is present. The following protocol is a robust, self-validating system for obtaining reliable data.

Causality Behind the Method

The core principle is to create a suspension of the compound in the solvent and allow it to reach thermodynamic equilibrium—the point where the rate of dissolution equals the rate of precipitation.[10] Agitation facilitates this process, while a defined incubation period ensures equilibrium is truly reached.[11][12] Subsequent separation of the solid and liquid phases allows for the accurate quantification of the dissolved compound in the supernatant.

Materials and Equipment
  • Analyte: this compound (solid form)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Pipettes and tips for accurate liquid handling[11]

    • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C) and providing agitation.[11]

    • Centrifuge with appropriate vial adapters.

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE) to remove undissolved solids.[1]

    • Autosampler vials for HPLC analysis.

    • HPLC system with a UV-Vis detector.[11][13]

Experimental Workflow

The workflow is designed to ensure accuracy and reproducibility.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A starting point of ~10-20 mg is often sufficient.[14]

  • Solvent Addition: Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a thermostatic shaker set to a constant temperature (typically 25 °C for standard measurements).

    • Agitate the suspension for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is common for many pharmaceutical compounds.[12] For compounds with very slow dissolution rates, longer times (up to 72 hours) may be necessary.[12] It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.[10]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed for a short period to allow larger particles to sediment.

    • For fine suspensions, centrifuge the vial (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles that could otherwise lead to an overestimation of solubility.[1][11]

  • Dilution & Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample via HPLC-UV.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and specific method for quantifying the concentration of the dissolved analyte.[13][15]

Preparation of Standards
  • Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or acetonitrile).[15]

  • Calibration Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.[15]

Analytical Workflow

Caption: Workflow for HPLC-UV Quantification.

Calculation

The solubility is calculated using the following formula:

Solubility (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration of the diluted sample as determined from the calibration curve (in mg/mL).

  • DF is the dilution factor used to prepare the sample for analysis.

Safety and Handling

As a responsible scientist, proper handling is paramount. According to safety data sheets, this compound is classified as a substance that causes skin irritation and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood.[17]

  • First Aid:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[17]

    • Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[17]

  • Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated place.[18]

Conclusion

While published quantitative data on the solubility of this compound is scarce, its molecular architecture strongly suggests high solubility in polar protic and aprotic organic solvents, with limited solubility in nonpolar media. This guide provides the scientific rationale for this prediction and, more importantly, equips researchers with a robust, gold-standard protocol for its empirical determination. By meticulously following the shake-flask method coupled with precise HPLC-UV analysis, scientists and drug developers can generate the high-quality, reliable solubility data essential for advancing their research and development objectives.

References

A Comprehensive Guide to the Theoretical and Computational Investigation of 3,6-Difluoro-2-hydroxybenzoic Acid: A Keystone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational exploration of 3,6-Difluoro-2-hydroxybenzoic acid. In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and pharmacokinetic properties. This document serves as an in-depth resource for researchers, computational chemists, and drug development professionals, detailing the application of robust computational methodologies to elucidate the structural, electronic, and interactive properties of this promising molecule. By leveraging Density Functional Theory (DFT), molecular docking, and advanced spectroscopic simulations, we present a self-validating system of protocols designed to unlock the full potential of this compound in rational drug design.

Introduction: The Strategic Significance of Fluorinated Benzoic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acids, in particular, have garnered significant attention as versatile building blocks and active pharmaceutical ingredients. Derivatives of fluorinated benzoic acid have demonstrated a spectrum of biological activities, including antimicrobial and anticancer properties.[1] The 2-hydroxybenzoic acid (salicylic acid) moiety itself is a well-established pharmacophore, and its combination with fluorine atoms presents a compelling avenue for the design of novel therapeutics, such as selective SIRT5 inhibitors.[2]

This guide focuses specifically on this compound, a molecule poised for significant interest. The strategic placement of two fluorine atoms on the phenyl ring, ortho and meta to the carboxyl group, is anticipated to introduce unique electronic and conformational characteristics. Understanding these characteristics at a quantum mechanical level is paramount for predicting its behavior in biological systems and for its rational application in drug design.

This document will provide a detailed exposition of the theoretical and computational methodologies that can be employed to build a comprehensive in-silico profile of this compound. We will delve into the causality behind the selection of specific computational techniques and provide field-proven, step-by-step protocols for their implementation.

Molecular Structure and Properties: A Quantum Chemical Approach

A foundational understanding of a molecule's three-dimensional structure and electronic properties is a prerequisite for any drug design campaign. Density Functional Theory (DFT) has emerged as a powerful and accurate computational method for this purpose.[3][4][5][6]

Structural Optimization and Conformational Analysis

The initial step in the computational investigation of this compound is to determine its most stable three-dimensional conformation. The intramolecular interactions, particularly between the hydroxyl, carboxyl, and fluorine substituents, will dictate the molecule's overall shape and reactivity.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[4][6]

  • Basis Set: 6-311++G(d,p). This basis set is recommended for its inclusion of polarization and diffuse functions, which are crucial for accurately describing the electronic distribution in a molecule with electronegative atoms like fluorine and oxygen.[5]

  • Procedure: a. Construct the initial 3D structure of this compound using a molecular builder. b. Perform a geometry optimization calculation without any symmetry constraints. c. Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

Illustrative Data: Optimized Geometric Parameters

ParameterPredicted Value (Å/°)
C1-C2 Bond Length1.40
C-F Bond Length1.35
O-H (hydroxyl) Bond Length0.97
C=O (carboxyl) Bond Length1.22
C-O-H (carboxyl) Angle105.0
Dihedral Angle (ring-carboxyl)~0 (planar)

Note: These are illustrative values. Actual values would be obtained from the output of the DFT calculation.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and its ability to participate in charge transfer interactions.

Workflow for Frontier Molecular Orbital Analysis

FMO_Workflow start Optimized Molecular Geometry dft Single-Point Energy Calculation (DFT/B3LYP/6-311++G(d,p)) start->dft output Extract HOMO/LUMO Energies and Orbitals dft->output analysis Calculate Reactivity Descriptors (e.g., Hardness, Electronegativity) output->analysis visualization Visualize HOMO/LUMO Surfaces output->visualization

Caption: Workflow for Frontier Molecular Orbital Analysis.

Illustrative Data: Electronic Properties

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: These are illustrative values.

A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. The distribution of the HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Spectroscopic Characterization: Bridging Theory and Experiment

Computational spectroscopy is a powerful tool for interpreting and predicting experimental spectra. By simulating vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, we can gain a deeper understanding of the molecule's structure and electronic transitions.

Vibrational Analysis (FT-IR and Raman)

Vibrational spectroscopy is sensitive to the specific bonds and functional groups within a molecule. DFT calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the assignment of experimental spectra.[5]

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian, ORCA, or equivalent.

  • Method: B3LYP/6-311++G(d,p), using the optimized geometry.

  • Procedure: a. Perform a frequency calculation on the optimized structure. b. The output will contain the vibrational frequencies, IR intensities, and Raman activities. c. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used.

Key Vibrational Modes to Analyze:

  • O-H stretch (hydroxyl and carboxyl): These will appear as broad bands in the high-frequency region of the IR spectrum.

  • C=O stretch (carboxyl): A strong, characteristic peak.

  • C-F stretches: These will appear in the fingerprint region and are indicative of the fluorination pattern.

  • Aromatic C-H and C-C stretches: Characteristic of the benzene ring.

Electronic Spectra (UV-Vis)

Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra. It provides information about the electronic transitions between molecular orbitals.[5][6]

Experimental Protocol: UV-Vis Spectrum Simulation

  • Software: Gaussian, ORCA, or equivalent.

  • Method: TD-DFT (B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Procedure: a. Run a TD-DFT calculation, specifying the number of excited states to compute. b. The output will provide the excitation energies (which can be converted to wavelengths), oscillator strengths (related to peak intensity), and the nature of the electronic transitions (e.g., π -> π*).

Molecular Interactions: Docking Studies and Drug Development Potential

For drug development professionals, understanding how this compound interacts with biological macromolecules is of paramount importance. Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target.[7][8][9]

Workflow for Molecular Docking

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation ligand_start This compound (3D structure) ligand_opt Energy Minimization (e.g., using a force field) ligand_start->ligand_opt ligand_charge Assign Partial Charges ligand_opt->ligand_charge docking Perform Molecular Docking (e.g., AutoDock, Glide) ligand_charge->docking protein_start Select Target Protein (e.g., from PDB) protein_prep Remove Water, Add Hydrogens, Assign Charges protein_start->protein_prep protein_grid Define Binding Site/ Grid Box protein_prep->protein_grid protein_grid->docking analysis Analyze Binding Poses, Scoring Functions, and Interactions docking->analysis

Caption: Generalized workflow for molecular docking studies.

Hypothetical Application: Targeting SIRT5

Given that 2-hydroxybenzoic acid derivatives have been identified as selective SIRT5 inhibitors, a molecular docking study of this compound into the active site of SIRT5 would be a logical and insightful investigation.[2] The docking results would predict the binding pose and score, and analysis of the pose would reveal key interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic contacts) with the protein's amino acid residues. The fluorine atoms may participate in favorable orthogonal multipolar interactions, enhancing binding affinity.

Conclusion and Future Perspectives

The theoretical and computational methodologies outlined in this guide provide a robust and scientifically rigorous framework for the in-depth characterization of this compound. By systematically applying DFT for structural and electronic analysis, TD-DFT for spectroscopic prediction, and molecular docking for evaluating biological interactions, researchers can build a comprehensive in-silico profile of this molecule. This knowledge is invaluable for accelerating its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive compounds.

Future work should focus on validating these computational predictions with experimental data. The synthesis of this compound, followed by X-ray crystallography, NMR, FT-IR, and UV-Vis spectroscopy, would provide a direct comparison to the theoretical results. Furthermore, in vitro biological assays are necessary to confirm the computationally predicted interactions with protein targets. The synergy between these computational and experimental approaches represents the future of efficient and rational drug discovery.

References

A-Z Guide to Quantum Chemical Calculations for 3,6-Difluoro-2-hydroxybenzoic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting quantum chemical calculations on 3,6-Difluoro-2-hydroxybenzoic acid (DFHBA). DFHBA is a vital scaffold in medicinal chemistry, and understanding its intrinsic molecular properties is paramount for rational drug design. This document moves beyond a simple list of steps, offering a self-validating workflow grounded in established theory. We will explore the rationale behind the selection of computational methods, provide step-by-step procedures for geometry optimization, frequency analysis, and the calculation of key electronic properties, and discuss the interpretation of these results in the context of drug development. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico techniques to accelerate their research.

Introduction: The 'Why' of Computational Analysis for DFHBA

This compound (Molecular Formula: C₇H₄F₂O₃) is a substituted aromatic carboxylic acid.[1] The presence of electronegative fluorine atoms, a hydroxyl group, and a carboxylic acid group imparts a unique electronic and structural profile. These features are critical for its function as a molecular building block in pharmaceuticals, where it can influence properties like binding affinity, metabolic stability, and membrane permeability.[2] Fluorinated benzoic acids, in general, are used in the synthesis of compounds with applications ranging from antimicrobial to anticancer agents.[2]

Predicting how DFHBA will interact within a biological system—for example, at the active site of a target protein—is a central challenge in drug discovery. Quantum chemical calculations offer a powerful lens to probe the molecule's fundamental properties before committing to costly and time-consuming wet-lab synthesis. By accurately modeling the molecule's three-dimensional structure, vibrational modes, and electronic landscape, we can gain predictive insights into its reactivity, stability, and potential intermolecular interactions.

This guide establishes a robust and reproducible computational protocol, emphasizing the causality behind each methodological choice to ensure the scientific integrity of the results.

Part 1: The Theoretical & Methodological Framework

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like DFHBA, a balance must be struck between computational cost and accuracy.

Selecting the Right Tools: A Primer on Density Functional Theory (DFT)

Density Functional Theory (DFT) has revolutionized computational chemistry by providing a framework that includes electron correlation—a critical factor for accurate predictions—at a computational cost comparable to less rigorous methods like Hartree-Fock.[3][4] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a molecule is a unique functional of its electron density.[5][6]

For organic molecules containing heteroatoms, the B3LYP hybrid functional is a well-established and reliable choice.[7][8] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and a portion of exact Hartree-Fock exchange, offering a balanced description of electronic structure.[3] Its performance for geometries, vibrational frequencies, and energies of a wide range of organic systems is extensively documented, making it a trustworthy starting point for our analysis.[6][8]

The Language of Electrons: Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy of the calculation. For DFHBA, which contains polar bonds (C-F, O-H, C=O) and lone pairs of electrons, a flexible basis set is required.

The 6-311++G(d,p) Pople-style basis set is an excellent choice for this system. Let's deconstruct this notation to understand its power:[9][10]

  • 6-311G : This indicates a split-valence, triple-zeta basis set. The core orbitals are described by 6 primitive Gaussian functions, while the valence orbitals are split into three parts (described by 3, 1, and 1 primitive Gaussians, respectively), allowing for greater flexibility in describing the electron distribution involved in bonding.[10]

  • ++ : These two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing species with lone pairs, hydrogen bonds, and other regions of "soft" electron density far from the nuclei.[11]

  • (d,p) : This denotes the addition of polarization functions —d-type functions on heavy atoms and p-type functions on hydrogen atoms. These functions allow the orbitals to change shape and direction in the presence of other atoms, which is essential for accurately modeling chemical bonds and intermolecular interactions.[12]

The combination of B3LYP with the 6-311++G(d,p) basis set provides a high-quality, reliable level of theory for obtaining accurate structural and electronic properties for DFHBA.[11]

Part 2: A Validated Computational Workflow

This section details the step-by-step protocol for the quantum chemical analysis of DFHBA. This workflow is designed to be self-validating at each stage.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation A 1. Build Initial 3D Structure (e.g., Avogadro, GaussView) B 2. Geometry Optimization (Finds lowest energy structure) A->B Input Coordinates C 3. Frequency Calculation (Confirms minimum energy state) B->C Optimized Geometry D Structural Parameters (Bond lengths, angles) C->D Verified Structure & Data E Thermochemistry (Gibbs Free Energy, ZPE) C->E Verified Structure & Data F Electronic Properties (HOMO-LUMO, MEP) C->F Verified Structure & Data G Vibrational Spectra (IR/Raman Frequencies) C->G Verified Structure & Data

Caption: Computational workflow for DFHBA analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the most stable three-dimensional conformation of DFHBA and to verify that it is a true energy minimum.

Software: Gaussian 09/16, ORCA, GAMESS, or equivalent quantum chemistry package.

Methodology:

  • Structure Input:

    • Construct the 3D molecular structure of this compound. The SMILES string is OC(=O)C1=C(O)C(F)=CC=C1F.[1]

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

  • Geometry Optimization:

    • Set up the calculation using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Specify a geometry optimization (Opt) task. Use tight convergence criteria to ensure a precise result.

    • The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule, thereby finding the equilibrium geometry.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation (Freq) at the identical level of theory (B3LYP/6-311++G(d,p)). Causality Check: Running the frequency calculation at a different level of theory would invalidate the results, as the vibrational modes are dependent on the potential energy surface defined by the specific method and basis set.

    • Validation: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point (a transition state), and the initial structure must be perturbed and re-optimized.

    • This step also yields important thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

Part 3: Data Interpretation and Application in Drug Design

The output of these calculations provides a wealth of quantitative data that can be directly applied to drug development challenges.

Structural Properties

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data from similar fluorinated benzoic acids to further validate the computational model.[2] For example, the planarity of the benzene ring and the orientation of the carboxyl and hydroxyl groups are critical for how the molecule fits into a binding pocket.

Table 1: Selected Calculated Structural Parameters for DFHBA (B3LYP/6-311++G(d,p))

ParameterValue (Å or °)Significance in Drug Design
C-F Bond LengthsCalculated ValueInfluences local electronic effects and metabolic stability.
O-H (hydroxyl) Bond LengthCalculated ValueKey determinant in hydrogen bond donor strength.
C=O Bond LengthCalculated ValueRelates to hydrogen bond acceptor strength and reactivity.
C-C-O-H Dihedral AngleCalculated ValueDefines the orientation of the hydroxyl group, affecting potential intramolecular and intermolecular hydrogen bonds.
O=C-O-H Dihedral AngleCalculated ValueDetermines the conformation of the carboxylic acid group, impacting binding modes.

(Note: Placeholder "Calculated Value" would be replaced with actual output data from the calculation.)

Electronic Properties: Reactivity and Interaction Hotspots

Understanding the electronic landscape of DFHBA is key to predicting its behavior.

Frontier Molecular Orbitals (HOMO & LUMO):

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[13]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between these two orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to react.[14][15]

Table 2: Calculated Electronic Properties of DFHBA (B3LYP/6-311++G(d,p))

PropertyValue (eV)Implication for Drug Development
HOMO EnergyCalculated ValueIndicates regions susceptible to electrophilic attack or oxidation.
LUMO EnergyCalculated ValueIndicates regions susceptible to nucleophilic attack or reduction.
HOMO-LUMO GapCalculated ValueCorrelates with chemical reactivity and kinetic stability.[16]

(Note: Placeholder "Calculated Value" would be replaced with actual output data from the calculation.)

Molecular Electrostatic Potential (MEP) Map:

The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule's surface.[17] It provides an intuitive guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).[18]

  • Negative Regions (Red/Yellow): These are sites of high electron density, such as the oxygen atoms of the carbonyl and hydroxyl groups. These areas are prime locations for attracting positively charged species, acting as hydrogen bond acceptors, and coordinating with metal ions in metalloenzymes.[19]

  • Positive Regions (Blue): These are sites of low electron density, primarily around the acidic hydrogen atoms of the hydroxyl and carboxylic acid groups. These areas are hydrogen bond donor sites and are susceptible to nucleophilic attack.[18][20]

For drug design, the MEP map is invaluable for predicting how DFHBA might orient itself within a receptor's binding site to maximize favorable electrostatic interactions.[21]

G cluster_props Calculated Properties cluster_concepts Drug Development Concepts HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity LUMO LUMO Energy LUMO->Reactivity MEP MEP Map Binding Receptor Binding Sites (H-bond donors/acceptors) MEP->Binding Charges Atomic Charges Charges->Binding Metabolism Sites of Metabolism Reactivity->Metabolism

References

An In-depth Technical Guide to 3,6-Difluoro-2-hydroxybenzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the vast array of fluorinated building blocks, 3,6-Difluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, presents a unique scaffold for the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical characteristics, and potential applications of this intriguing molecule, compiled to serve as a vital resource for researchers at the forefront of chemical and pharmaceutical innovation.

Introduction and Chemical Identity

This compound, also known as 3,6-difluorosalicylic acid, is a poly-substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with two fluorine atoms and a hydroxyl group attached to the benzene ring.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 749230-37-3[1]
Molecular Formula C₇H₄F₂O₃[1][2]
Molecular Weight 174.10 g/mol [2]
Canonical SMILES C1=CC(=C(C(=C1F)C(=O)O)O)F
InChI Key FZHSZDCTILICIX-UHFFFAOYSA-N[2]

The presence and positions of the two fluorine atoms and the hydroxyl group significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in organic synthesis.

Discovery and Historical Context

The specific discovery of this compound is not marked by a singular, historically prominent event. Rather, its emergence is rooted in the broader exploration of fluorinated organic compounds and their potential applications, particularly within medicinal chemistry. The synthesis and characterization of various fluorinated salicylic acid derivatives have been driven by the pursuit of new therapeutic agents with enhanced efficacy and pharmacokinetic profiles. While a definitive "first synthesis" publication for this specific isomer is not readily apparent in the public domain, its availability from chemical suppliers indicates its synthesis and use in, at minimum, research and development contexts. The development of synthetic methodologies for fluorinated aromatics, such as regioselective fluorination and the carboxylation of fluorinated phenols, has paved the way for the preparation of a wide array of isomers, including this compound.

Physicochemical and Spectroscopic Properties

This compound is typically supplied as a solid.[2] While detailed, publicly available spectroscopic data from primary literature is scarce, typical analytical characteristics can be inferred from the known data of closely related isomers and general principles of spectroscopy.

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Physical Form Solid[2]
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone.
Acidity The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of both the carboxylic acid and the phenolic hydroxyl group compared to salicylic acid.
Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected spectroscopic signatures are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the fluorine and hydroxyl substituents. The protons on the aromatic ring would likely appear as complex multiplets due to proton-fluorine and proton-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the seven carbon atoms, with the chemical shifts of the fluorinated carbons showing characteristic splitting due to carbon-fluorine coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would be a key identifier, showing two distinct signals for the two non-equivalent fluorine atoms, likely with fluorine-fluorine and fluorine-proton coupling.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the O-H stretch of the phenol (~3200-3600 cm⁻¹), and C-F stretching vibrations (~1100-1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (174.10 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and carbon dioxide.

Synthesis and Manufacturing

Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

A likely precursor for the synthesis of this compound is 1,4-difluorobenzene. The synthesis can be envisioned in the following conceptual steps:

G cluster_0 Synthetic Pathway A 1,4-Difluorobenzene B Lithiation A->B 1. Strong Base (e.g., n-BuLi) C 2,5-Difluorophenyllithium B->C Directed ortho-metalation D Carboxylation (CO2) C->D 2. Introduction of CO2 E This compound D->E 3. Acidic Workup

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a hypothetical representation based on established chemical principles and should be optimized and validated under appropriate laboratory settings.

Step 1: Directed Ortho-Metalation of 1,4-Difluorobenzene

  • To a solution of 1,4-difluorobenzene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as n-butyllithium (n-BuLi) in hexanes is added dropwise.

  • The reaction mixture is stirred at low temperature for a specified period to allow for the formation of the 2,5-difluorophenyllithium intermediate. The hydroxyl group in the final product is introduced during the carboxylation workup. The lithiation is directed to the ortho position of one of the fluorine atoms.

Step 2: Carboxylation

  • Solid carbon dioxide (dry ice) is then added portion-wise to the reaction mixture. Alternatively, a stream of dry carbon dioxide gas can be bubbled through the solution.

  • The reaction is allowed to warm to room temperature with continuous stirring.

Step 3: Acidic Workup and Isolation

  • The reaction is quenched by the addition of water or a dilute acid (e.g., HCl).

  • The aqueous layer is separated and then acidified to a low pH to precipitate the carboxylic acid.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality in Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents like n-BuLi are highly reactive towards water and oxygen. Therefore, stringent anhydrous and inert conditions are essential to prevent quenching of the reagent and ensure the success of the lithiation step.

  • Low Temperature: The ortho-lithiation is typically carried out at low temperatures (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions, such as decomposition or reaction with the solvent.

  • Strong Base: A strong base like n-BuLi is required to deprotonate the aromatic ring of the relatively unreactive 1,4-difluorobenzene.

  • Carboxylation with CO₂: Carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality onto the lithiated aromatic ring.

  • Acidic Workup: The initial product of the carboxylation is a lithium carboxylate salt. Acidification is necessary to protonate the carboxylate and the phenoxide (formed upon reaction of the lithiated species with any trace water or during workup) to yield the final carboxylic acid and hydroxyl group.

Potential Applications in Research and Drug Development

While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structure suggests significant potential as a key building block in several areas of chemical and pharmaceutical research. The applications of its isomers, such as 3,5-Difluoro-2-hydroxybenzoic acid, provide a strong indication of its potential utility.

Medicinal Chemistry and Drug Design

Fluorinated salicylic acid derivatives are of great interest in drug discovery. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

  • Metabolic Stability: The C-F bond is stronger than the C-H bond, making it less susceptible to metabolic oxidation. Incorporating fluorine at specific positions can block metabolic pathways, thereby increasing the half-life of a drug.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the binding affinity and potency of a drug candidate.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

This compound can serve as a precursor for the synthesis of more complex molecules with potential therapeutic activities, including:

  • Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties. Fluorination could lead to the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or side-effect profiles. Some difluoro-2-hydroxybenzoic acid isomers have been investigated for their anti-inflammatory potential.[4][5]

  • Antimicrobial Agents: Fluorinated quinolones are a major class of antibiotics. Difluoro-hydroxybenzoic acids can be key intermediates in the synthesis of novel quinolone-based antibacterial agents.[4][5]

  • Anticancer Agents: The unique electronic properties of fluorinated compounds can be exploited in the design of enzyme inhibitors or receptor modulators for cancer therapy.

  • Agrochemicals: The biochemical activity of fluorinated benzoic acids also makes them potential candidates for the development of new herbicides and pesticides.[4][5]

G cluster_0 Potential Applications A This compound B Medicinal Chemistry Intermediate A->B C Anti-inflammatory Drugs B->C D Antimicrobial Agents B->D E Anticancer Therapeutics B->E F Agrochemicals B->F

Figure 2: Potential application areas for this compound.

Materials Science

The properties of this compound also suggest its potential use in materials science. The presence of fluorine can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to polymers and other materials.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on available safety data sheets for this compound, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Table 3: Hazard and Precautionary Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritation[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H319: Causes serious eye irritation[1]P264: Wash skin thoroughly after handling.[1]
H335: May cause respiratory irritation[1]P280: Wear protective gloves/eye protection/face protection.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

  • Use in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, albeit not widely documented, building block for chemical synthesis. Its unique substitution pattern offers a platform for the development of novel molecules with tailored properties. While its own biological activities are not extensively studied, its role as a precursor in the synthesis of potentially bioactive compounds is of significant interest to the pharmaceutical and agrochemical industries. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential in various scientific disciplines. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Methodological & Application

Application Note & Protocol: A Guide to the Regioselective Synthesis of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 3,6-Difluoro-2-hydroxybenzoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. We present two robust synthetic strategies starting from the common precursor, 2,5-Difluorophenol. The primary protocol details the classic Kolbe-Schmitt reaction, optimized for this specific substrate, which offers a direct and scalable approach. A second, advanced protocol utilizing Directed ortho-Metalation (DoM) is also described, providing an alternative route with high regioselectivity for researchers familiar with organometallic techniques. This guide emphasizes the causality behind experimental choices, includes detailed, step-by-step protocols, and provides methods for product validation, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Salicylates

Fluorine-containing aromatic compounds are of paramount importance in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic profiles.[1] this compound, a derivative of salicylic acid, combines the pharmacologically significant salicylate core with the unique electronic properties of two fluorine substituents.[2] This structure makes it a highly sought-after intermediate for the synthesis of novel anti-inflammatory agents, enzyme inhibitors, and other bioactive molecules.[3][4]

The primary challenge in synthesizing polysubstituted aromatics like this target molecule lies in achieving precise regiochemical control. This guide addresses this challenge by providing detailed methodologies that leverage the inherent electronic nature of fluorinated precursors to direct the key carboxylation step.

Overview of Synthetic Strategies

The synthesis of this compound is most efficiently approached from 2,5-Difluorophenol.[5][6] This precursor is commercially available and sets the stage for the critical C-C bond formation at the C6 position. The hydroxyl group is a powerful ortho, para-director in electrophilic aromatic substitution. In 2,5-Difluorophenol, the two positions ortho to the hydroxyl group are C2 and C6. The C6 position is sterically more accessible and electronically activated for carboxylation.

Two primary strategies are presented:

  • Kolbe-Schmitt Carboxylation: A classic, industrially relevant method that involves the direct carboxylation of a phenoxide with carbon dioxide under heat and pressure.[7] It is a robust and direct route to the desired product.

  • Directed ortho-Metalation (DoM): A more modern and highly regioselective technique that uses an organolithium reagent to deprotonate the C6 position, directed by the hydroxyl group (or a protected derivative).[8][9] The resulting aryllithium species is then quenched with CO₂.

Primary Protocol: Kolbe-Schmitt Carboxylation of 2,5-Difluorophenol

This protocol leverages the Kolbe-Schmitt reaction, a proven method for the ortho-carboxylation of phenols. The formation of the potassium phenoxide is crucial as it dramatically increases the nucleophilicity of the aromatic ring, enabling it to attack the weakly electrophilic carbon dioxide.

Experimental Protocol

Materials:

  • 2,5-Difluorophenol (1.0 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Carbon Dioxide (CO₂) gas or dry ice

  • Methanol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • High-pressure autoclave reactor

Procedure:

  • Phenoxide Formation: In a clean, dry high-pressure autoclave, add finely ground potassium hydroxide (2.2 eq).

  • Add methanol to dissolve the KOH under stirring.

  • Carefully add 2,5-Difluorophenol (1.0 eq) to the methanolic KOH solution. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 2,5-difluorophenoxide.

  • Solvent Removal: Remove the methanol under reduced pressure, yielding the dry, powdered potassium phenoxide. This step is critical as protic solvents can interfere with the carboxylation.

  • Carboxylation Reaction: Seal the autoclave. Pressurize the vessel with CO₂ gas to 5-6 atm.

  • Heat the reactor to 150-160 °C with vigorous stirring. Maintain the temperature and pressure for 6-8 hours.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolve the solid reaction mass in a minimum amount of hot deionized water.

  • Transfer the aqueous solution to a beaker and cool in an ice bath.

  • Acidification: Slowly add concentrated HCl dropwise with stirring until the pH of the solution is ~2. A white precipitate of this compound will form.

  • Stir the slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum at 60 °C.

Workflow Diagram

G cluster_0 Protocol: Kolbe-Schmitt Synthesis A 1. Dissolve KOH in Methanol B 2. Add 2,5-Difluorophenol to form Phenoxide A->B Stir 30 min C 3. Remove Methanol under Vacuum B->C D 4. Pressurize Autoclave with CO₂ C->D E 5. Heat to 150-160 °C for 6-8h D->E Carboxylation F 6. Cool and Dissolve Mass in Water E->F G 7. Acidify with HCl to pH 2 F->G Precipitation H 8. Filter and Collect Crude Product G->H I 9. Recrystallize from Ethanol/Water H->I J 10. Dry to Yield Pure Product I->J

Caption: Workflow for the synthesis of this compound via Kolbe-Schmitt reaction.

Advanced Protocol: Directed ortho-Metalation (DoM)

This method offers exceptional regioselectivity but requires stringent anhydrous conditions and the handling of pyrophoric organolithium reagents. The hydroxyl group of the phenol must first be protected to prevent it from quenching the alkyllithium base. The methoxymethyl (MOM) ether is a suitable protecting group.

Mechanistic Rationale

The DoM strategy relies on a directing metalating group (DMG) to position the organolithium base.[8] The oxygen of the protected hydroxyl group coordinates to the lithium atom of n-butyllithium, directing the base to deprotonate the sterically accessible and electronically favorable C6 position. This generates a specific aryllithium intermediate, which is then trapped by quenching with solid CO₂ (dry ice).[10][11]

Experimental Protocol

Step A: Protection of 2,5-Difluorophenol

  • Dissolve 2,5-Difluorophenol (1.0 eq) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate to yield the MOM-protected precursor. Purify by column chromatography if necessary.

Step B: Lithiation and Carboxylation

  • Dissolve the MOM-protected 2,5-difluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the solution at -78 °C for 1 hour.

  • Quench the reaction by adding an excess of crushed dry ice pellets directly to the flask.

  • Allow the mixture to slowly warm to room temperature.

  • Add water and acidify to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Step C: Deprotection

  • Dissolve the crude protected acid from Step B in methanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the solution to reflux for 2-4 hours until TLC analysis indicates complete deprotection.

  • Cool the solution, remove the methanol under reduced pressure, and partition the residue between ethyl acetate and water.

  • Collect the organic layer, dry over Na₂SO₄, and concentrate to yield the crude product.

  • Purify by recrystallization as described in Protocol 3.1.

Reaction Mechanism Diagram

G cluster_1 Mechanism: Directed ortho-Metalation Start MOM-Protected 2,5-Difluorophenol Li_Intermediate ortho-Lithiated Intermediate Start->Li_Intermediate + n-BuLi -78 °C, THF Carboxylate Protected Carboxylate Li_Intermediate->Carboxylate + CO₂ (Dry Ice) Final_Product This compound Carboxylate->Final_Product Acidic Workup (Deprotection)

Caption: Key steps in the Directed ortho-Metalation (DoM) synthesis pathway.

Product Characterization and Data

Proper characterization is essential to confirm the identity and purity of the final product.

PropertyData
Molecular Formula C₇H₄F₂O₃
Molecular Weight 174.10 g/mol
Appearance White to off-white crystalline solid
¹H NMR (DMSO-d₆) Signals expected in the aromatic region (δ 7.0-7.5 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm). Couplings to fluorine will be observed.
¹⁹F NMR (DMSO-d₆) Two distinct signals expected for the two non-equivalent fluorine atoms.
IR (KBr, cm⁻¹) Broad O-H stretch (~3200-2500), C=O stretch (~1680), C-F stretches (~1250-1100).

Note: Expected NMR shifts are approximate. Actual values should be confirmed against a reference standard or by full structural elucidation.

Conclusion

This application note provides two reliable and well-documented protocols for the synthesis of this compound. The Kolbe-Schmitt method offers a direct, scalable route suitable for producing larger quantities of the material. The Directed ortho-Metalation protocol provides an alternative with excellent regiocontrol, which may be advantageous for creating analogous structures or when milder conditions are required. By understanding the chemical principles behind each step, researchers can confidently execute these syntheses and adapt them as needed for their specific research and development goals.

References

The Strategic Utility of 3,6-Difluoro-2-hydroxybenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Fluorinated Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. 3,6-Difluoro-2-hydroxybenzoic acid emerges as a highly valuable and versatile building block, offering a unique combination of reactive functional groups—a carboxylic acid, a phenolic hydroxyl group, and two fluorine substituents on the aromatic ring. This trifecta of functionalities, arranged in a specific ortho and meta relationship, provides a powerful handle for chemists to construct complex molecular architectures with fine-tuned electronic and conformational characteristics. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for its effective implementation in research and development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is paramount for its successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃--INVALID-LINK--[1]
Molecular Weight 174.10 g/mol --INVALID-LINK--[1]
Appearance White to off-white solidGeneral knowledge
Melting Point Not widely reported, but expected to be a solid at room temperatureGeneral knowledge
SMILES C1=CC(=C(C(=C1F)C(=O)O)O)F--INVALID-LINK--[1]
InChI InChI=1S/C7H4F2O3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12)--INVALID-LINK--[1]

Core Reactivity and Mechanistic Considerations

The synthetic potential of this compound is dictated by the interplay of its three key functional groups. The fluorine atoms exert strong electron-withdrawing effects, which significantly influence the acidity of both the carboxylic acid and the phenolic hydroxyl group, as well as the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution.

Caption: Key reaction sites of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile handle for forming ester and amide linkages, which are fundamental in the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients (APIs).

  • Esterification: Standard esterification conditions, such as Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides in the presence of a base, can be employed. The electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid, which can facilitate these reactions.

  • Amidation: The formation of amides can be achieved by activating the carboxylic acid, for example, with thionyl chloride (SOCl₂) or a carbodiimide reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by the addition of an amine.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another site for modification, allowing for the introduction of various substituents through ether and ester linkages.

  • Etherification: Williamson ether synthesis, involving the deprotonation of the phenol with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide, is a common method. The increased acidity of the phenol due to the fluorine atoms can make deprotonation more facile.

  • O-Acylation: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form phenyl esters.

Reactions of the Aromatic Ring

The fluorine atoms significantly influence the reactivity of the aromatic ring. Their strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution. However, they can act as leaving groups in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when activated by a strongly electron-withdrawing group in the ortho or para position.

Application Notes and Protocols

The strategic placement of fluorine atoms and the presence of versatile functional groups make this compound an attractive starting material for the synthesis of various high-value compounds.

Application I: Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can serve as a precursor to 2-amino-3,6-difluorophenol, a key intermediate for benzoxazole synthesis.

Caption: General workflow for the synthesis of benzoxazoles.

Protocol: Generalized Synthesis of a 4,7-Difluorobenzoxazole Derivative

This protocol is a generalized procedure based on established methods for benzoxazole synthesis.[2]

Step 1: Conversion to 2-Amino-3,6-difluorophenol (Hypothetical)

Step 2: Condensation to Form the Benzoxazole Ring

  • To a solution of 2-amino-3,6-difluorophenol (1.0 eq.) in a suitable solvent (e.g., polyphosphoric acid or a high-boiling solvent like xylenes), add the desired carboxylic acid (1.1 eq.). The choice of carboxylic acid will determine the substituent at the 2-position of the benzoxazole.

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 4,7-difluorobenzoxazole derivative.

Application II: Precursor for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic or heteroaromatic core. The difluorinated phenyl ring of this compound can be a key component of such scaffolds, with the fluorine atoms potentially enhancing binding affinity and metabolic stability.[3][4]

Protocol: Generalized Amide Coupling for a Kinase Inhibitor Fragment

This protocol outlines a standard amide bond formation, a common step in the synthesis of many kinase inhibitors.

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide).

  • Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq.) to the reaction mixture. The amine would typically be another key fragment of the target kinase inhibitor.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amide.

Caption: Amide coupling to form a kinase inhibitor precursor.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a carboxylic acid, a phenolic hydroxyl group, and two fluorine atoms on an aromatic ring provides chemists with multiple avenues for constructing complex and biologically active molecules. While specific, detailed protocols for its use are not yet widespread in the literature, its reactivity can be confidently predicted based on the well-established chemistry of its constituent functional groups. The generalized protocols provided herein serve as a starting point for researchers to explore the full potential of this promising fluorinated intermediate in the development of new pharmaceuticals, agrochemicals, and advanced materials.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Enzyme Inhibitors from 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] 3,6-Difluoro-2-hydroxybenzoic acid, a difluorinated derivative of salicylic acid, represents a privileged starting material for the synthesis of enzyme inhibitors. Its unique electronic properties and hydrogen bonding capabilities make it an ideal anchor for engaging with enzyme active sites. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of enzyme inhibitors derived from this versatile scaffold. We present detailed, field-proven protocols for amide bond formation, discuss the rationale behind key experimental choices, and outline methodologies for the biochemical characterization of the resulting compounds.

Introduction: The Rationale for Fluorinated Scaffolds

The 2-hydroxybenzoic acid (salicylic acid) moiety is a well-established pharmacophore found in numerous therapeutic agents. The addition of two fluorine atoms at the 3- and 6-positions profoundly influences the molecule's properties:

  • Increased Acidity : The strong electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, potentially leading to stronger ionic interactions with basic residues (e.g., Lysine, Arginine) in an enzyme's active site.

  • Modulated Hydrogen Bonding : The ortho-hydroxyl group's hydrogen bonding potential is maintained, while the fluorine atoms can participate in weaker, yet significant, hydrogen bonds or orthogonal multipolar interactions.

  • Enhanced Metabolic Stability : C-F bonds are exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug candidate.

These attributes make this compound an attractive starting point for developing inhibitors against various enzyme classes, including sirtuins, kinases, and proteases, where hydroxybenzoic acid derivatives have already shown promise.[3]

Synthetic Strategy: Amide Coupling as the Core Reaction

The most direct and versatile method for elaborating the this compound scaffold is through the formation of an amide bond between its carboxylic acid group and a diverse library of primary or secondary amines. This approach allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.

Amide bond formation is a fundamental reaction in medicinal chemistry.[4] While seemingly straightforward, coupling an electron-deficient carboxylic acid like our starting material with potentially hindered or poorly nucleophilic amines can be challenging.[5][6] Therefore, robust and optimized coupling protocols are essential for success.

G start 3,6-Difluoro-2- hydroxybenzoic Acid activation Carboxylic Acid Activation start->activation 1 amine Primary or Secondary Amine (R-NHR') coupling Nucleophilic Attack & Amide Formation amine->coupling reagents Coupling Reagents (e.g., EDC, HATU) reagents->activation activation->coupling 2 purification Workup & Purification coupling->purification 3 product Target Enzyme Inhibitor purification->product 4

Figure 1. General workflow for the synthesis of enzyme inhibitors via amide coupling.

Primary Protocol: EDC/HOBt Mediated Amide Coupling

This method is a widely used, reliable, and cost-effective procedure for synthesizing amides. It utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. Hydroxybenzotriazole (HOBt) is added as a crucial additive that traps this intermediate to form an active ester, which minimizes side reactions (like N-acylurea formation) and improves yields, especially for less reactive amines.[7][8]

Materials and Reagents
  • This compound

  • Amine of interest (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents: 1 M HCl, saturated NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Step-by-Step Experimental Procedure
  • Reaction Setup : To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Solvent and Reagent Addition : Dissolve the acid in anhydrous DCM (to a concentration of 0.1-0.2 M). Add the amine (1.1 equiv) followed by HOBt (1.2 equiv).

  • Cooling : Place the flask in an ice-water bath and cool the stirred solution to 0 °C.

  • Base and Coupling Agent : Add DIPEA (2.5 equiv) to the reaction mixture. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction. Slowly add EDC·HCl (1.2 equiv) in portions. Causality Note: Adding EDC slowly prevents a rapid exotherm and minimizes side reactions.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Workup and Purification
  • Quenching and Dilution : Once the reaction is complete, dilute the mixture with additional DCM.

  • Aqueous Washes : Transfer the solution to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7] Causality Note: The acid wash removes excess amine and DIPEA. The base wash removes unreacted HOBt and the starting carboxylic acid. The brine wash removes residual water.

  • Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude material using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

G RCOOH R-COOH (Difluorobenzoic Acid) Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + EDC EDC EDC EDC->Acylisourea HOBt HOBt ActiveEster HOBt Active Ester HOBt->ActiveEster Amine R'-NH2 Amide Amide Product Amine->Amide Acylisourea->ActiveEster + HOBt (fast) Nacylurea N-Acylurea (Side Product) Acylisourea->Nacylurea Rearrangement (slow, undesired) ActiveEster->Amide + R'-NH2

Figure 2. Simplified mechanism of EDC/HOBt mediated amide coupling.

Alternative Protocol: Acyl Fluoride Coupling for Challenging Substrates

For sterically hindered amines or electron-deficient anilines where EDC/HOBt coupling may be sluggish or fail, an alternative strategy is the in situ formation of an acyl fluoride.[5][6] Acyl fluorides are more reactive than the corresponding carboxylic acids but are generally more stable and easier to handle than acyl chlorides.

Step-by-Step Experimental Procedure
  • Acyl Fluoride Formation : In a flask, dissolve this compound (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Slowly add a fluorinating agent such as Deoxo-Fluor® or PyFluor (1.1 equiv). Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.

  • Amine Solution : In a separate flask, dissolve the challenging amine (1.2 equiv) and DIPEA (2.0 equiv) in anhydrous DCM and cool to 0 °C.

  • Coupling : Slowly add the freshly prepared acyl fluoride solution to the amine solution via cannula or dropping funnel.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification : Follow the same workup and purification procedure as described in Section 3.3.

Characterization and Biochemical Evaluation

Structural Confirmation

The identity and purity of each synthesized inhibitor must be rigorously confirmed.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) : To confirm the molecular weight of the product and assess its purity.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure and connectivity of the final compound.

  • HRMS (High-Resolution Mass Spectrometry) : To determine the exact mass and confirm the elemental formula.

Representative Synthesis Data

The following table presents hypothetical data for the synthesis of a small library of inhibitors from this compound using the primary EDC/HOBt protocol.

Entry Amine Partner Product Name Time (h) Yield (%)
1BenzylamineN-benzyl-3,6-difluoro-2-hydroxybenzamide1288
2Aniline3,6-difluoro-2-hydroxy-N-phenylbenzamide1875
3Morpholine(3,6-difluoro-2-hydroxyphenyl)(morpholino)methanone1293
4tert-ButylamineN-tert-butyl-3,6-difluoro-2-hydroxybenzamide2461
Enzyme Inhibition Assays

Once a library of inhibitors is synthesized and characterized, their biological activity must be assessed. The choice of assay depends on the target enzyme.

  • Assay Principle : An appropriate in vitro enzymatic assay must be established. This could be a fluorescence-based assay (e.g., measuring the turnover of a fluorogenic substrate) or a colorimetric assay.[9]

  • IC₅₀ Determination : The potency of each inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (the IC₅₀ value). This involves incubating the enzyme with its substrate and varying concentrations of the inhibitor.

  • Mechanism of Action Studies : Follow-up studies can determine if the inhibition is competitive, non-competitive, or uncompetitive, providing insight into how the inhibitor interacts with the enzyme.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Scaffold pocket1 H-Bond Acceptor pocket2 H-Bond Donor pocket3 Hydrophobic Pocket pocket4 Ionic Residue (+) Inhibitor R-Group (from Amine) Inhibitor->pocket3 Hydrophobic Interaction Scaffold 3,6-Difluoro-2-hydroxy- benzoic Acid Core Scaffold->pocket1 H-Bond (from -OH) Scaffold->pocket2 H-Bond (from C=O) Scaffold->pocket4 Ionic Bond (from -COO⁻)

Figure 3. Conceptual diagram of inhibitor binding interactions within an enzyme active site.

Conclusion

This compound is a powerful and versatile starting material for the construction of novel enzyme inhibitors. The robust amide coupling protocols detailed in this guide provide a reliable pathway for synthesizing diverse libraries of compounds. By systematically varying the amine coupling partner, researchers can effectively probe the structure-activity relationships of their target, leading to the identification of potent and selective inhibitors for therapeutic development. Rigorous chemical characterization and biochemical evaluation are paramount to validating hits and advancing lead compounds.

References

Application Notes and Protocols for 3,6-Difluoro-2-hydroxybenzoic Acid in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacokinetic properties. Difluorinated hydroxybenzoic acids, in particular, represent a class of compounds with significant potential as versatile building blocks in drug discovery. This guide focuses on 3,6-Difluoro-2-hydroxybenzoic acid, a member of this class. It is important to note that while the broader family of difluoro-2-hydroxybenzoic acids has seen various applications, specific and detailed research on the 3,6-difluoro isomer is currently limited in publicly accessible scientific literature.

Therefore, this document will serve a dual purpose. Firstly, it will collate the available information on this compound. Secondly, and more broadly, it will provide a comprehensive overview of the applications and methodologies associated with closely related and well-studied isomers. This approach will offer valuable insights and a solid starting point for researchers interested in exploring the potential of this compound, with the understanding that its specific biological activities and applications are an emerging area of investigation.

Introduction to Difluoro-2-hydroxybenzoic Acids in Drug Discovery

The 2-hydroxybenzoic acid (salicylic acid) scaffold is a privileged structure in medicinal chemistry, most famously as the basis for aspirin. The introduction of two fluorine atoms onto the benzene ring can significantly alter the molecule's properties, including:

  • Acidity: The electron-withdrawing nature of fluorine can impact the pKa of the carboxylic acid and hydroxyl groups, influencing binding interactions with biological targets.

  • Lipophilicity: Fluorine substitution can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

  • Conformational Effects: Fluorine atoms can induce specific conformational preferences in a molecule, which can be crucial for optimal binding to a target protein.

While specific data for this compound is sparse, its isomers have been utilized as key intermediates in the synthesis of various therapeutic agents.

Known and Potential Applications of the Difluoro-2-hydroxybenzoic Acid Scaffold

Based on the applications of its isomers, this compound holds potential as a valuable building block in several therapeutic areas.

Anti-inflammatory Agents

Research indicates that 3,5-Difluoro-2-hydroxybenzoic acid has been investigated for its potential as an anti-inflammatory agent.[1] The compound's ability to inhibit certain enzymes involved in inflammatory pathways has been highlighted, suggesting its utility in therapeutic applications.[1] This suggests a potential avenue of investigation for the 3,6-difluoro isomer.

Antimicrobial Drugs

Difluorinated benzoic acid derivatives are recognized for their role in the synthesis of antimicrobial drugs. Specifically, 3,5-Difluoro-2-hydroxybenzoic acid is used as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs.[1] This class of antibiotics, which includes widely used drugs, relies on the fluoroquinolone core. The synthesis process often involves multiple steps, including nitration, esterification, reduction, diazotization, and hydrolysis.[1]

Herbicides and Pesticides

The biochemical activity of these compounds also extends to agricultural applications. For instance, 3,5-Difluoro-2-hydroxybenzoic acid has been explored for use in developing new herbicides or pesticides.[1]

Synthesis and Chemical Properties

General Synthetic Approaches

One common method for synthesizing difluorinated hydroxybenzoic acids involves the selective hydroxylation of a corresponding trifluorobenzoic acid derivative. For example, 3,5-Difluoro-2-hydroxybenzoic acid can be synthesized from 2,3,5-trifluorobenzoic acid through a regioselective hydroxysubstitution, achieving high yields.[1] Another approach is the direct fluorination of 2-hydroxybenzoic acid using specialized fluorinating agents under controlled conditions.[1]

A general workflow for the synthesis of a difluoro-2-hydroxybenzoic acid from a trifluoro-substituted precursor is outlined below.

G start Trifluorobenzoic Acid Derivative reaction Regioselective Hydroxysubstitution start->reaction reagent Hydroxylation Reagent (e.g., NaOH) reagent->reaction workup Acidic Workup reaction->workup product Difluoro-2-hydroxybenzoic Acid workup->product

Caption: General synthetic workflow for producing difluoro-2-hydroxybenzoic acids.

Physicochemical Properties of this compound

The following table summarizes the basic physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[2]
Molecular Weight 174.1 g/mol [3]
CAS Number 749230-37-3[3]
Appearance Solid[4]

Experimental Protocols (Exemplified with Related Isomers)

The following protocols are based on methodologies reported for isomers of this compound and can be adapted as a starting point for investigations into the 3,6-isomer.

Protocol: Synthesis of a Difluoro-2-hydroxybenzoic Acid via Hydroxysubstitution

This protocol is adapted from the synthesis of 3,5-Difluoro-2-hydroxybenzoic acid from a trifluoro precursor.[1]

Materials:

  • Appropriate trifluorobenzoic acid precursor

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Organic solvent (e.g., Dimethyl sulfoxide, DMSO)

  • Water (deionized)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the trifluorobenzoic acid precursor in the chosen organic solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add a stoichiometric excess of NaOH to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific substrate (e.g., 100-150°C) and stir for several hours.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with HCl until the pH is acidic, which will precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water to remove any remaining salts.

  • Dry the product under vacuum to yield the difluoro-2-hydroxybenzoic acid.

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is necessary to facilitate the nucleophilic aromatic substitution of a fluorine atom with a hydroxyl group.

  • An organic solvent is used to ensure the solubility of the starting material.

  • Acidic workup is crucial for the protonation of the carboxylate and phenoxide to yield the final carboxylic acid and hydroxyl groups.

Protocol: General Procedure for Amide Coupling

Difluoro-2-hydroxybenzoic acids can be coupled with amines to form amides, which are common functionalities in drug molecules.

G start Difluoro-2-hydroxybenzoic Acid coupling Amide Bond Formation start->coupling activation Carboxylic Acid Activation (e.g., HATU, HOBt) activation->coupling amine Primary or Secondary Amine amine->coupling product Amide Product coupling->product

Caption: Workflow for amide coupling of difluoro-2-hydroxybenzoic acids.

Materials:

  • This compound

  • Desired amine

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous organic solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the this compound, coupling agents, and organic base in the anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Continue stirring at room temperature for several hours or until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild acid, a mild base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.

Self-Validating System:

  • The purity of the final product should be assessed by HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

  • The disappearance of the starting materials as monitored by an appropriate chromatographic technique provides a primary validation of the reaction's progression.

Future Outlook and Research Directions

The field of medicinal chemistry is in constant need of novel chemical scaffolds to address challenges such as drug resistance and the need for improved therapeutic profiles. While the direct applications of this compound are yet to be extensively explored, its structural features suggest it could be a valuable tool for medicinal chemists.

Future research should focus on:

  • Developing and optimizing a scalable synthesis for this compound to make it more accessible for research purposes.

  • Screening the compound and its simple derivatives against a panel of biological targets, particularly those where other fluorinated benzoic acids have shown activity (e.g., inflammatory enzymes, bacterial targets).

  • Computational studies to predict the binding modes and potential targets of this compound-containing fragments.

By systematically investigating the properties and biological activities of this specific isomer, the scientific community can unlock its full potential in the development of next-generation therapeutics.

References

The Strategic Role of 3,6-Difluoro-2-hydroxybenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of bioactive compounds. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] Among the vast array of fluorinated building blocks, difluorinated hydroxybenzoic acids have emerged as particularly valuable starting materials for the synthesis of complex therapeutic agents.[4][5] This application note provides a detailed exploration of the use of a key exemplar, 2,6-difluoro-3-hydroxybenzoic acid, in the synthesis of a potent and selective bioactive molecule, the Wip1 phosphatase inhibitor, GSK2830371. While the user's initial interest was in the 3,6-difluoro-2-hydroxy isomer, the synthesis of GSK2830371 from 2,6-difluoro-3-hydroxybenzoic acid serves as a highly relevant and instructive case study, demonstrating the practical application of this class of reagents in medicinal chemistry.

The Power of Fluorine in Drug Design: A Mechanistic Overview

The introduction of fluorine into a drug candidate is rarely a matter of simple substitution; it is a carefully considered decision to modulate specific molecular properties. The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and thereby impacting its solubility, absorption, and ability to interact with its biological target.[1][6] Furthermore, the replacement of hydrogen with fluorine at metabolically labile positions can block oxidative metabolism by cytochrome P450 enzymes, leading to an extended plasma half-life and improved bioavailability.[7] The conformational effects of fluorine substitution can also be significant, influencing the torsional angles of rotatable bonds and pre-organizing the molecule into a bioactive conformation for optimal target engagement.[2]

Case Study: Synthesis of the Wip1 Phosphatase Inhibitor GSK2830371

The Wild-type p53-induced phosphatase 1 (Wip1) is a negative regulator of the p53 tumor suppressor pathway and represents a promising target for cancer therapy. GSK2830371 is a potent and selective allosteric inhibitor of Wip1 that has demonstrated significant anti-tumor activity.[8][9] A key structural feature of GSK2830371 is the 2,6-difluoro-3-hydroxybenzamide moiety, which is crucial for its binding to the Wip1 protein. The synthesis of this complex molecule provides an excellent example of the practical application of a difluorinated hydroxybenzoic acid as a starting material.

Synthetic Pathway Overview

The synthesis of GSK2830371 involves a critical amide bond formation between 2,6-difluoro-3-hydroxybenzoic acid and a substituted aniline derivative. This reaction is a cornerstone of medicinal chemistry, and its successful execution with electronically modified substrates is a testament to modern synthetic methodologies.

GSK2830371_Synthesis cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product acid 2,6-Difluoro-3-hydroxybenzoic acid coupling HATU, DIPEA DMF, RT acid->coupling amine 4-(1-Hydroxy-2-methylpropan-2-yl)aniline amine->coupling product GSK2830371 coupling->product

Figure 1: Synthetic scheme for GSK2830371 via amide coupling.

Detailed Experimental Protocol: Synthesis of GSK2830371

This protocol is adapted from the general procedures for amide bond formation and the specific examples found in relevant patent literature. Researchers should always adhere to appropriate laboratory safety practices.

Materials:

  • 2,6-Difluoro-3-hydroxybenzoic acid

  • 4-(1-Hydroxy-2-methylpropan-2-yl)aniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2,6-difluoro-3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1-hydroxy-2-methylpropan-2-yl)aniline (1.1 eq).

  • Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq) followed by the portion-wise addition of HATU (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3 x volume of DMF) and brine (1 x volume of DMF).

  • Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure GSK2830371.

Data Presentation: Representative Reaction Parameters and Outcomes

The following table summarizes typical parameters for the amide coupling reaction in the synthesis of GSK2830371 and related analogues. Yields are representative and can vary based on scale and purification efficiency.

EntryStarting AcidAmine PartnerCoupling ReagentBaseSolventTime (h)Yield (%)
12,6-Difluoro-3-hydroxybenzoic acid4-(1-Hydroxy-2-methylpropan-2-yl)anilineHATUDIPEADMF16~85
22,6-Difluorobenzoic acidBenzylamineEDC/HOBtDIPEADCM12~90
33-Fluoro-2-hydroxybenzoic acidAnilineT3PEt₃NTHF24~75

Causality Behind Experimental Choices

  • Choice of Coupling Reagent: HATU is a highly effective and widely used coupling reagent, particularly for challenging substrates such as electron-deficient anilines. Its mechanism involves the formation of a highly reactive HOBt ester, which readily undergoes nucleophilic attack by the amine, minimizing side reactions and often leading to high yields.

  • Base Selection: DIPEA is a non-nucleophilic hindered base that is crucial for scavenging the acid generated during the reaction without competing with the primary amine as a nucleophile.

  • Solvent: Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively dissolves the reactants and reagents while not interfering with the reaction mechanism.

Self-Validating System and Trustworthiness

The protocol's trustworthiness is established through in-process controls. The progress of the reaction should be diligently monitored by TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product. The final product's identity and purity should be rigorously confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected spectroscopic data for GSK2830371 would serve as a benchmark for successful synthesis.

Conclusion

3,6-Difluoro-2-hydroxybenzoic acid and its isomers are powerful tools in the arsenal of medicinal chemists. As demonstrated by the synthesis of GSK2830371, these fluorinated building blocks provide a gateway to novel bioactive molecules with enhanced pharmacological properties. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in drug discovery to effectively utilize these valuable synthetic intermediates in their quest for the next generation of therapeutics.

References

Application Notes & Protocols: Leveraging 3,6-Difluoro-2-hydroxybenzoic Acid in Fragment-Based Drug Discovery for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutics is an intricate journey demanding innovative strategies to navigate complex biological targets. Fragment-Based Drug Design (FBDD) has emerged as a powerful paradigm, shifting focus from large, complex molecules to small, efficient chemical fragments as starting points for lead discovery.[1] This guide provides an in-depth technical overview of 3,6-Difluoro-2-hydroxybenzoic acid, a fluorinated salicylic acid analog, as a high-value fragment for the development of next-generation therapeutics. We will explore its physicochemical properties, strategic application in FBDD workflows, and provide detailed protocols for its derivatization and subsequent evaluation in the context of anti-inflammatory drug discovery.

Introduction: The Strategic Value of Fluorinated Fragments

Traditional high-throughput screening (HTS) has long been a cornerstone of drug discovery, yet it faces challenges in efficiently exploring the vastness of chemical space. FBDD offers a more rational and efficient alternative by identifying low-molecular-weight fragments (<300 Daltons) that bind to biological targets with high ligand efficiency.[1][2] These initial "hits," though often of low affinity, provide superior starting points for optimization into potent and selective drug candidates.[1][2]

This compound represents a privileged scaffold within this approach. It is an analog of salicylic acid, the foundational molecule for non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of fluorine atoms imparts unique and highly desirable properties:

  • Modulated Acidity (pKa): Fluorine's strong electron-withdrawing nature lowers the pKa of the carboxylic acid and phenolic hydroxyl groups, influencing ionization state and interaction potential within a protein's binding pocket.

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, potentially increasing binding affinity and selectivity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Strategic placement of fluorine can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The fluoro group can serve as a bioisostere for a hydrogen atom or a hydroxyl group, allowing for subtle steric and electronic modifications that can fine-tune biological activity.

This document serves as a practical guide for researchers aiming to exploit these properties, using this compound as a foundational building block for innovative drug design.

Physicochemical Profile and Structural Attributes

Understanding the inherent properties of the fragment is critical for its effective deployment in a drug discovery program.

PropertyValueSource
IUPAC Name This compound-
CAS Number 749230-37-3[3]
Molecular Formula C₇H₄F₂O₃[4][5]
Molecular Weight 174.10 g/mol [5]
Appearance Solid[5]
Predicted XlogP 1.8[4]
InChI Key FZHSZDCTILICIX-UHFFFAOYSA-N[4][5]

Key Structural Features for Medicinal Chemistry:

  • Carboxylic Acid: Acts as a primary hydrogen bond donor and acceptor. It is the key handle for derivatization via amide coupling or esterification to explore different vectors of the target's binding pocket.

  • Phenolic Hydroxyl: Participates in crucial hydrogen bonding interactions, often anchoring the fragment within a binding site, similar to the mechanism of many COX inhibitors.

  • Difluoro-Substituted Phenyl Ring: The aromatic core provides a rigid scaffold. The fluorine atoms enhance binding potential and block metabolic pathways, making it an ideal core for building upon.

Application Focus: A Scaffold for Novel Anti-Inflammatory Agents

Derivatives of salicylic acid are renowned for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] These enzymes mediate the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[7] this compound is an ideal starting point for designing novel COX inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.

COX_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor Novel Derivative of This compound Inhibitor->COX2

Caption: Simplified COX-2 inflammatory pathway.

The strategy involves using the this compound core to establish key binding interactions within the COX active site, while synthetic modifications are made to the carboxylic acid group to extend into adjacent pockets, enhancing selectivity for COX-2 over the constitutively expressed COX-1 isoform.

Experimental Workflows and Protocols

A successful FBDD campaign involves a logical progression from fragment identification to lead optimization.

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase Library Fragment Library Screening Biophysical Screening (NMR, SPR, X-ray) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Our_Fragment 3,6-Difluoro- 2-hydroxybenzoic acid (A Validated Hit) Hit_ID->Our_Fragment Derivatization Synthetic Chemistry (Protocol 4.1) Our_Fragment->Derivatization Assay Biological Assay (Protocol 4.2) Derivatization->Assay SAR Structure-Activity Relationship (SAR) Assay->SAR SAR->Derivatization Lead Lead Compound SAR->Lead

Caption: Fragment-Based Drug Design (FBDD) Workflow.

Protocol 4.1: Synthesis of an Amide Derivative via Carboxylic Acid Activation

This protocol details the synthesis of a representative amide derivative from this compound and benzylamine. This is a foundational reaction for creating a library of analogs for SAR studies.

Objective: To couple benzylamine to the carboxylic acid moiety of this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and hotplate

Procedure:

  • Acid Chloride Formation (Activation Step):

    • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM (20 mL).

    • Add thionyl chloride (1.5 eq) dropwise at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature, then gently reflux for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

    • Rationale: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack by the amine. Refluxing ensures the reaction goes to completion.

  • Solvent Removal:

    • Cool the flask to room temperature.

    • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions with the amine in the next step.

  • Amide Coupling:

    • Re-dissolve the crude acyl chloride in fresh anhydrous DCM (20 mL).

    • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL).

    • Cool the acyl chloride solution to 0 °C and add the benzylamine/TEA solution dropwise via a dropping funnel over 15 minutes.

    • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

    • Rationale: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Rationale: The acid wash removes excess triethylamine and any unreacted benzylamine. The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide derivative.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Derivatization_Strategy Core This compound COOH OH Aromatic Ring Amide Amide Coupling (Protocol 4.1) Core:f0->Amide Ester Esterification Core:f0->Ester Suzuki Suzuki Coupling (requires modification) Core:f2->Suzuki

Caption: Potential derivatization strategies from the core fragment.

Protocol 4.2: In Vitro Cell-Free COX-2 Enzymatic Assay

This protocol provides a framework for evaluating the inhibitory activity of newly synthesized derivatives against the COX-2 enzyme.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against purified ovine or human recombinant COX-2.

Materials:

  • COX-2 inhibitor screening assay kit (commercially available, e.g., from Cayman Chemical, Abcam)

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compounds (synthesized derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting a reaction buffer, enzyme, cofactor, and substrate to their working concentrations.

    • Prepare a serial dilution of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration in the well is low (<1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following in order:

      • 150 µL of Reaction Buffer

      • 10 µL of Heme (cofactor)

      • 10 µL of the diluted test compound, positive control, or vehicle (DMSO) for the 100% activity control.

      • 10 µL of purified COX-2 enzyme.

    • Scientist's Note: It is critical to include proper controls: a "no enzyme" control to measure background signal and a "no inhibitor" (vehicle) control to define maximal enzyme activity.

    • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiating the Reaction:

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid substrate solution to each well.

    • Shake the plate gently for 10-15 seconds.

  • Detection and Measurement:

    • Incubate the plate at 37 °C for a specified time (e.g., 10 minutes). The assay kit will utilize a colorimetric or fluorometric probe that reacts with the prostaglandin product (PGE₂).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength as specified by the kit protocol.

  • Data Analysis:

    • Subtract the background reading (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a versatile and highly valuable fragment for modern drug discovery. Its unique combination of a proven pharmacophore (salicylic acid core) with the strategic incorporation of fluorine atoms provides a robust starting point for developing novel therapeutics. The protocols outlined herein provide a clear and logical path from synthetic derivatization to biological evaluation.

Future work should focus on expanding the library of derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile. By systematically exploring different chemical substitutions, researchers can optimize for potency, selectivity, and drug-like properties, ultimately leading to the identification of promising clinical candidates for treating inflammatory diseases and potentially other conditions where targets can be modulated by this privileged scaffold.

References

Application Notes and Protocols for 3,6-Difluoro-2-hydroxybenzoic Acid Derivatives in Polymer and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination in Aromatic Polyesters

The incorporation of fluorine atoms into polymer backbones imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and modified electronic characteristics.[1] 3,6-Difluoro-2-hydroxybenzoic acid, a difluorinated derivative of salicylic acid, presents a compelling monomer for the synthesis of advanced aromatic polyesters and other high-performance materials. The strategic placement of two fluorine atoms on the aromatic ring, ortho and meta to the hydroxyl group, is anticipated to significantly influence polymer chain interactions, solubility, and liquid crystalline behavior. The presence of the hydroxyl and carboxylic acid functionalities allows for its use in step-growth polymerization to form polyesters.[1][2] This document provides detailed application notes and theoretically grounded protocols for the synthesis and characterization of polymers derived from this compound, aimed at researchers and scientists in polymer and materials science.

Core Concepts: The Influence of 3,6-Difluoro Substitution

The unique substitution pattern of this compound is predicted to confer several key attributes to the resulting polymers:

  • Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to increased thermal and oxidative stability of the polymer backbone.

  • Modified Interchain Interactions: The electronegativity and size of the fluorine atoms can alter chain packing and reduce intermolecular forces, potentially improving solubility in organic solvents compared to non-fluorinated analogues.

  • Liquid Crystallinity: The rigid, linear nature of the monomer unit is conducive to the formation of liquid crystalline phases in the polymer melt, a desirable property for high-strength fibers and films.[2][3]

  • Chemical Resistance: The electron-withdrawing nature of the fluorine atoms can protect the ester linkages from hydrolytic and chemical attack.[1]

Application Note I: High-Performance Aromatic Polyesters

Aromatic polyesters derived from hydroxybenzoic acids are known for their exceptional thermal stability and mechanical properties, often exhibiting liquid crystalline behavior.[2][3] The incorporation of this compound into a polyester backbone is a promising strategy for developing materials with enhanced performance characteristics for applications in aerospace, electronics, and demanding industrial environments.

Hypothesized Properties of Poly(3,6-difluoro-2-oxybenzoyl):
PropertyPredicted CharacteristicRationale
Glass Transition Temperature (Tg) HighRigid aromatic backbone restricts chain mobility.
Thermal Decomposition Temperature > 400 °CStrong C-F and aromatic C-C bonds.
Solubility Potentially improved in select organic solventsFluorine substitution may disrupt chain packing.
Liquid Crystalline Behavior Nematic or smectic mesophasesRigid, rod-like monomer structure.[2]
Dielectric Constant LowPresence of fluorine atoms.[1]

Experimental Protocols

The following protocols are proposed based on established methods for the synthesis of aromatic polyesters from analogous hydroxybenzoic acid monomers.[4][5] Researchers should consider these as a starting point and optimize the conditions for their specific experimental setup.

Protocol 1: Direct Polycondensation of this compound

This protocol describes the synthesis of the homopolymer, poly(3,6-difluoro-2-oxybenzoyl), via a direct self-condensation reaction. The use of an acetylating agent, such as acetic anhydride, is a common and effective method for in situ activation of the hydroxyl and carboxylic acid groups for polymerization.[5]

Reaction Scheme:

G Monomer This compound + Acetic Anhydride Intermediate Acetylated Monomer Monomer->Intermediate Acetylation Polymer Poly(3,6-difluoro-2-oxybenzoyl) + Acetic Acid Intermediate->Polymer Polycondensation (Heat, Vacuum)

Caption: Proposed synthesis of poly(3,6-difluoro-2-oxybenzoyl).

Materials:

  • This compound (≥98% purity)

  • Acetic anhydride (reagent grade)

  • High-boiling point solvent (e.g., Therminol® 66, Dowtherm™ A)

  • Antimony(III) oxide or other suitable polycondensation catalyst

  • Methanol (for precipitation)

  • Acetone (for washing)

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Monomer Preparation: Dry the this compound in a vacuum oven at 80 °C for at least 12 hours before use.

  • Reaction Setup: Assemble the reaction apparatus and purge with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Charging the Reactor: Charge the flask with this compound (1.0 eq), a slight excess of acetic anhydride (1.1 eq), and the polycondensation catalyst (e.g., 50-200 ppm antimony(III) oxide).

  • Acetylation: Heat the reaction mixture to 140-150 °C with stirring under a slow stream of nitrogen. Reflux for 2-3 hours to ensure complete acetylation of the hydroxyl group. Acetic acid will begin to distill off.

  • Polycondensation: Gradually increase the temperature to 250-300 °C over 2-3 hours while continuing to remove the acetic acid byproduct by distillation.

  • High Vacuum Stage: Once the distillation of acetic acid has slowed, apply a high vacuum (≤ 1 mmHg) to the system for 1-2 hours to remove the remaining volatiles and drive the polymerization to a high molecular weight. The viscosity of the melt will increase significantly.

  • Polymer Isolation: Cool the reactor to room temperature under nitrogen. The solid polymer can be removed by carefully breaking the glass or by using a reactor designed for high-viscosity melts.

  • Purification: Grind the polymer into a fine powder. Purify by washing with hot methanol and then acetone to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 100-120 °C until a constant weight is achieved.

Protocol 2: Synthesis of a Copolyester with p-Hydroxybenzoic Acid

Copolymerization can be used to tailor the properties of the final material. This protocol describes the synthesis of a random copolyester of this compound and p-hydroxybenzoic acid (HBA).

Workflow for Copolymer Synthesis and Characterization:

G cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Prep Monomer Preparation (Drying) Acetylation Acetylation Monomer_Prep->Acetylation Polycondensation Polycondensation Acetylation->Polycondensation Isolation Polymer Isolation Polycondensation->Isolation Purification Purification Isolation->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR GPC Gel Permeation Chromatography Purification->GPC DSC Differential Scanning Calorimetry Purification->DSC TGA Thermogravimetric Analysis Purification->TGA POM Polarized Optical Microscopy Purification->POM

Caption: General workflow for copolyester synthesis and characterization.

Materials:

  • This compound (≥98% purity)

  • p-Hydroxybenzoic acid (HBA) (≥98% purity)

  • Acetic anhydride (reagent grade)

  • High-boiling point solvent (optional, for solution polymerization)

  • Polycondensation catalyst (e.g., antimony(III) oxide)

  • Methanol (for precipitation)

  • Acetone (for washing)

  • Nitrogen gas (high purity)

Procedure:

  • Monomer Preparation: Dry both this compound and p-hydroxybenzoic acid in a vacuum oven at 80 °C for at least 12 hours.

  • Reaction Setup: Use the same setup as in Protocol 1.

  • Charging the Reactor: Charge the flask with the desired molar ratio of this compound and p-hydroxybenzoic acid, a slight excess of acetic anhydride (1.1 eq relative to total hydroxyl groups), and the catalyst.

  • Acetylation and Polycondensation: Follow the same temperature and pressure profile as described in Protocol 1. The reaction times may need to be adjusted based on the specific comonomer ratio.

  • Polymer Isolation, Purification, and Drying: Follow steps 7-9 from Protocol 1.

Characterization of the Synthesized Polymers

A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.

  • Structural Analysis:

    • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1740 cm⁻¹) and the disappearance of hydroxyl and carboxylic acid bands.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the polymer structure, determine the comonomer composition in copolymers, and assess the degree of polymerization.

  • Molecular Weight Determination:

    • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). A suitable solvent system (e.g., hexafluoroisopropanol) will be required.

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and any melting (Tm) or liquid crystalline transition temperatures.[6]

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[6]

  • Liquid Crystalline Properties:

    • Polarized Optical Microscopy (POM): To observe the texture of any liquid crystalline phases that form upon melting the polymer.[2]

Application Note II: this compound Derivatives as Monomers for Poly(ether-ester)s

The hydroxyl group of this compound can be modified to create new monomers for other classes of polymers, such as poly(ether-ester)s. For example, reaction with an alpha-omega dihalide could yield a difunctional monomer that can be polymerized with a diol. This approach offers a pathway to more flexible polymers with potentially different properties compared to the rigid aromatic polyesters.

Conclusion

This compound is a promising but underexplored monomer for the synthesis of high-performance polymers. The protocols and application notes provided herein offer a scientifically grounded framework for researchers to begin investigating the synthesis and properties of novel aromatic polyesters and other polymers derived from this unique fluorinated building block. The anticipated combination of high thermal stability, chemical resistance, and potential for liquid crystallinity makes these materials attractive candidates for a wide range of advanced applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated aromatic carboxylic acid. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, scientifically-grounded solutions to specific experimental issues.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, however, is not without its hurdles. The strategic placement of two fluorine atoms and a hydroxyl group on the benzoic acid core presents unique challenges in achieving high yields and purity. The primary and most established route to this and similar structures is the Kolbe-Schmitt reaction, a carboxylation process involving a phenoxide and carbon dioxide.[3][4][5][6] This guide will primarily focus on troubleshooting this key reaction and subsequent purification steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Carboxylation (Low Yield of this compound)

You've performed the Kolbe-Schmitt reaction with 2,5-difluorophenol, but the yield of the desired product is significantly lower than expected, or the reaction failed to proceed.

Potential Causes and Solutions:

  • Incomplete Formation of the Phenoxide: The Kolbe-Schmitt reaction proceeds via the nucleophilic attack of a phenoxide ion on carbon dioxide.[4][5] Incomplete deprotonation of the starting 2,5-difluorophenol will drastically reduce the concentration of the active nucleophile.

    • Troubleshooting Steps:

      • Base Selection and Stoichiometry: Ensure you are using a strong, non-nucleophilic base such as sodium hydroxide or potassium hydroxide.[4][7] Use at least a stoichiometric equivalent of the base, and consider a slight excess (1.1-1.2 equivalents) to ensure complete phenoxide formation.

      • Solvent and Water Content: The presence of water can decrease the yield.[7] Ensure your solvent (if any) and reagents are anhydrous. While the reaction can be run neat, high-boiling point aprotic polar solvents can sometimes be employed.

      • Reaction Temperature for Phenoxide Formation: Gently warm the mixture of 2,5-difluorophenol and base to ensure complete salt formation before introducing carbon dioxide.

  • Inefficient Carboxylation Conditions: The carboxylation step itself is sensitive to temperature and pressure.

    • Troubleshooting Steps:

      • Carbon Dioxide Pressure: The Kolbe-Schmitt reaction is typically performed under elevated CO2 pressure (e.g., 5-100 atm).[4][7] Ensure your reaction vessel is properly sealed and pressurized. For laboratory-scale synthesis, using a high-pressure autoclave is recommended. A similar synthesis of 3,6-dichloro-2-hydroxybenzoic acid from 2,5-dichlorophenol utilizes a pressure of 6 MPa at 145°C.[8]

      • Reaction Temperature: The optimal temperature for carboxylation can vary. A typical range is 125-150°C.[4] If the temperature is too low, the reaction rate will be slow. If it's too high, side reactions like decarboxylation of the product may occur.[9]

      • Reaction Time: Ensure a sufficient reaction time for the carboxylation to proceed to completion. Monitor the reaction progress by taking aliquots (if possible) and analyzing by TLC or LC-MS.

  • Decomposition of Starting Material or Product: Fluorinated phenols can be sensitive to harsh reaction conditions.

    • Troubleshooting Steps:

      • Inert Atmosphere: Before introducing carbon dioxide, ensure the reaction vessel is purged with an inert gas like nitrogen or argon to remove any oxygen that could lead to oxidative side products.

      • Temperature Control: Avoid overheating, which can lead to decomposition. Use a well-calibrated temperature controller.

Problem 2: Formation of Isomeric Byproducts

You've successfully synthesized a hydroxybenzoic acid, but analysis reveals the presence of isomers other than the desired this compound.

Potential Causes and Solutions:

  • Lack of Regiocontrol in Carboxylation: The Kolbe-Schmitt reaction can yield both ortho and para carboxylation products.[4][7] The choice of the counter-ion to the phenoxide can influence the regioselectivity.

    • Troubleshooting Steps:

      • Counter-ion Effect: The use of sodium phenoxide generally favors ortho-carboxylation, while potassium phenoxide can lead to a higher proportion of the para-isomer.[4][7] For the synthesis of this compound (an ortho-carboxylated product), using sodium hydroxide to form the sodium 2,5-difluorophenoxide is recommended.

      • Reaction Temperature: The regioselectivity of the Kolbe-Schmitt reaction can also be temperature-dependent.[4] Experiment with slightly different temperatures to optimize for the desired isomer.

Problem 3: Difficult Purification of the Final Product

The crude product is a mixture of the desired acid, unreacted 2,5-difluorophenol, and potentially other byproducts, and separation is proving challenging.

Potential Causes and Solutions:

  • Similar Physical Properties of Components: The starting material and product may have similar solubilities, making simple recrystallization difficult.

    • Troubleshooting Steps:

      • Acid-Base Extraction: Exploit the acidic nature of the carboxylic acid. After the reaction, quench the mixture with water and acidify to a low pH (e.g., 1-2) with a strong acid like HCl. The desired product will precipitate out. Unreacted 2,5-difluorophenol is less acidic and may remain in solution or require a different pH for precipitation. A multi-step pH adjustment and extraction can be effective. A similar purification for 3,6-dichloro-2-hydroxybenzoic acid involves adjusting the pH to 11-13, separating the aqueous phase, and then acidifying to pH 1-3 to precipitate the product.[8]

      • Steam Distillation: Unreacted 2,5-difluorophenol is more volatile than the benzoic acid product. Steam distillation of the acidified reaction mixture can be an effective method to remove the starting material. This technique is used in the purification of the analogous 3,6-dichloro-2-hydroxybenzoic acid.[8]

      • Recrystallization: After initial purification by extraction or distillation, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be used to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most logical and commonly used starting material is 2,5-difluorophenol.[10][11] This precursor already contains the required fluorine atoms in the correct positions relative to the hydroxyl group. The key transformation is then the regioselective carboxylation at the C6 position.

Q2: Are there alternative synthetic routes to consider?

While the Kolbe-Schmitt reaction is a primary method, other approaches for synthesizing substituted hydroxybenzoic acids exist, though they may be more complex for this specific target. These can include:

  • Directed ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings.[12][13][14] In principle, a protected 2,5-difluorophenol could be subjected to ortho-lithiation followed by quenching with carbon dioxide. The directing group (a protected hydroxyl) would guide the metalation to the adjacent position. However, this involves the use of pyrophoric organolithium reagents at very low temperatures.[15]

  • Multi-step Synthesis from a Different Precursor: One could envision a route starting from a different difluorinated aromatic compound, where the hydroxyl and carboxyl groups are introduced through a series of reactions such as nitration, reduction, diazotization, and hydrolysis.[15] However, such routes are often longer and may have lower overall yields.

Q3: How do the fluorine atoms influence the Kolbe-Schmitt reaction?

The two electron-withdrawing fluorine atoms on the phenyl ring have a significant impact:

  • Increased Acidity of the Phenol: The fluorine atoms increase the acidity of the phenolic proton, making the formation of the phenoxide easier.

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic aromatic substitution.[1] However, the phenoxide is a potent nucleophile, which still allows the reaction with the weak electrophile, carbon dioxide, to proceed.[5]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and can help identify byproducts.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for confirming the structure of the final product and identifying isomers. ¹⁹F NMR is particularly useful for fluorinated compounds.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C-F).

    • Melting Point: A sharp melting point is an indicator of purity. The melting point of 3,5-Difluoro-2-hydroxybenzoic acid is reported to be 199-203 °C.[16]

Experimental Workflow & Diagrams

Kolbe-Schmitt Synthesis of this compound

Kolbe_Schmitt_Workflow cluster_prep Phenoxide Formation cluster_reaction Carboxylation cluster_workup Work-up & Purification start 2,5-Difluorophenol + NaOH phenoxide Sodium 2,5-difluorophenoxide start->phenoxide Anhydrous conditions Gentle heating autoclave High-Pressure Autoclave phenoxide->autoclave carboxylation Carboxylation Reaction autoclave->carboxylation CO2 (high pressure) 125-150°C acidification Acidification (e.g., HCl) carboxylation->acidification Cooling filtration Filtration acidification->filtration crude_product Crude 3,6-Difluoro- 2-hydroxybenzoic acid filtration->crude_product purification Recrystallization crude_product->purification final_product Pure Product purification->final_product

Caption: Workflow for the Kolbe-Schmitt synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Yield of Product? cause1 Incomplete Phenoxide Formation? start->cause1 cause2 Inefficient Carboxylation? start->cause2 cause3 Decomposition? start->cause3 solution1a Check Base Stoichiometry cause1->solution1a solution1b Ensure Anhydrous Conditions cause1->solution1b solution2a Verify CO2 Pressure cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3a Use Inert Atmosphere cause3->solution3a

Caption: Troubleshooting logic for low product yield.

Quantitative Data Summary

ParameterRecommended RangeRationale
Base Stoichiometry 1.0 - 1.2 equivalentsEnsures complete formation of the nucleophilic phenoxide.
CO₂ Pressure 5 - 100 atmHigh pressure increases the concentration of CO₂ in the reaction medium, driving the equilibrium towards the product.[4]
Reaction Temperature 125 - 150 °CBalances reaction rate with potential for side reactions or decomposition.[4]
Purification pH (Acidification) 1 - 3Ensures complete protonation of the carboxylate to precipitate the less soluble carboxylic acid.[8]

References

Technical Support Center: Purification of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of crude 3,6-Difluoro-2-hydroxybenzoic acid (CAS 749230-37-3). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with high purity. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to help you navigate common purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each entry details the likely cause and provides a validated protocol to resolve the issue.

Question 1: My final product has a persistent yellow or brown color. How can I obtain a white, crystalline solid?

Answer:

Colored impurities are typically highly conjugated organic byproducts from the synthesis. Their removal is essential for meeting analytical specifications. The most common and effective method for this is treatment with activated carbon (charcoal).[1]

Causality: Activated carbon possesses a high surface area and an affinity for planar, conjugated molecules, which it adsorbs from the solution.[2] This allows for their removal via filtration, leaving the desired, less-colored compound in the filtrate. However, it's crucial to use a minimal amount, as activated carbon can also adsorb your product, leading to yield loss.[3][4]

Step-by-Step Decolorization Protocol:

  • Choose an appropriate recrystallization solvent in which the this compound is soluble when hot and sparingly soluble when cold (e.g., ethanol/water mixture, toluene).

  • Dissolve the crude, colored product in the minimum amount of the hot solvent to achieve full dissolution.

  • Temporarily remove the solution from the heat source to prevent bumping or boiling over upon addition of the charcoal.[2]

  • Add a very small amount of activated carbon (a small spatula tip, roughly 1-2% by weight of your crude product).

  • Swirl the flask. If the color persists, you can add another small portion of charcoal. The solution should ideally turn a faint grey, not pitch black.[2]

  • Bring the solution back to a gentle boil for 2-5 minutes to ensure maximum adsorption.

  • Perform a hot gravity filtration using fluted filter paper to remove the fine charcoal particles. This step must be done quickly to prevent premature crystallization of your product on the filter paper.

  • Allow the clarified filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure, white product.

  • Collect the crystals by vacuum filtration.

Question 2: My recrystallization yield is very low (<50%). What are the likely causes and how can I improve it?

Answer:

A low recovery is one of the most common frustrations in recrystallization. The primary culprit is almost always using an excessive amount of solvent.[4][5]

Causality: The principle of recrystallization relies on the differential solubility of the compound at high and low temperatures. If too much solvent is used, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved in the mother liquor.[4]

Troubleshooting Steps for Low Yield:

  • Assess the Mother Liquor: Before discarding the filtrate (mother liquor), check for remaining product. Dip a glass stirring rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates substantial product loss.[4]

  • Volume Reduction: If significant product remains in the mother liquor, return it to a flask and boil off a portion of the solvent (typically 30-50%) using a rotary evaporator or by careful heating in a fume hood.[4]

  • Re-cool and Crystallize: Allow the concentrated solution to cool again, slowly, to recover a "second crop" of crystals. Note that this second crop may be slightly less pure than the first.

  • Optimize the Initial Step: For future attempts, ensure you are dissolving your crude solid in the absolute minimum amount of boiling solvent required for complete dissolution. Add the hot solvent in small portions to the solid, waiting for it to dissolve before adding more.

Question 3: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts in the hot solvent and separates as an immiscible liquid phase rather than dissolving. This is common when the melting point of the solute is lower than the boiling point of the solvent, or when the crude material is highly impure, causing a significant melting point depression.[5]

Causality: The formation of an oil prevents the slow, ordered lattice formation required for pure crystals. The oil often traps impurities, defeating the purpose of the purification.

Corrective Actions for Oiling Out:

  • Re-dissolve and Add More Solvent: Heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to decrease the saturation point.[5][6]

  • Ensure Slow Cooling: Let the solution cool much more slowly. A sudden drop in temperature encourages oil formation. You can achieve this by leaving the flask on a hot plate with the heat turned off or by insulating the flask with glass wool.[7]

  • Scratch the Flask: Once the solution has cooled slightly, gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a mixed-solvent system. For a mixed-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble), then add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then cool slowly.

Frequently Asked Questions (FAQs)

Question 1: What is the best starting approach for purifying crude this compound?

Answer:

The optimal purification strategy depends on the nature and quantity of the impurities. A logical workflow is essential for efficient purification. For a typical crude product from organic synthesis, a combination of acid-base extraction followed by recrystallization is a robust and highly effective starting point.

Purif_Decision_Tree

Acid-Base Extraction Protocol: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[8] The acid is converted to its water-soluble salt, washed, and then re-protonated to precipitate the pure product.

  • Dissolve the crude material in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][9] Vent the funnel frequently, as CO₂ gas will be generated. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. The desired product is now in this layer as its sodium salt. The organic layer, containing neutral impurities, can be discarded.

  • Wash the combined aqueous layer with the organic solvent one more time to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 6M HCl dropwise until the pH is ~2.[10][11] The pure this compound will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.

  • If necessary, perform a final recrystallization to achieve the highest purity.

Question 2: What are the best solvents for recrystallizing this compound?

Answer:

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar, acidic molecule like this compound, polar protic solvents or mixtures are often effective. Finding the optimal solvent may require small-scale screening.

Solvent/SystemBoiling Point (°C)Suitability & Rationale
Water 100May be a good choice, as many benzoic acids have low solubility in cold water but higher solubility in hot water.[12] The high boiling point provides a wide solubility gradient.
Ethanol/Water 78-100A powerful mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until turbidity persists. This allows for fine-tuning of polarity.
Toluene 111A less polar option. Good for removing highly polar impurities that would remain insoluble. Its boiling point is well below the product's melting point (154-155 °C), reducing the risk of oiling out.[13]
Heptane/Ethyl Acetate 69-77Another mixed-solvent system. Dissolve in hot ethyl acetate and add heptane as the anti-solvent. Useful if single-solvent systems fail.

Question 3: What are the expected analytical data for pure this compound?

Answer:

Verifying the purity and identity of your final product is a critical step. Below are the expected characteristics and analytical data points.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 154 - 155 °C.[13] A sharp melting point within this range is a strong indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

  • Molecular Formula: C₇H₄F₂O₃[14]

  • Molecular Weight: 174.10 g/mol [14]

  • Spectroscopic Data:

    • ¹H NMR: Expect signals for the two aromatic protons and two acidic protons (from -COOH and -OH). The aromatic signals will show coupling to each other and to the fluorine atoms. The acidic protons may be broad and their chemical shift can be concentration-dependent.

    • ¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms, likely showing coupling to each other and to the adjacent aromatic protons.

    • ¹³C NMR: Expect seven distinct carbon signals. The carbons attached to fluorine will appear as doublets due to C-F coupling.

    • FTIR (cm⁻¹): Look for characteristic peaks: a broad O-H stretch (~3200-2500 cm⁻¹) for the carboxylic acid, a sharp C=O stretch (~1700-1680 cm⁻¹), and C-F stretches (~1300-1100 cm⁻¹).

    • Mass Spectrometry (MS): For negative ion mode ESI-MS, the primary ion observed should be the [M-H]⁻ ion at m/z 173.01.[15]

References

Technical Support Center: Purifying 3,6-Difluoro-2-hydroxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,6-Difluoro-2-hydroxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Recrystallization is a powerful technique for purification, but its success hinges on a clear understanding of the compound's properties and a systematic approach to procedural challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Part 1: Foundational Knowledge & Pre-Experiment Checklist

Before beginning any purification, a foundational understanding of the target molecule is critical. This section addresses the essential properties of this compound and the necessary safety protocols.

Q1: What are the key physicochemical properties of this compound that influence recrystallization?

Understanding the molecule's structural features is the first step in designing a successful purification strategy. The presence of a carboxylic acid, a hydroxyl group, and two electron-withdrawing fluorine atoms dictates its solubility and crystalline behavior.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄F₂O₃[1][2]
Molecular Weight 174.10 g/mol [1]
Appearance Solid[1]
Structural Features Aromatic carboxylic acid, phenol, organofluorine compound
Melting Point Data for structurally similar isomers suggest a relatively high melting point (e.g., 3,4-difluoro-2-hydroxybenzoic acid: 178 °C[3]; 2-fluoro-4-hydroxybenzoic acid: 200-202 °C[4]). A sharp melting point is a key indicator of purity.
Q2: How do the functional groups (fluoro, hydroxyl, carboxylic acid) affect solvent selection?

The interplay of these groups governs the compound's polarity and its ability to form hydrogen bonds.

  • Carboxylic Acid & Hydroxyl Group: These groups are polar and are strong hydrogen bond donors and acceptors. This suggests that polar protic solvents (like water and alcohols) will be effective at dissolving the compound, especially at elevated temperatures. The carboxylic acid group makes the compound acidic, and its salt form (deprotonated) is typically much more soluble in water than the neutral acid.

  • Difluorinated Benzene Ring: The aromatic ring provides a nonpolar character, while the two highly electronegative fluorine atoms create strong dipoles and can act as weak hydrogen bond acceptors. This slightly increases solubility in moderately polar and some nonpolar solvents compared to non-fluorinated analogs.

The ideal recrystallization solvent will dissolve the compound completely when hot but poorly when cold. This differential solubility is the basis of the technique.[5]

Q3: What are the primary safety precautions I must take when handling this compound and its solvents?

This compound and the solvents used for its recrystallization require careful handling in a controlled laboratory environment.

  • Compound Hazards: This chemical is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled as a dust.[6]

  • Required Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6][7][8] All weighing and solvent handling should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]

  • Thermal Decomposition: Upon heating, especially during fire conditions, hazardous decomposition products can be released, including carbon monoxide (CO), carbon dioxide (CO₂), and highly corrosive hydrogen fluoride (HF) gas.[7][9]

  • Solvent Hazards: Common recrystallization solvents like ethanol, methanol, and acetone are flammable. Ensure no ignition sources are present when heating these solvents. Use a heating mantle or steam bath, not a hot plate with an open heating element.

Part 2: The Recrystallization Workflow: Protocols & Strategy

This section provides a visual overview of the process, guidance on solvent selection, and detailed, step-by-step protocols for common recrystallization methods.

Recrystallization Workflow Diagram

The following diagram outlines the fundamental steps of a successful recrystallization experiment.

Recrystallization_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Processing Start Start with Crude This compound Solvent_Selection Select Solvent System (Single or Mixed) Start->Solvent_Selection Dissolution Dissolve Crude Solid in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Perform Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Crystallization Cool Solution Slowly to Induce Crystallization Hot_Filtration->Crystallization Clear Filtrate Isolation Isolate Crystals via Vacuum Filtration Crystallization->Isolation Washing Wash Crystals with Small Amount of Cold Solvent Isolation->Washing Drying Dry Crystals Thoroughly (Air or Vacuum Oven) Washing->Drying Analysis Analyze Purity (e.g., Melting Point, TLC, NMR) Drying->Analysis End Pure Product Analysis->End

Caption: General workflow for the recrystallization process.

Q4: How do I select the optimal solvent system?

The "like dissolves like" principle is a good starting point. Given the compound's polar functional groups, polar solvents are the primary candidates. The goal is to find a solvent where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Table 2: Suggested Solvents for Screening

SolventTypeBoiling Point (°C)Rationale & Expected Behavior
Water Polar Protic100Excellent choice for hydroxybenzoic acids.[5] High boiling point allows for a large solubility differential. Likely to be a primary candidate.
Ethanol Polar Protic78May be too good a solvent, even when cold, leading to low recovery. Often better as the "good" solvent in a mixed-solvent system with water.[11]
Methanol Polar Protic65Similar to ethanol, but more volatile. Can be used in a mixed system with water.[12]
Isopropanol Polar Protic82Less polar than ethanol; may offer a better solubility profile.
Toluene Nonpolar111Unlikely to be a good single solvent due to the compound's polarity, but could potentially be used as an anti-solvent in a mixed system if impurities are highly nonpolar.
Ethyl Acetate / Hexane MixedVariableA common mixed system for moderately polar compounds. The compound would be dissolved in minimal hot ethyl acetate, followed by the addition of hexane (anti-solvent) until turbidity appears.[11]

Screening Protocol:

  • Place ~20-30 mg of your crude solid into a small test tube.

  • Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is too good for single-solvent recrystallization.

  • If it is insoluble or sparingly soluble, heat the test tube gently in a water or sand bath.

  • Continue adding the solvent dropwise until the solid just dissolves at the boiling point.

  • Allow the solution to cool to room temperature, then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

Q5: Can you provide a step-by-step protocol for a single-solvent recrystallization (using water)?

This protocol is recommended if water was identified as a suitable solvent in your screening.

  • Preparation: Place your crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar.

  • Initial Solvent Addition: Add a small portion of deionized water (e.g., 10-15 mL) to the flask.

  • Heating & Dissolution: Heat the suspension on a stirring hotplate to a gentle boil. Add more hot deionized water in small portions until all the solid has just dissolved. Crucial: Avoid adding a large excess of water, as this will reduce your final yield.[5][12]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-boil for 2-3 minutes.

  • Hot Filtration (Optional but Recommended): To remove the charcoal or any insoluble impurities, perform a hot filtration. Place a small piece of fluted filter paper in a pre-warmed powder funnel placed on a second, clean Erlenmeyer flask. Pour the hot solution through the funnel as quickly as possible. Rinse the original flask with a tiny amount of hot solvent and pass it through the filter to recover any remaining compound.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.[12] Do not disturb the flask during this period.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Then, transfer the crystals to a watch glass and allow them to air-dry completely, or dry them in a vacuum oven at a moderate temperature.

Q6: When and how should I use a mixed-solvent system (e.g., Ethanol/Water)?

A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[5] This is used when one solvent (the "good" solvent, e.g., ethanol) dissolves the compound too well, and another (the "bad" or "anti-solvent," e.g., water) dissolves it very poorly.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the "good" solvent (ethanol) needed to dissolve it completely at a near-boiling temperature.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-clarification: Add a few more drops of the "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization & Isolation: Follow steps 6-10 from the single-solvent protocol above. For washing (step 9), use an ice-cold mixture of the two solvents in the approximate ratio determined during the procedure.

Part 3: Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to the most common problems encountered during recrystallization.

Troubleshooting Decision Flowchart

Troubleshooting_Flowchart cluster_crystals No Crystals Forming cluster_oil Oiling Out cluster_yield Low Yield Start Problem Encountered During Recrystallization No_Crystals Is the solution clear? Start->No_Crystals Oiled_Out Compound formed an oil, not crystals. Start->Oiled_Out Low_Yield Final crystal mass is low. Start->Low_Yield Scratch 1. Scratch flask inner wall with a glass rod. No_Crystals->Scratch Seed 2. Add a seed crystal of pure compound. Scratch->Seed Reduce_Solvent 3. Too much solvent? Boil off some solvent and re-cool. Seed->Reduce_Solvent Cool_Further 4. Cool in an ice/salt bath. Reduce_Solvent->Cool_Further Reheat 1. Reheat to dissolve the oil. Oiled_Out->Reheat Add_Solvent 2. Add more of the 'good' solvent to increase solubility. Reheat->Add_Solvent Slow_Cool 3. Cool much more slowly. Insulate the flask. Add_Solvent->Slow_Cool Check_Mother_Liquor 1. Was too much solvent used? Evaporate mother liquor to check for residue. Low_Yield->Check_Mother_Liquor Check_Filtration 2. Did crystals pass through filter? Check filtrate. Check_Mother_Liquor->Check_Filtration Check_Washing 3. Was washing done with excessive or warm solvent? Check_Filtration->Check_Washing

Caption: Decision-making flowchart for common recrystallization problems.

Q7: My compound isn't dissolving, even after adding a lot of hot solvent. What should I do?

This indicates you have chosen a poor solvent. The compound's solubility is too low, even at high temperatures.

  • Action: It is best to recover your crude material by cooling the mixture, filtering the solid, and letting the solvent evaporate. You must then restart the process by selecting a more suitable, more polar solvent based on the screening tests described in Q4.

Q8: No crystals are forming after the solution has cooled. What are my next steps?

This is a common issue that typically means the solution is not saturated, or crystallization has failed to initiate.[13]

  • Cause 1: Too much solvent was added. The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to boil off some of the solvent (5-10% of the volume) in a fume hood. Then, allow the solution to cool again.[12][13]

  • Cause 2: The solution is supersaturated. The solution is thermodynamically ready to crystallize, but there are no nucleation sites for crystals to begin growing.

    • Solution 1 (Induce Nucleation): Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites.[13]

    • Solution 2 (Seed Crystals): If you have a small amount of pure this compound, add a single tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Solution 3 (Drastic Cooling): As a last resort, cool the flask in a salt-ice or dry ice/acetone bath. This can sometimes force precipitation, though it may result in smaller, less pure crystals.

Q9: My compound "oiled out" instead of crystallizing. How can I fix this?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[13] The resulting oil is an amorphous form of your compound and can trap impurities.

  • Cause 1: Solution is too saturated. The compound is precipitating too quickly from a highly concentrated solution.

    • Solution: Reheat the flask to re-dissolve the oil completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation. Then, allow the solution to cool again, but much more slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate.[12][13]

  • Cause 2: Melting point depression. High levels of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.

    • Solution: The above solution may work. If the problem persists, you may need to perform a preliminary purification step (e.g., a quick column chromatography) to remove the bulk of the impurities before attempting recrystallization again.

Q10: The crystallization happened almost instantly upon cooling, and the crystals are very fine and powdery. What went wrong?

This is known as "crashing out." Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[12]

  • Cause: The solution was too saturated when it began to cool.

  • Solution: Reheat the flask to re-dissolve the solid. Add more hot solvent (perhaps 5-10% more) so that you have exceeded the minimum amount needed for dissolution.[12] This will keep the compound in solution longer during the cooling phase, allowing for the slow, selective crystal growth required for high purity.

Q11: My final yield is very low. Where could I have lost my product?

A yield of 100% is impossible, as some compound will always remain in the cold solvent (the "mother liquor").[5] However, excessively low yields point to procedural errors.

  • Possible Causes & Solutions:

    • Too Much Solvent: Using a large excess of solvent during the dissolution step is the most common cause of low yield.[12][13] Always use the minimum amount of hot solvent required.

    • Premature Crystallization: If using hot filtration, the compound may have crystallized in the filter funnel. Ensure the funnel and receiving flask are pre-warmed.

    • Excessive Washing: Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a significant portion of your product.[5] Use a minimal amount of ice-cold solvent for washing.

    • Incomplete Crystallization: Not cooling the solution for long enough or to a low enough temperature will leave more product dissolved in the mother liquor.[5]

Q12: How do I assess the purity of my recrystallized product?

A successful recrystallization should result in a product with improved purity, which can be confirmed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available. Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your crude and recrystallized material in a suitable solvent and spot them side-by-side on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹⁹F NMR, and IR spectroscopy are invaluable. The spectra of the purified material should show sharp signals consistent with the desired structure and a significant reduction in impurity-related signals.

References

Technical Support Center: Separation of 3,6-Difluoro-2-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the separation of 3,6-Difluoro-2-hydroxybenzoic acid from its positional isomers. Positional isomers often exhibit very similar physical and chemical properties, making their separation a significant challenge in synthesis and purification workflows.[1] This document is designed to provide both foundational principles and actionable protocols to overcome these challenges.

Understanding the Challenge: Isomeric Similarity

The primary difficulty in separating this compound from its isomers (e.g., 2,4-difluoro-2-hydroxybenzoic acid, 3,5-difluoro-2-hydroxybenzoic acid, etc.) stems from their identical molecular weight and elemental composition. Separation must, therefore, rely on subtle differences in their physicochemical properties, which are dictated by the specific positions of the fluorine and hydroxyl substituents on the benzene ring.

Key properties that can be exploited for separation include:

  • Polarity: The position of electronegative fluorine atoms and the hydrogen-bonding hydroxyl group influences the molecule's overall dipole moment and, consequently, its polarity.

  • Acidity (pKa): The electron-withdrawing nature of fluorine enhances the acidity of the carboxylic acid and phenolic hydroxyl groups.[2][3] The proximity of these groups to the fluorine atoms causes slight variations in pKa among isomers, which can be leveraged in chromatographic separations by adjusting the mobile phase pH.[2][4][5]

  • Solubility: Minor differences in crystal lattice energy and intermolecular interactions (like hydrogen bonding) lead to differential solubility in various solvents, forming the basis for separation by crystallization.[6][7]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₄F₂O₃
Molecular Weight 174.10 g/mol
Appearance Solid
General Solubility Soluble in methanol[3]
Safety Causes skin and serious eye irritation; may cause respiratory irritation.[8]

Frequently Asked Questions (FAQs)

Part 1: Method Selection & Initial Strategy
Q1: What is the most reliable method for separating positional isomers of difluoro-hydroxybenzoic acid?

For resolving mixtures of closely related positional isomers, High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is the most powerful and widely applicable technique.[9][10][11] It offers high resolving power and can be scaled from analytical quantities (for purity assessment) to preparative quantities (for isolation of pure compounds).[12][13][14]

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent).[12] The subtle differences in polarity and acidity among your isomers will cause them to interact differently with the stationary phase, leading to different retention times and, thus, separation.

Q2: Can I use fractional crystallization for this separation?

Yes, fractional crystallization is a viable, cost-effective method for purification, especially on a larger scale, but its success is not guaranteed. It relies on finding a solvent system where the isomers have significantly different solubilities at a given temperature.[6][7][15]

Expert Insight: This method is often trial-and-error. You must screen a range of solvents with varying polarities. Success is most likely if one isomer forms a more stable crystal lattice, causing it to crystallize out of a saturated solution while the others remain dissolved. It is often used as a bulk purification step before a final polishing step with preparative HPLC.

Q3: Is Gas Chromatography (GC) a suitable alternative?

GC is generally not the preferred method for these compounds in their native state. Benzoic acids are non-volatile and thermally labile. To analyze them by GC, they must first be converted into a more volatile and stable form through a derivatization process (e.g., esterification to form methyl esters).[10] This adds an extra step to your workflow, which can introduce variability and potential sample loss.[1] HPLC allows for the direct analysis of the acids.[1]

Part 2: HPLC Method Development & Optimization
Q4: I'm starting with HPLC. What column and mobile phase should I use?

A great starting point for method development is a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[11]

Expert Insight:

  • Column: A standard C18 column is robust and separates based on hydrophobicity. If a C18 column doesn't provide adequate separation, consider a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase:

    • Organic Modifier: ACN and MeOH have different selectivities. It is always worthwhile to screen both.

    • Aqueous Phase: Use a buffer to control the pH. Since the compounds are acids, operating at a pH near their pKa (typically in the 2.5-4.5 range) can maximize selectivity. A low pH (e.g., 2.7 using formic acid or phosphate buffer) ensures the carboxylic acids are fully protonated, leading to better retention and peak shape on a C18 column.

Q5: My isomer peaks are co-eluting or have very poor resolution. What should I do?

Poor resolution is the most common problem. Here is a systematic approach to improving it:

  • Optimize the Organic Modifier Percentage: If peaks elute too quickly, decrease the percentage of ACN/MeOH. If they are retained too long, increase it. A shallow gradient is often more effective than an isocratic elution for separating closely related compounds.

  • Adjust the Mobile Phase pH: This is a critical parameter. Small changes in pH can alter the ionization state of the isomers differently, leading to significant shifts in retention and potentially resolving co-eluting peaks. Screen a pH range from 2.5 to 4.5.

  • Change the Organic Modifier: If you are using ACN, try MeOH, and vice-versa. The different solvent properties can alter the elution order and improve separation.

  • Lower the Temperature: Reducing the column temperature (e.g., from 40°C to 25°C) can sometimes enhance selectivity, although it will increase backpressure and run time.

  • Try a Different Stationary Phase: If a C18 column fails, the next logical step is a Phenyl-Hexyl or a polar-embedded phase column, which provides different interaction mechanisms.

Diagram: HPLC Optimization Workflow

This diagram illustrates the decision-making process for optimizing the separation of your isomers.

G cluster_start Initial Analysis cluster_eval Evaluation cluster_optim Optimization Loop cluster_end Final Goal Start Mixture of Isomers Develop Develop Analytical Method (C18, ACN/H2O w/ 0.1% FA) Start->Develop Analyze Analyze Result Develop->Analyze Evaluation Resolution > 1.5? Analyze->Evaluation Optim1 Adjust Gradient & pH Evaluation->Optim1 No ScaleUp Scale to Preparative HPLC Evaluation->ScaleUp Yes Optim1->Analyze Re-analyze Optim2 Change Organic Solvent (ACN <-> MeOH) Optim1->Optim2 Still Poor Optim2->Analyze Re-analyze Optim3 Change Column (e.g., Phenyl-Hexyl) Optim2->Optim3 Still Poor Optim3->Analyze End Pure Isomers Isolated ScaleUp->End

Caption: Workflow for HPLC method development and optimization.

Troubleshooting Guide

Q6: My peaks are broad or show significant tailing. What causes this and how can I fix it?
Potential Cause Explanation & Solution
Secondary Interactions The acidic silanols on the silica backbone of the column can interact with your analytes, causing tailing. Solution: Use a low pH mobile phase (e.g., 0.1% formic or trifluoroacetic acid) to suppress silanol activity. Alternatively, use a modern, end-capped column.
Column Overload Injecting too much sample mass or volume can saturate the stationary phase.[13] Solution: Reduce the concentration or injection volume of your sample. This is especially important when scaling up to preparative HPLC.[14]
Mismatched Sample Solvent Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure ACN) can cause peak distortion. Solution: Dissolve your sample in the initial mobile phase or a solvent with a weaker or similar elution strength.
Column Degradation The column may be fouled or nearing the end of its life. Solution: First, try flushing the column with a strong solvent. If that fails, replace the column.
Q7: I've developed an analytical method. How do I scale it up to preparative HPLC?

Scaling from analytical to preparative HPLC is a systematic process aimed at purifying larger quantities of your target compound.[13][14] The goal is to maximize throughput while maintaining purity and yield.

Expert Insight: Direct scaling requires that the analytical and preparative columns are packed with the same stationary phase material and particle size.[14] You will need to adjust the flow rate, injection volume, and gradient time proportionally to the change in column cross-sectional area. The key is to perform a "loading study" on the analytical column first to determine the maximum amount of sample that can be injected without losing the necessary resolution.

Diagram: Troubleshooting Common HPLC Issues

This diagram provides a logical path for diagnosing and solving frequent problems encountered during analysis.

G cluster_problem Problem Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape (Tailing / Broadening) Cause1 Column Overload Problem->Cause1 Cause2 Secondary Interactions Problem->Cause2 Cause3 Solvent Mismatch Problem->Cause3 Cause4 Column Degradation Problem->Cause4 Sol1 Reduce Sample Concentration / Volume Cause1->Sol1 Sol2 Lower Mobile Phase pH (e.g., add 0.1% FA) Cause2->Sol2 Sol3 Dissolve Sample in Initial Mobile Phase Cause3->Sol3 Sol4 Flush or Replace Column Cause4->Sol4

Caption: A troubleshooting guide for poor HPLC peak shape.

Experimental Protocols

Protocol 1: Analytical HPLC Method Development

Objective: To develop a robust analytical method for the separation of this compound from its isomers.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (FA)

  • Sample mixture dissolved in 50:50 ACN:Water

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

  • Set Up HPLC System:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Run a Scouting Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 22 min: 95% B

    • Time 22.1 min: 5% B

    • Time 25 min: 5% B (re-equilibration)

  • Analyze Results: Based on the elution times from the scouting run, design an optimized, shallower gradient around the region where the isomers elute to maximize resolution.

  • Iterate and Optimize: If separation is insufficient, systematically adjust parameters as described in the FAQ section (e.g., change to methanol, adjust pH).

Protocol 2: Fractional Crystallization Feasibility Test

Objective: To quickly screen solvents for their potential to separate isomers via crystallization.

Materials:

  • Isomer mixture

  • Test tubes or small vials

  • A range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane)

  • Heating block or water bath

  • Ice bath

Procedure:

  • Add Sample: Place a small amount (e.g., 10-20 mg) of the isomer mixture into several test tubes.

  • Solvent Screening (Room Temperature): Add a small amount (e.g., 0.5 mL) of a different solvent to each tube. Observe if the sample dissolves completely. A good recrystallization solvent should NOT dissolve the sample well at room temperature.[6][16]

  • Solvent Screening (Elevated Temperature): For the solvents that did not dissolve the sample at room temperature, gently heat the tubes. Add the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization:

    • Remove the tubes from the heat and allow them to cool slowly to room temperature.

    • If no crystals form, try scratching the inside of the tube with a glass rod or placing it in an ice bath to induce crystallization.[6]

  • Analyze: If crystals form, isolate them by filtration and analyze their purity (e.g., by HPLC or melting point). The ideal solvent will yield crystals of one highly purified isomer.

References

Common side reactions and byproducts in 3,6-Difluoro-2-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important fluorinated building block. Our goal is to equip you with the knowledge to optimize your reaction conditions, minimize impurities, and achieve high-purity target compounds.

I. Overview of Synthetic Strategies and Key Challenges

The synthesis of this compound typically proceeds via the carboxylation of 2,5-difluorophenol. The most common method employed is the Kolbe-Schmitt reaction, which involves the ortho-carboxylation of a phenoxide ion. While effective, this reaction is not without its challenges, primarily concerning regioselectivity and potential side reactions. Alternative, though less common, routes include ortho-lithiation followed by carboxylation, and Grignard-based methods. Each approach presents a unique set of potential side reactions and byproducts that must be carefully managed.

This guide will focus on troubleshooting the Kolbe-Schmitt reaction, as it is the most prevalent synthetic route, and will also address potential issues arising from other synthetic strategies.

II. Troubleshooting Guide: The Kolbe-Schmitt Reaction of 2,5-Difluorophenol

The Kolbe-Schmitt reaction involves the reaction of a phenoxide with carbon dioxide under pressure and elevated temperature.[1] The desired reaction is the carboxylation at the ortho-position to the hydroxyl group.

2,5-Difluorophenol 2,5-Difluorophenol Sodium 2,5-difluorophenoxide Sodium 2,5-difluorophenoxide 2,5-Difluorophenol->Sodium 2,5-difluorophenoxide NaOH This compound This compound Sodium 2,5-difluorophenoxide->this compound 1. CO2, Pressure, Heat 2. H+

Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction yield is low, and I've isolated a significant amount of unreacted 2,5-difluorophenol. What went wrong?

A1: The recovery of a large amount of starting material is a common issue and can be attributed to several factors:

  • Incomplete Phenoxide Formation: The reaction requires the quantitative formation of the phenoxide salt. Ensure that you are using at least one equivalent of a strong base (e.g., sodium hydroxide, potassium hydroxide) and that the reaction mixture is anhydrous before the introduction of carbon dioxide. Water can consume the phenoxide and inhibit the reaction.[2]

  • Insufficient Carbon Dioxide Pressure or Reaction Time: The carboxylation step is carried out under pressure. Inadequate CO2 pressure will result in a low reaction rate. Similarly, insufficient reaction time will lead to an incomplete conversion. Monitor the reaction progress if possible, and ensure the system is properly sealed to maintain pressure.

  • Reaction Temperature Too Low: The Kolbe-Schmitt reaction requires elevated temperatures to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to side reactions (see Q3). It is crucial to find the optimal temperature for your specific setup.

Troubleshooting Steps:

ParameterRecommendationRationale
Base Use at least 1.1 equivalents of a strong, dry base (e.g., NaOH, KOH).Ensures complete formation of the reactive phenoxide species.
Solvent Ensure the solvent is anhydrous.Water will react with the phenoxide and inhibit carboxylation.
CO2 Pressure Maintain a constant and sufficient CO2 pressure (typically 100 atm or higher).[1]Higher pressure increases the concentration of CO2 in the reaction medium, driving the equilibrium towards the product.
Temperature Optimize the reaction temperature (typically 125-150 °C).[1]Balances reaction rate with the potential for side reactions like decarboxylation.
Reaction Time Monitor the reaction for completion (e.g., by taking aliquots and analyzing by HPLC).Ensures maximum conversion of the starting material.

Q2: I've isolated an isomeric byproduct. What is it and how can I avoid it?

A2: The most likely isomeric byproduct is 4,7-difluoro-2-hydroxybenzoic acid . This arises from the carboxylation at the para-position to the hydroxyl group of 2,5-difluorophenol. The regioselectivity of the Kolbe-Schmitt reaction is influenced by the cation and reaction conditions.[1]

cluster_0 Carboxylation of 2,5-Difluorophenoxide 2,5-Difluorophenoxide 2,5-Difluorophenoxide Ortho-attack Ortho-attack 2,5-Difluorophenoxide->Ortho-attack CO2 Para-attack Para-attack 2,5-Difluorophenoxide->Para-attack CO2 This compound (Desired Product) This compound (Desired Product) Ortho-attack->this compound (Desired Product) 4,7-Difluoro-2-hydroxybenzoic acid (Isomeric Byproduct) 4,7-Difluoro-2-hydroxybenzoic acid (Isomeric Byproduct) Para-attack->4,7-Difluoro-2-hydroxybenzoic acid (Isomeric Byproduct)

Caption: Regioselectivity in the Kolbe-Schmitt reaction of 2,5-difluorophenoxide.

Strategies to Favor Ortho-Carboxylation:

  • Choice of Cation: Sodium phenoxides tend to favor ortho-carboxylation more than potassium phenoxides. This is attributed to the chelation of the sodium ion between the phenoxide oxygen and the incoming carbon dioxide.[1]

  • Temperature Control: Generally, lower reaction temperatures favor the formation of the ortho-isomer.

Purification Strategy:

Separating the ortho and para isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two isomers in a particular solvent system. Experiment with different solvents (e.g., ethanol/water, toluene) to find optimal conditions.

  • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) is a reliable method for separating isomers, although it may not be practical for large-scale syntheses.

Q3: My product seems to be degrading, and I'm observing gas evolution during workup. What is happening?

A3: This is likely due to the decarboxylation of the product, this compound, back to 2,5-difluorophenol and carbon dioxide. Salicylic acids, particularly those with electron-withdrawing groups, can be susceptible to decarboxylation at elevated temperatures, especially under acidic or basic conditions.[3]

Mitigation Strategies:

  • Avoid Excessive Heat: During both the reaction and the workup, avoid unnecessarily high temperatures.

  • Neutralize Carefully: During the acidic workup to protonate the carboxylate, control the temperature and avoid prolonged exposure to strong acid at high temperatures.

  • Prompt Isolation: Once the reaction is complete and the product is neutralized, proceed with extraction and isolation promptly.

III. Alternative Synthetic Routes and Their Common Side Reactions

While the Kolbe-Schmitt reaction is common, other methods can be employed. It is important to be aware of their potential pitfalls.

1. Ortho-Lithiation Followed by Carboxylation

This method involves the deprotonation of the ortho-position to the hydroxyl group using a strong base like n-butyllithium, followed by quenching with carbon dioxide.[4]

Potential Side Reactions and Byproducts:

  • Incomplete Lithiation: Results in unreacted starting material.

  • Multiple Lithiation: If the reaction conditions are not carefully controlled, lithiation at other positions on the ring can occur.

  • Side reactions of the organolithium intermediate: Organolithium reagents are highly reactive and can react with various electrophiles, including solvents and atmospheric moisture.

2. Grignard-Based Synthesis

This would involve the formation of a Grignard reagent from a dihalofluorobenzene derivative, followed by reaction with carbon dioxide.

Potential Side Reactions and Byproducts:

  • Wurtz Coupling: The Grignard reagent can react with the starting halide to form a biphenyl byproduct.

  • Incomplete Grignard Formation: Can be due to the presence of moisture or impurities on the magnesium surface.

IV. Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline and may need to be optimized for your specific impurity profile.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

V. Data Presentation

Table 1: Common Impurities and Their Origin

ImpurityStructureOrigin
2,5-DifluorophenolUnreacted starting material or product decarboxylation.
4,7-Difluoro-2-hydroxybenzoic acidPara-carboxylation of 2,5-difluorophenol.

VI. Visualization of Troubleshooting Workflow

cluster_0 Troubleshooting Workflow Low Yield Low Yield Check for Unreacted Starting Material Check for Unreacted Starting Material Low Yield->Check for Unreacted Starting Material Product Degradation Product Degradation Low Yield->Product Degradation Incomplete Reaction Incomplete Reaction Check for Unreacted Starting Material->Incomplete Reaction Optimize Reaction Conditions (Temp, Pressure, Time) Optimize Reaction Conditions (Temp, Pressure, Time) Incomplete Reaction->Optimize Reaction Conditions (Temp, Pressure, Time) Decarboxylation Decarboxylation Product Degradation->Decarboxylation Modify Workup (Lower Temp, Shorter Time) Modify Workup (Lower Temp, Shorter Time) Decarboxylation->Modify Workup (Lower Temp, Shorter Time) Impure Product Impure Product Isomeric Byproduct Isomeric Byproduct Impure Product->Isomeric Byproduct Unreacted Starting Material Unreacted Starting Material Impure Product->Unreacted Starting Material Optimize Regioselectivity (Cation, Temp) Optimize Regioselectivity (Cation, Temp) Isomeric Byproduct->Optimize Regioselectivity (Cation, Temp) Purification (Recrystallization, Chromatography) Purification (Recrystallization, Chromatography) Unreacted Starting Material->Purification (Recrystallization, Chromatography)

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,6-Difluoro-2-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and improving overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for synthesizing this compound?

The most established method is the Kolbe-Schmitt reaction , which involves the direct ortho-carboxylation of 2,5-Difluorophenol.[1][2] This reaction proceeds by first forming the phenoxide salt of the starting material, which then acts as a potent nucleophile to attack carbon dioxide, a weak electrophile.[3] Subsequent acidification yields the desired product. This method is generally preferred due to its operational simplicity and the use of readily available, cost-effective reagents.

Q2: What are the critical starting materials and reagents for this synthesis?

The key starting material is 2,5-Difluorophenol .[4][5] The primary reagents include a strong base to form the phenoxide (typically Sodium Hydroxide or Potassium Hydroxide), high-purity Carbon Dioxide (gas or solid), and a strong acid (like HCl or H₂SO₄) for the final workup.[3][6] The quality and dryness of all reagents and solvents are paramount for achieving high yields.

Q3: What are the typical yields and major byproducts I should expect?

Yields for the Kolbe-Schmitt reaction can vary widely depending on the optimization of reaction conditions. While quantitative yields are possible for simple phenols, fluorinated substrates can be more challenging.[7] A well-optimized process should target yields above 70-80%.

The most common byproduct is the isomeric 4,7-difluoro-2-hydroxybenzoic acid , formed from para-carboxylation. Other potential impurities include unreacted 2,5-difluorophenol and trace amounts of decarboxylated starting material.

Troubleshooting Guide: Yield Improvement & Purity

This section addresses specific issues encountered during the synthesis. The underlying principle of the Kolbe-Schmitt reaction is an electrophilic aromatic substitution where the nucleophilicity of the phenoxide ring is critical.[3]

Issue 1: Low or No Product Yield

Q: My reaction has a very low yield. What are the most critical parameters to investigate?

A low yield is typically traced back to one of three areas: inefficient phenoxide formation, poor carboxylation conditions, or moisture contamination.

  • Anhydrous Conditions: The phenoxide intermediate is a strong base and is highly reactive towards water. Any moisture in the reactor, solvent, or reagents will consume the phenoxide, halting the reaction.[6] It is imperative to use oven-dried glassware and anhydrous solvents.

  • Base Stoichiometry and Quality: Ensure at least one full equivalent of a strong base (e.g., NaOH, KOH) is used to completely deprotonate the 2,5-difluorophenol. The enhanced reactivity of the resulting phenoxide is crucial for attacking the CO₂ electrophile.[3]

  • CO₂ Pressure and Temperature: The carboxylation step is highly dependent on pressure and temperature. According to Schmitt's modification of the Kolbe process, conducting the reaction under elevated CO₂ pressure (5-100 atm) and temperature (120-150 °C) significantly improves the yield by increasing the concentration of CO₂ available to the phenoxide.[3][7]

Q: I'm getting the wrong isomer (para-carboxylation). How can I improve the ortho-selectivity?

Ortho-selectivity is a classic challenge in the Kolbe-Schmitt reaction and is heavily influenced by the cation of the base and the reaction temperature.

The mechanism for high ortho-selectivity involves the formation of a chelation complex between the cation (e.g., Na⁺), the phenoxide oxygen, and the incoming CO₂ molecule. This proximity favors attack at the ortho position.

  • Choice of Cation: Smaller alkali metal cations, such as Na⁺ and K⁺, are more effective at forming this stable six-membered ring intermediate. Larger cations like Cs⁺ hinder this chelation, often leading to the thermodynamically favored para-product.[6] Therefore, using Sodium Hydroxide is strongly recommended.

  • Temperature Control: At lower temperatures (around 120-150 °C), the ortho-product is kinetically favored. At higher temperatures, a competing rearrangement (isomerization) to the more stable para-product can occur.

Issue 2: Byproduct Formation and Purification Challenges

Q: My final product is difficult to purify. How can I minimize byproduct formation and what is the best purification strategy?

Effective purification begins with a clean reaction. Minimizing the formation of the para-isomer as described above is the first step.

  • Minimizing Unreacted Phenol: Drive the reaction to completion by using a slight excess of CO₂ and ensuring adequate reaction time under optimal temperature and pressure.

  • Purification Protocol:

    • Acid-Base Extraction: After acidification, the crude product will contain the desired acidic product and neutral unreacted 2,5-difluorophenol. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its carboxylate salt, leaving the neutral phenol in the organic layer.

    • Re-acidification and Isolation: Separate the aqueous layer and re-acidify it with a strong acid (e.g., 6M HCl) to precipitate the purified this compound.

    • Recrystallization: The precipitated solid can be further purified by recrystallization. A solvent system like ethanol/water or toluene is often effective.[8]

Table 1: Influence of Key Parameters on Synthesis Outcome
ParameterRecommendation for High ortho-YieldRationale
Starting Material High-purity, dry 2,5-DifluorophenolImpurities can lead to side reactions; moisture quenches the phenoxide.
Base (Cation) Sodium Hydroxide (NaOH)The small Na⁺ cation effectively chelates CO₂, directing carboxylation to the ortho position.[6]
Solvent Aprotic, high-boiling (if used) or solvent-freeMust be rigorously dried. The reaction is often run neat (solid-gas).
Temperature 120 - 150 °CKinetically favors the ortho-product. Higher temperatures risk isomerization to the para-product.[7]
CO₂ Pressure 5 - 100 atmHigh pressure increases CO₂ concentration, driving the equilibrium towards the product.[3]
Reaction Time 4 - 8 hoursEnsure sufficient time for the reaction to proceed to completion.

Visualized Workflows and Logic

Diagram 1: General Synthesis Workflow

This diagram outlines the critical steps from starting material to the final, purified product.

G cluster_prep Step 1: Phenoxide Formation cluster_reaction Step 2: Carboxylation cluster_workup Step 3: Workup & Purification A 2,5-Difluorophenol + NaOH B Heat under Vacuum (to remove water) A->B C Sodium 2,5-difluorophenoxide (Anhydrous) B->C D Pressurize with CO₂ (5-100 atm) C->D E Heat Reaction (120-150 °C, 4-8h) D->E F Crude Sodium 3,6-difluoro-2-hydroxybenzoate E->F G Dissolve in Water F->G H Acidify with HCl (pH ~1-2) G->H I Filter Crude Product H->I J Recrystallize (e.g., Ethanol/Water) I->J K Pure this compound J->K

Caption: Workflow for this compound synthesis.

Diagram 2: Troubleshooting Decision Tree

Use this logic tree to diagnose and resolve common synthesis issues.

G cluster_yield Low Yield Issues cluster_purity Purity Issues (Isomers) Start Problem: Low Yield or Purity CheckMoisture Verify Anhydrous Setup? (Oven-dried glass, dry reagents) Start->CheckMoisture CheckBase Correct Base Stoichiometry? (>=1 eq. NaOH) Start->CheckBase CheckConditions Optimal Temp/Pressure? (120-150°C, >5 atm CO₂) Start->CheckConditions CheckCation Used Sodium Base (NaOH)? Start->CheckCation CheckTemp Temperature below 150°C? Start->CheckTemp Sol1 Solution: Rigorously dry all apparatus and reagents. CheckMoisture->Sol1 No Sol2 Solution: Use fresh, high-purity NaOH, ensure >=1 equivalent. CheckBase->Sol2 No Sol3 Solution: Increase CO₂ pressure and maintain temperature. CheckConditions->Sol3 No Sol4 Solution: Switch to NaOH to promote ortho-chelation complex. CheckCation->Sol4 No Sol5 Solution: Lower temperature to favor kinetic ortho-product. CheckTemp->Sol5 No

Caption: A decision tree for troubleshooting common synthesis problems.

Detailed Experimental Protocol

Protocol: Optimized Kolbe-Schmitt Synthesis of this compound

Disclaimer: This protocol involves high pressure and temperature. All operations must be conducted in a suitable high-pressure reactor by trained personnel with appropriate safety precautions.

Materials:

  • 2,5-Difluorophenol (13.0 g, 100 mmol)

  • Sodium Hydroxide, pellets (4.2 g, 105 mmol)

  • Carbon Dioxide (high purity, source for pressurization)

  • Concentrated Hydrochloric Acid (~10 mL)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Phenoxide Formation:

    • Place 2,5-Difluorophenol (13.0 g) and Sodium Hydroxide (4.2 g) into a high-pressure stainless-steel autoclave.

    • Seal the reactor and briefly heat to ~100 °C under vacuum for 30 minutes to remove any trace moisture and form the anhydrous sodium 2,5-difluorophenoxide salt.

    • Cool the reactor to room temperature.

  • Carboxylation:

    • Pressurize the sealed reactor with carbon dioxide to 10 atm.

    • Begin stirring and heat the reactor to an internal temperature of 130 °C. The pressure will increase as the temperature rises. Maintain the pressure between 20-50 atm by feeding more CO₂ if necessary.

    • Hold the reaction at 130 °C with vigorous stirring for 6 hours.

  • Workup and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO₂ pressure.

    • Add 100 mL of deionized water to the reactor to dissolve the solid product salt.

    • Transfer the aqueous solution to a beaker and cool in an ice bath.

    • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~1-2. A thick white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration, washing the filter cake with two portions of cold deionized water (2 x 25 mL).

  • Purification:

    • Transfer the damp filter cake to a flask.

    • Add the minimum amount of hot ethanol required to dissolve the solid.

    • Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystallization.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to a constant weight.

References

Technical Support Center: Optimizing Reaction Conditions for 3,6-Difluoro-2-hydroxybenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3,6-Difluoro-2-hydroxybenzoic acid. This resource is tailored for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this sterically hindered and electronically modified substrate. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate the optimization of your reaction conditions and ensure the successful synthesis of your target derivatives.

Introduction: Understanding the Challenges

The derivatization of this compound presents a unique set of challenges primarily due to two factors:

  • Steric Hindrance: The presence of a fluorine atom and a hydroxyl group in the ortho positions to the carboxylic acid creates significant steric bulk. This "ortho effect" can hinder the approach of reagents to the carboxylic acid and hydroxyl functionalities, slowing down reaction rates and often requiring more forcing conditions or specialized reagents.[1][2][3]

  • Electronic Effects: Fluorine is a highly electronegative atom, and its presence on the aromatic ring influences the reactivity of both the carboxylic acid and the hydroxyl group through inductive electron withdrawal. This can increase the acidity of the carboxylic acid and the phenol, which can be either beneficial or detrimental depending on the desired reaction.

This guide will provide you with the knowledge and tools to overcome these challenges and achieve your desired derivatization with high yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification failing with this compound?

A1: Standard Fischer esterification, which typically involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst, often fails or gives very low yields with this substrate due to the significant steric hindrance around the carboxylic acid group. The bulky ortho substituents prevent the alcohol from effectively attacking the protonated carbonyl carbon. More advanced esterification methods are generally required.

Q2: I'm observing a low yield in my etherification reaction. What are the likely causes?

A2: Low yields in etherification reactions of the phenolic hydroxyl group are also commonly attributed to steric hindrance. The ortho fluorine and carboxylic acid groups can impede the approach of the alkylating agent. Additionally, the electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the phenoxide, making the reaction more difficult. The choice of base, solvent, and alkylating agent is critical for success.

Q3: Are there any specific side reactions I should be aware of?

A3: Yes, under harsh reaction conditions, particularly at elevated temperatures, decarboxylation of the benzoic acid can occur, leading to the formation of 2,5-difluorophenol as a significant byproduct. Additionally, if you are attempting to selectively derivatize only one of the functional groups (either the carboxylic acid or the hydroxyl group), you may observe the formation of the di-substituted product.

Q4: What are the best practices for purifying the derivatives of this compound?

A4: Purification is typically achieved through column chromatography on silica gel. However, if your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. It is crucial to monitor your reactions by Thin Layer Chromatography (TLC) to determine the optimal solvent system for separation before attempting large-scale purification. In some cases, derivatization byproducts (e.g., from coupling agents) may co-elute with your product, necessitating careful optimization of the purification protocol.

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during the derivatization of this compound.

Issue 1: Low Yield or No Reaction in Esterification

Primary Cause: Steric hindrance preventing the nucleophilic attack of the alcohol.

Solutions:

  • Employ Advanced Coupling Agents: For sterically hindered carboxylic acids, standard acid catalysis is often insufficient. The use of powerful coupling agents is recommended.

    • Yamaguchi Esterification: This method is particularly effective for sterically demanding substrates. It involves the in-situ formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4][5][6][7][8]

    • Carbodiimide Coupling with a Nucleophilic Catalyst: Reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with DMAP can effectively activate the carboxylic acid for esterification under mild conditions.

Troubleshooting Workflow for Esterification

EsterificationTroubleshooting start Low Esterification Yield check_method Review Esterification Method Fischer Esterification? start->check_method switch_to_coupling Switch to Coupling Agents check_method:f1->switch_to_coupling yamaguchi Yamaguchi Esterification switch_to_coupling->yamaguchi carbodiimide Carbodiimide (DCC/EDC) + DMAP switch_to_coupling->carbodiimide optimize_coupling Optimize Coupling Conditions Reagent Stoichiometry Reaction Time & Temperature yamaguchi->optimize_coupling carbodiimide->optimize_coupling high_yield High Yield Achieved optimize_coupling->high_yield

Caption: Decision-making workflow for troubleshooting low esterification yields.

Experimental Protocol: Yamaguchi Esterification

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir the solution at room temperature for 30 minutes.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir the mixture for 2 hours at room temperature.

  • In a separate flask, dissolve the desired alcohol (1.5 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the reaction mixture via a cannula.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Low Yield or No Reaction in Etherification

Primary Cause: Steric hindrance and reduced nucleophilicity of the phenoxide.

Solutions:

  • Mitsunobu Reaction: This is a powerful and reliable method for the etherification of sterically hindered phenols.[9][10][11][12][13] It involves the use of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol for nucleophilic attack by the phenol. A key advantage of the Mitsunobu reaction is that it proceeds with inversion of configuration at the alcohol's stereocenter.

    • Sonication-Assisted Mitsunobu Reaction: For particularly challenging substrates, the use of high concentrations of reactants combined with sonication has been shown to dramatically increase the rate and yield of the Mitsunobu reaction.[9][10][11]

Troubleshooting Workflow for Etherification

EtherificationTroubleshooting start Low Etherification Yield assess_conditions Assess Current Conditions (Base, Solvent, Temperature) start->assess_conditions consider_mitsunobu Consider Mitsunobu Reaction assess_conditions->consider_mitsunobu standard_mitsunobu Standard Mitsunobu (PPh3, DEAD/DIAD) consider_mitsunobu->standard_mitsunobu sonication_mitsunobu Sonication-Assisted Mitsunobu (High Concentration) consider_mitsunobu->sonication_mitsunobu If standard fails optimize_reaction Optimize Reaction Parameters standard_mitsunobu->optimize_reaction sonication_mitsunobu->optimize_reaction success Successful Etherification optimize_reaction->success

Caption: Step-by-step guide for troubleshooting low etherification yields.

Experimental Protocol: Sonication-Assisted Mitsunobu Reaction

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.05 eq), and triphenylphosphine (1.05 eq).

  • Add a minimal amount of anhydrous THF to achieve a high concentration (e.g., 1-3 M with respect to the phenol).

  • Place the reaction vessel in a sonication bath.

  • Sonicate the mixture for several minutes to ensure dissolution and mixing, resulting in a clear, viscous solution.

  • Slowly add DIAD or DEAD (1.05 eq) to the sonicating mixture.

  • Continue sonication and monitor the reaction progress by TLC. Reaction times can be significantly shorter (e.g., 15-60 minutes) compared to conventional stirring.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Recommended Reagent Stoichiometry

ReactionReagentRecommended Stoichiometry (eq)
Yamaguchi Esterification This compound1.0
Triethylamine1.1
2,4,6-Trichlorobenzoyl chloride1.05
Alcohol1.5
DMAP3.0
Mitsunobu Reaction This compound1.0
Alcohol1.05
Triphenylphosphine1.05
DEAD or DIAD1.05

References

Technical Support Center: Overcoming Solubility Challenges of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Difluoro-2-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve solubility issues effectively.

Introduction: The Challenge of this compound

This compound is a substituted salicylic acid derivative. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms, make it a key intermediate in medicinal chemistry and materials science. However, its rigid, planar structure, coupled with intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, contributes to strong crystal lattice interactions and, consequently, poor solubility in many common organic solvents and water. This guide provides a systematic approach to overcoming this critical experimental hurdle.

Section 1: Understanding the Root Cause: Physicochemical Properties

The solubility behavior of any compound is dictated by its structure. For this compound, the key factors are:

  • Acidity (pKa): As a carboxylic acid, its solubility is highly dependent on pH. In its protonated form (R-COOH), it is sparingly soluble in water. Upon deprotonation to its conjugate base, the carboxylate (R-COO⁻), it becomes an ionic salt with significantly enhanced aqueous solubility.[1][2] The electron-withdrawing fluorine atoms influence the pKa of both the carboxylic acid and the phenolic hydroxyl group.

  • Polarity and Hydrogen Bonding: The molecule possesses polar functional groups (-COOH, -OH) but also a non-polar difluorinated benzene ring. This dual nature limits its solubility in both highly polar (water) and non-polar (hexane) solvents. Its best solubility is typically found in polar aprotic solvents that can disrupt the intermolecular hydrogen bonds.[3][4]

  • Crystal Packing: The planarity of the molecule allows for efficient packing in the solid state, leading to high lattice energy that must be overcome for dissolution to occur.

Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. What is the first thing I should try? A: The first step is to gently heat the mixture and increase agitation. Many dissolution processes are endothermic, and warming can significantly improve both the rate and extent of solubility.[3][5] If that fails, consider switching to a more polar aprotic solvent like DMF, DMAc, or NMP, which are generally effective at solvating substituted benzoic acids.

Q2: Can I just add a base to solubilize it for my reaction? A: Yes, this is a very effective strategy, especially for reactions in polar solvents like water, ethanol, or DMF. Adding a stoichiometric amount of a non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃, or an organic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)) will convert the acid to its highly soluble carboxylate salt.[2] However, you must ensure that the resulting salt and the presence of a base are compatible with your downstream reagents and reaction conditions. For example, some coupling reagents are sensitive to base.

Q3: What are the best starting solvents for this compound? A: For general purposes, polar aprotic solvents are the best choice. Consider the following:

  • High-Solubility: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO).

  • Moderate-Solubility: Tetrahydrofuran (THF), 1,4-Dioxane, Acetone, Ethyl Acetate.[6]

  • Low-Solubility: Water (at neutral/acidic pH), Toluene, Dichloromethane (DCM), Hexanes.[3][7]

Q4: My reaction is in a biphasic system (e.g., Toluene/Water). How can I get my acid to react with a substrate in the organic layer? A: This is a perfect scenario for Phase-Transfer Catalysis (PTC). By adding a base to the aqueous layer to deprotonate the acid, you can use a phase-transfer catalyst (like tetrabutylammonium bromide, TBAB) to transport the soluble carboxylate anion into the organic phase where it can react with your substrate.[8][9][10] This technique avoids the need for expensive, high-boiling-point polar aprotic solvents.

Q5: I'm running an amide coupling using EDC/HOBt, and my starting material is crashing out of DCM. What should I do? A: This is a common issue as this compound has low solubility in DCM. The best solution is to add a co-solvent. Add a minimal amount of DMF (typically 5-10% of the total volume) to the DCM until the acid dissolves completely before proceeding with the addition of your coupling reagents and amine.[11] This small amount of DMF is usually well-tolerated and dramatically improves reaction homogeneity and success.

Section 3: In-Depth Troubleshooting & Strategy Guides
Strategy 1: Solubility Control via pH Adjustment

The most powerful tool for manipulating the solubility of a carboxylic acid is pH. The equilibrium between the insoluble acid form and the soluble salt form can be precisely controlled.

Causality: According to the Henderson-Hasselbalch principle, when the pH of the solution is above the pKa of the carboxylic acid, the deprotonated, soluble carboxylate form dominates. This ionic species is readily solvated by polar solvents, particularly water.[1]

When to Use:

  • Reactions in aqueous or protic solvents.

  • Purification steps, such as acid-base extractions.

  • When the reaction chemistry is tolerant of base and the presence of a salt byproduct.

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Strategy 2: Co-Solvent Systems

When working in organic media, a single solvent may not be sufficient. A co-solvent system can fine-tune the polarity of the reaction medium to achieve complete dissolution.[12]

Causality: Co-solvents work by reducing the interfacial tension between the solute and the primary solvent. A small amount of a highly polar aprotic co-solvent (like DMF) can effectively disrupt the strong intermolecular hydrogen bonds of the solute, allowing the bulk solvent (like DCM or THF) to solvate the molecule.[12][13]

Co-SolventKey PropertiesBest For...
N,N-Dimethylformamide (DMF) High polarity, high boiling point (153 °C)General purpose solubilizer, amide couplings, nucleophilic substitutions.
Tetrahydrofuran (THF) Moderate polarity, lower boiling point (66 °C)Reactions requiring lower temperatures, organometallic chemistry.
1,4-Dioxane Moderate polarity, water-miscible, BP (101 °C)Suzuki couplings and other cross-coupling reactions.[14]
Acetonitrile (ACN) Polar, aprotic, relatively low boiling point (82 °C)Reactions where protic solvents or amides are problematic.
Strategy 3: Phase-Transfer Catalysis (PTC)

PTC is an elegant solution for reacting an insoluble salt with an organic-soluble substrate without requiring a homogeneous solution.[10]

Causality: The reaction occurs in a biphasic system (e.g., water/toluene). A base in the aqueous phase deprotonates the carboxylic acid, forming the water-soluble carboxylate. A PTC catalyst, typically a quaternary ammonium salt (Q⁺X⁻) with lipophilic alkyl chains, exchanges its anion (X⁻) for the carboxylate anion (RCOO⁻) at the interface. This new ion pair (Q⁺RCOO⁻) is lipophilic and can migrate into the organic phase to react.[9][15]

ptc_workflow Workflow for Phase-Transfer Catalysis (PTC) cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_phase R-COOH + Base (e.g., K₂CO₃) R-COO⁻K⁺ (Soluble in Water) catalyst_cycle PTC Catalyst Cycle Q⁺X⁻ enters organic phase Q⁺R-COO⁻ forms at interface Q⁺R-COO⁻ reacts with R'-X Q⁺X⁻ returns to interface aq_phase:f0->catalyst_cycle:exchange Anion Exchange org_phase Substrate (R'-X) Product (R-COOR') (Soluble in Organic Solvent) interface Interface catalyst_cycle:react->org_phase:f0 Reaction

References

Handling and storage guidelines for 3,6-Difluoro-2-hydroxybenzoic acid to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Difluoro-2-hydroxybenzoic acid (CAS No: 749230-37-3). This document provides in-depth handling and storage guidelines, troubleshooting advice, and experimental protocols to ensure the integrity and stability of your compound, preventing degradation and ensuring reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

The stability of solid this compound is paramount for reliable results. Based on its chemical structure and safety data sheet (SDS) information, the following conditions are recommended for long-term storage.[1]

Causality: The molecule possesses both a phenolic hydroxyl group and a carboxylic acid group. The phenolic hydroxyl group is particularly susceptible to oxidation, which can be accelerated by heat, light, and atmospheric oxygen.[2][3] The compound is also noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to hydrolysis or catalyze other degradation pathways.[1][4] Therefore, a multi-faceted storage approach is necessary.

Recommended Storage Conditions Summary:

ParameterConditionRecommendationRationale
Temperature Cool, Dry AreaStore at 2-8°C.Slows down the kinetics of potential degradation reactions.[5][6]
Atmosphere Inert GasStore under an inert atmosphere (e.g., Argon or Nitrogen).[1]Prevents oxidation of the electron-rich phenolic ring.[2][4]
Light Protected from LightUse an amber glass vial or store in a dark location.Phenolic compounds can be sensitive to light, leading to photodegradation.[3][5][7]
Moisture HygroscopicKeep in a tightly sealed container. Consider storing in a desiccator.[1]Prevents absorption of atmospheric water, which can compromise sample integrity.
Container Tightly ClosedEnsure the container lid is securely fastened when not in use.[1][8][9]Minimizes exposure to air and moisture.
Q2: My solid compound appears slightly discolored. What does this indicate?

A change in color, typically to a yellowish or brownish hue, is a common visual indicator of degradation, likely due to oxidation.[7] The phenolic group is prone to forming colored quinone-type species upon oxidation. While slight discoloration may not always equate to a significant loss of purity, it is a warning sign.

Recommendation: Before using a discolored lot in a critical experiment, it is crucial to verify its integrity. A simple visual check is often not sufficient. We recommend performing an analytical validation, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to assess the purity and confirm the compound's identity.[7][9]

Q3: How should I prepare and store stock solutions of this compound?

The stability of the compound in solution is highly dependent on the solvent, temperature, and exposure to environmental factors.

Solvent Choice: The choice of solvent is critical.[7] For most biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solubilizing power. Always use high-purity, anhydrous grade solvents to minimize the introduction of water or other reactive impurities.

Storage of Solutions:

  • Temperature: For long-term storage, stock solutions should be kept at -20°C or, ideally, -80°C.[7]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[7]

  • Protection: As with the solid, protect solutions from light by using amber vials or wrapping them in aluminum foil.[7]

Q4: What are the primary degradation pathways I should be aware of?

Understanding the potential degradation mechanisms is key to preventing them. For this compound, the main risks are:

  • Oxidation: The phenolic hydroxyl group can be oxidized, especially in the presence of air, metal ions, or high pH, leading to the formation of colored impurities.[2][4]

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions in phenolic compounds.[3][5]

  • Hydrolysis: While the benzoic acid itself is stable against hydrolysis, moisture can facilitate other degradation processes. The compound is designated as hygroscopic.[1][4]

Troubleshooting Guide: Addressing Degradation Issues

This section addresses specific problems that may arise during your experiments, suggesting causes and corrective actions.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Potential Cause: Compound degradation in the stock solution or during the experiment. The actual concentration of the active compound may be lower than calculated, or degradants may have interfering activities.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Always prepare a fresh stock solution from the solid powder for critical experiments.[7]

    • Verify Integrity: Use an analytical method like HPLC to check the purity of your current stock solution against a freshly prepared one or a reference standard.[9]

    • Review Handling: Ensure that solutions are not repeatedly freeze-thawed and are protected from light and stored at the correct temperature.[7]

Issue 2: A precipitate has formed in my stock solution after storage at -20°C.
  • Potential Cause 1: Poor Solubility. The compound may be precipitating out of the solvent at low temperatures. This is not necessarily degradation.

  • Solution: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. Perform a solubility test to confirm the concentration is not above the solubility limit at the storage temperature.

  • Potential Cause 2: Degradation. The compound may have degraded into a less soluble product.

  • Solution: If the precipitate does not redissolve upon warming, it is likely a degradant. The solution should be discarded. Prepare a fresh stock solution and re-evaluate your storage conditions.

Workflow for Troubleshooting Suspected Degradation

The following diagram outlines a logical workflow for identifying and resolving issues related to compound stability.

G Problem Observed Issue: Inconsistent Results / Precipitate / Color Change Check_Handling Step 1: Review Handling & Storage Protocol (Temp, Light, Freeze-Thaw, Inert Gas) Problem->Check_Handling Prep_Fresh Step 2: Prepare Fresh Stock Solution from Solid Compound Check_Handling->Prep_Fresh If protocol deviations found, correct them. Analytical_Compare Step 3: Analytical Comparison (e.g., HPLC, LC-MS) Prep_Fresh->Analytical_Compare Compare 'old' vs 'fresh' solution Purity_OK Result: Purity is High (>98%) and matches fresh stock. Analytical_Compare->Purity_OK Match? Purity_Bad Result: Significant Degradation Detected (New Peaks / Lower Purity) Analytical_Compare->Purity_Bad No Match? Source_Is_Handling Conclusion: Handling/Storage Protocol is the Likely Cause. Revise experimental workflow. Purity_OK->Source_Is_Handling Source_Is_Compound Conclusion: Original stock/solid has degraded. Discard and use fresh stock/lot. Purity_Bad->Source_Is_Compound

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a self-validating system for preparing a stock solution with minimized risk of degradation.

Materials:

  • This compound (CAS: 749230-37-3, MW: 174.10 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas source

  • Sterile single-use vials for aliquoting

Procedure:

  • Pre-Weighing Preparation: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh 1.74 mg of the solid compound directly into a clean, dry amber glass vial.

  • Inert Atmosphere: Gently flush the headspace of the vial with Argon or Nitrogen gas. This displaces oxygen and moisture.

  • Solvent Addition: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Immediately cap the vial tightly. Vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming (to no more than 30°C) can be applied if necessary, but avoid excessive heat.

  • Visual Validation: Inspect the solution against a bright background. It should be clear and colorless. Any significant color or particulate matter warrants investigation.

  • Aliquoting: Immediately dispense the 10 mM stock solution into single-use, amber micro-vials. Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -80°C.

References

Validation & Comparative

Analytical methods for the characterization of 3,6-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 3,6-Difluoro-2-hydroxybenzoic Acid

As a crucial building block in the synthesis of pharmaceuticals and advanced materials, the purity, identity, and stability of this compound are of paramount importance.[1][2] The presence of two fluorine atoms, a hydroxyl group, and a carboxylic acid moiety on the aromatic ring imparts unique chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. This guide provides a comparative overview of key analytical techniques, offering field-proven insights and detailed protocols for researchers and drug development professionals.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical intermediates and quantifying impurities. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent method for determining the purity of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities that may arise during synthesis.

Principle: Reversed-Phase HPLC (RP-HPLC) is the most suitable mode. The analyte is partitioned between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The retention of this compound is governed by hydrophobic interactions of its difluorophenyl ring with the stationary phase, while its polarity is modulated by the hydroxyl and carboxylic acid groups. Adjusting the mobile phase pH and organic solvent composition allows for fine-tuning of the separation.

Experimental Protocol: RP-HPLC for Purity Assessment

  • System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven is required.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient is employed to ensure elution of both polar and potentially nonpolar impurities.

    • Start at 10% B, hold for 1 min.

    • Linear ramp to 90% B over 10 min.

    • Hold at 90% B for 2 min.

    • Return to 10% B over 1 min and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV at 280 nm, a wavelength where substituted benzoic acids typically show strong absorbance.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase (90:10 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Expected HPLC Results

CompoundRetention Time (min)Relative Area (%)
This compound~ 7.5> 99.0
Potential Polar Impurities (e.g., precursors)< 5.0< 0.1
Potential Nonpolar Impurities (e.g., dimers)> 8.0< 0.1

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (0.1% Formic Acid in Water/ACN) p3 Equilibrate HPLC System & C18 Column p1->p3 p2 Prepare Sample (1 mg/mL in mobile phase) a1 Inject Sample (10 µL) p2->a1 p3->a1 a2 Run Gradient Elution a1->a2 a3 Detect at 280 nm a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility and polar nature of carboxylic acids, derivatization is essential to convert this compound into a more volatile and thermally stable analogue.

Principle: The sample is first derivatized, typically by silylation or methylation, to block the polar -OH and -COOH groups. The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which provides mass information for identification. This method is particularly effective for detecting trace-level impurities.[4][5][6]

Experimental Protocol: GC-MS with Derivatization

  • Derivatization:

    • To 1 mg of the sample in a vial, add 100 µL of a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of a solvent like pyridine or acetonitrile.[4]

    • Cap the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.

  • GC System: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 min.

  • Injector: Splitless mode at 250 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Data Presentation: Expected GC-MS Results (for TBDMS derivative)

CompoundRetention Time (min)Key m/z Fragments
Di-TBDMS derivative of this compound~ 12.0M+•, [M-15]+, [M-57]+ (loss of t-butyl)

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh Sample (1 mg) p2 Add MTBSTFA & Solvent p1->p2 p3 Heat at 70°C for 30 min (Derivatization) p2->p3 a1 Inject Derivatized Sample p3->a1 a2 GC Separation (Temp Program) a1->a2 a3 MS Detection (EI, Scan Mode) a2->a3 d1 Identify Peaks via Mass Spectra a3->d1 d2 Compare with Spectral Libraries d1->d2

Caption: Workflow for GC-MS Analysis with Derivatization.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and identity of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular skeleton.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) provide connectivity information. ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range.[7][8]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and show exchangeable protons (-OH, -COOH).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the aromatic and hydroxyl/acid protons.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • ¹⁹F NMR: Directly observes the fluorine atoms, which is crucial for confirming their positions.

    • 2D NMR (COSY, HSQC, HMBC): Used if necessary to resolve complex structural ambiguities by showing correlations between nuclei.

Data Presentation: Predicted NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity & Key Couplings
¹H
Aromatic-H~ 7.0 - 7.5Multiplets, showing H-F and H-H couplings.
-OH> 10.0Broad singlet, exchangeable.
-COOH> 12.0Broad singlet, exchangeable.
¹³C
-COOH~ 165 - 170Singlet or doublet due to C-F coupling.
C-F~ 150 - 160Large doublet (¹JCF ≈ 240-260 Hz).
C-OH~ 145 - 155Doublet due to C-F coupling.
Aromatic C~ 110 - 130Various multiplicities due to C-F couplings.
¹⁹F
F at C3~ -110 to -120Multiplet, showing F-F and F-H couplings.
F at C6~ -115 to -125Multiplet, showing F-F and F-H couplings.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies. These frequencies are characteristic of the bonds and functional groups within the molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.

Data Presentation: Characteristic FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, often obscuring C-H stretches, indicative of hydrogen bonding.[9]
O-H Stretch (Phenolic)3200 - 3600Broad.
C-H Stretch (Aromatic)3000 - 3100Sharp, weak to medium.
C=O Stretch (Carboxylic Acid)1680 - 1710Strong, sharp, characteristic of an aryl carboxylic acid.[9]
C=C Stretch (Aromatic)1450 - 1600Medium to strong, multiple bands.
C-F Stretch (Aryl Fluoride)1100 - 1300Strong, often complex.

Thermal Analysis Methods

Thermal analysis provides information on the physicochemical properties of the material, such as its melting point, thermal stability, and decomposition profile.

Principle:

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It is used to determine melting point and other thermal transitions.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.[10][11]

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Place 2-5 mg of the sample into an aluminum pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program: Ramp from room temperature to 400 °C at a rate of 10 °C/min.

  • Analysis:

    • DSC: The peak of the endotherm corresponds to the melting point.

    • TGA: The onset of mass loss indicates the beginning of thermal decomposition.

Data Presentation: Expected Thermal Analysis Results

ParameterExpected ValueInterpretation
Melting Point (DSC)Sharp endotherm ~190-210 °CA sharp peak indicates high purity.
Decomposition Onset (TGA)> 220 °CIndicates the temperature at which the compound begins to degrade.

Comparative Summary of Analytical Methods

TechniquePrimary ApplicationStrengthsLimitations
HPLC Purity assessment, quantification of impurities.High resolution, high sensitivity, applicable to non-volatile compounds.Requires method development, may not identify all co-eluting impurities.
GC-MS Identification of volatile/semi-volatile impurities.Excellent sensitivity and specificity, structural info from MS.Requires derivatization for non-volatile compounds, thermal degradation risk.
NMR Unambiguous structural elucidation and confirmation.Provides detailed structural information (connectivity, stereochemistry).Lower sensitivity, requires higher sample amount, expensive instrumentation.
FT-IR Functional group identification.Fast, simple, requires minimal sample.Provides limited structural information, not suitable for complex mixtures.
TGA/DSC Determination of melting point and thermal stability.Provides key physicochemical properties, useful for stability assessment.Does not provide structural information.

Conclusion

A comprehensive characterization of this compound requires the synergistic use of multiple analytical techniques. Chromatographic methods like HPLC and GC-MS are essential for establishing purity and identifying trace impurities. Spectroscopic techniques, particularly NMR and FT-IR, are indispensable for confirming the molecular structure and identity. Finally, thermal analysis provides critical data on the material's physicochemical stability. By integrating the data from these orthogonal methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important chemical intermediate.

References

A Comparative Guide to HPLC and GC-MS for Purity Assessment of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that directly impacts its safety and efficacy. For a compound such as 3,6-Difluoro-2-hydroxybenzoic acid, a substituted aromatic carboxylic acid, accurate and robust analytical methods for purity assessment are paramount. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose. We will delve into the theoretical underpinnings, practical experimental protocols, and comparative performance of these methods, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: this compound

This compound is a polar, non-volatile organic molecule. Its key structural features—a carboxylic acid group, a hydroxyl group, and a difluorinated benzene ring—dictate its physicochemical properties and, consequently, the most suitable analytical approaches for its purity determination. The primary goal is to separate the main compound from potential impurities, which may include starting materials, by-products of synthesis, or degradation products, and to accurately quantify them.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1][2] Its versatility and high resolving power make it an ideal first-line technique for the purity assessment of this compound.

The Principle of Reversed-Phase HPLC

For polar compounds like our target analyte, reversed-phase HPLC (RP-HPLC) is the most common and effective separation mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, typically a combination of water and an organic modifier like acetonitrile or methanol. The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More polar compounds will have a weaker interaction with the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.

The acidic nature of the carboxylic acid group in this compound necessitates careful control of the mobile phase pH to ensure reproducible chromatography.[2] By adding an acid (e.g., formic acid, trifluoroacetic acid, or a phosphate buffer) to the mobile phase, the ionization of the carboxylic acid is suppressed, leading to a more retained and better-shaped chromatographic peak.[2][3]

Experimental Protocol: HPLC-UV for Purity Assessment

Herein, we describe a detailed protocol for the analysis of this compound by HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (or other suitable acidic modifier).

  • Reference standard of this compound.

  • Analytical balance, volumetric flasks, and pipettes.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress ionization of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient Elution 0-20 min: 20-80% B; 20-25 min: 80% B; 25-26 min: 80-20% B; 26-30 min: 20% BA gradient is employed to effectively separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 280 nmAromatic compounds typically exhibit strong UV absorbance in this region. A DAD allows for peak purity analysis.[4]
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of low-level impurities.

Data Presentation and Performance

The performance of the HPLC method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[5][6][7][8][9] Key validation parameters are summarized in the table below with hypothetical, yet realistic, performance data.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the main peak and known impurities.The method is specific for the analyte.
Linearity (r²) ≥ 0.9990.9998
Range 80-120% of the test concentration for assay; LOQ to 120% for impurities.1 µg/mL to 120 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for HPLC Purity Assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool Requiring Derivatization

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10][11] However, for polar and non-volatile compounds like this compound, direct analysis by GC is not feasible.[10][12] The high boiling point and polar functional groups (carboxylic acid and hydroxyl) would lead to poor chromatographic performance, including broad peaks and potential thermal degradation in the hot injector.[12]

The Necessity of Derivatization

To make the analyte amenable to GC analysis, a chemical modification step known as derivatization is required.[1][10][12] Derivatization converts the polar functional groups into less polar, more volatile derivatives. For carboxylic acids and phenols, a common and effective derivatization technique is silylation, which replaces the acidic protons with a trimethylsilyl (TMS) group.[11][13]

Experimental Protocol: GC-MS for Purity Assessment

The following protocol outlines the steps for the purity assessment of this compound using GC-MS after silylation.

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector, a mass selective detector, and an appropriate data system.

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Anhydrous pyridine or other suitable solvent.

  • Reference standard of this compound.

  • Heating block or oven.

2. Derivatization and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of the this compound reference standard into a reaction vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. GC-MS Conditions:

ParameterConditionRationale
Injector Temperature 250 °CTo ensure complete volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)To prevent column overloading with the main component.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas suitable for MS detection.
Oven Temperature Program Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 minA temperature program is used to separate compounds with different boiling points.
Transfer Line Temperature 280 °CTo prevent condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CTo promote ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-500To detect the molecular ion and characteristic fragments of the derivatized analyte and potential impurities.
Data Presentation and Performance

The GC-MS method would also require validation in line with ICH guidelines.[5][6][7][8][9]

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Unique mass spectrum for the analyte and resolved peaks for impurities.The combination of retention time and mass spectrum provides high specificity.
Linearity (r²) ≥ 0.9950.998
Range LOQ to 120% of the test concentration.0.1 ng/mL to 10 ng/mL
Accuracy (% Recovery) 85.0 - 115.0%95.2%
Precision (%RSD) ≤ 15.0%5.3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1 (using a characteristic ion)0.03 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 (using a characteristic ion)0.1 ng/mL

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis weigh Weigh Sample derivatize Derivatize with BSTFA weigh->derivatize inject Inject into GC derivatize->inject separate Separation on Capillary Column inject->separate detect MS Detection separate->detect extract_ion Extract Ion Chromatograms detect->extract_ion identify Identify Impurities by Mass Spectra extract_ion->identify quantify Quantify Impurities identify->quantify

Caption: Workflow for GC-MS Purity Assessment.

Comparison of HPLC and GC-MS for Purity Assessment

FeatureHPLC-UVGC-MS
Analyte Suitability Excellent for polar, non-volatile, and thermally labile compounds.Requires derivatization for polar, non-volatile compounds.
Sample Preparation Simple dissolution and filtration.More complex, involving a chemical derivatization step.
Selectivity Good, based on chromatographic retention and UV spectrum.Excellent, based on chromatographic retention and unique mass fragmentation patterns.
Sensitivity Good (µg/mL range).Excellent (ng/mL to pg/mL range).
Quantitation Highly accurate and precise.Generally less precise than HPLC for quantitative analysis of the main component.
Impurity Identification Limited to comparison with known standards or collection of fractions for further analysis.Powerful for structural elucidation and identification of unknown impurities through mass spectral libraries and fragmentation analysis.
Robustness Generally considered more robust for routine quality control.The derivatization step can introduce variability.
Cost and Complexity Lower initial cost and less complex operation.Higher initial cost and more complex operation and maintenance.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques that can be employed for the purity assessment of this compound, each with its distinct advantages and disadvantages.

HPLC-UV is the recommended primary technique for routine quality control and purity assessment. Its direct applicability to the analyte without the need for derivatization, coupled with its high precision and robustness, makes it ideal for quantifying the main component and known impurities.[14][15]

GC-MS serves as an excellent complementary and orthogonal technique. Its superior sensitivity and specificity are invaluable for the identification and quantification of trace-level impurities, especially those that may not be UV-active or co-elute with other components in HPLC.[16] The structural information provided by the mass spectrometer is crucial for identifying unknown impurities and degradation products, which is a critical aspect of drug development and safety assessment.

In a comprehensive analytical strategy, HPLC would be used for the routine determination of purity and the quantification of specified impurities, while GC-MS would be employed for method validation, characterization of reference standards, and investigation of out-of-specification results or unknown peaks. The choice of technique, or the decision to use both, will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the regulatory context. Adherence to rigorous method validation guidelines, such as those from the ICH, is essential to ensure the reliability and accuracy of the data generated by either method.[5][6][7][8][9]

References

Comparison of reactivity between 3,6-Difluoro-2-hydroxybenzoic acid and salicylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3,6-Difluoro-2-hydroxybenzoic Acid and Salicylic Acid

For researchers and professionals in drug development and fine chemical synthesis, a nuanced understanding of how substituents alter molecular reactivity is paramount. This guide provides a detailed comparative analysis of this compound and its parent compound, salicylic acid. We will dissect the electronic and steric effects imparted by the fluorine atoms and explore how these modifications translate into tangible differences in key chemical transformations, supported by established chemical principles and experimental data.

Introduction: Structural and Electronic Foundations

Salicylic acid (2-hydroxybenzoic acid) is a well-known aromatic carboxylic acid, serving as a key precursor for pharmaceuticals like acetylsalicylic acid (aspirin).[1][2] Its reactivity is governed by the interplay between the carboxyl (-COOH) and hydroxyl (-OH) groups on the benzene ring.

This compound introduces two strongly electronegative fluorine atoms to this core structure. This substitution dramatically alters the electronic landscape of the molecule, providing a compelling case study in substituent effects. The primary distinction arises from the potent electron-withdrawing inductive effect (-I) of fluorine, which is among the strongest of all elements.[3][4] This effect acidifies both the carboxylic and phenolic protons, modifies the electron density of the aromatic ring, and influences the molecule's participation in various reactions.

Diagram: Molecular Structures

G cluster_SA Salicylic Acid cluster_DFSA This compound sa sa dfsa dfsa

Caption: Chemical structures of Salicylic Acid and this compound.

Acidity and Intramolecular Hydrogen Bonding

A fundamental point of comparison is the acidity of the carboxylic acid and phenolic hydroxyl groups.

  • Salicylic Acid: The pKa of the carboxylic acid group is approximately 2.97, which is significantly more acidic than benzoic acid (pKa ~4.2). This enhanced acidity is attributed to the stabilization of its conjugate base (salicylate) through intramolecular hydrogen bonding between the phenoxide and carboxylate groups.[5][6][7] This internal hydrogen bond delocalizes the negative charge, making the deprotonation more favorable.[5][6]

  • This compound: The two fluorine atoms exert a powerful electron-withdrawing inductive effect, pulling electron density away from the carboxyl and hydroxyl groups.[3][8] This effect stabilizes the resulting conjugate bases upon deprotonation. Consequently, This compound is a significantly stronger acid than salicylic acid , with a lower pKa for both its carboxylic and hydroxyl protons. The fluorine at the 6-position (ortho to the carboxyl group) has a particularly pronounced influence due to its proximity.

Comparative Acidity Data
CompoundCarboxylic Acid pKaPhenolic Hydroxyl pKaKey Influence
Salicylic Acid ~2.97[9]~13.0Intramolecular H-bonding stabilizes conjugate base.[5][6][7]
This compound Expected to be < 2.97Expected to be < 13.0Strong inductive (-I) effect of two fluorine atoms significantly stabilizes anions.[3][8]

Diagram: Electronic Effects of Fluorine Substituents

G C1 C-COOH C2 C-OH C1->C2 C3 C-F C2->C3 C3->C2 Withdrawal C4 C-H C3->C4 C3->C4 Withdrawal C5 C-H C4->C5 C6 C-F C5->C6 C6->C1 C6->C1 Withdrawal F_ortho F F_ortho->C6 -I (Inductive) F_meta F F_meta->C3 -I (Inductive)

Caption: Inductive electron withdrawal (-I) by fluorine atoms in this compound.

Comparative Reactivity in Key Chemical Reactions

The electronic and steric changes introduced by fluorine substitution directly impact the reactivity of the molecule in several key synthetic transformations.

A. Esterification

Salicylic acid can undergo esterification at either the carboxyl group (acting as an acid) or the hydroxyl group (acting as a phenol/alcohol).[10][11]

  • Reaction at the Carboxyl Group (e.g., with Methanol):

    • Salicylic Acid: This is a standard Fischer esterification, typically requiring an acid catalyst and heat to produce methyl salicylate.[12][13]

    • This compound: The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon more electrophilic. This increased electrophilicity should accelerate the rate of nucleophilic attack by an alcohol, potentially allowing for milder reaction conditions compared to salicylic acid.

  • Reaction at the Hydroxyl Group (e.g., with Acetic Anhydride):

    • Salicylic Acid: Reacts readily with acetic anhydride to form acetylsalicylic acid (aspirin).[11]

    • This compound: The analysis here is more complex. The fluorine at the 3-position (ortho to the hydroxyl group) introduces potential steric hindrance, which could slow the reaction rate. Furthermore, the increased acidity of the phenolic proton means it is more tightly held, reducing the nucleophilicity of the hydroxyl oxygen. Therefore, esterification at the hydroxyl group is expected to be slower and require more forcing conditions for the difluoro analogue.

B. Electrophilic Aromatic Substitution (EAS)

EAS reactions, such as nitration or halogenation, are highly sensitive to the electronic nature of the aromatic ring.

  • Salicylic Acid: The hydroxyl group is a powerful activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The activating effect of the -OH group dominates, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3 and 5).[14][15]

  • This compound: The two fluorine atoms are strongly deactivating due to their inductive effect, making the entire ring significantly less reactive towards electrophiles .[4] While halogens are ortho-, para-directors, the combined deactivating effect of two fluorines, alongside the deactivating carboxyl group, means that EAS reactions will be substantially more difficult and require harsher conditions. The only available positions for substitution are positions 4 and 5, and the regioselectivity will be complex.

C. Decarboxylation

The removal of the carboxyl group as CO2 is a common reaction for salicylic acid derivatives, often induced by heat.[16][17]

  • Salicylic Acid: Decarboxylation proceeds to form phenol, often requiring high temperatures.[16][18] The mechanism can be facilitated by proton transfer, and the rate is influenced by substituents on the ring.[19][20]

  • This compound: The effect of the fluorine atoms on decarboxylation is not straightforward. Electron-withdrawing groups can stabilize the carbanionic character of the aryl ring in the transition state of some decarboxylation mechanisms, potentially increasing the reaction rate. Recent advances in photoredox catalysis have shown that electron-deficient benzoic acids can undergo decarboxylation under mild conditions.[21][22] It is plausible that the difluoro-derivative could undergo decarboxylation more readily than salicylic acid under specific (e.g., metal-catalyzed or photochemical) conditions.

Experimental Protocol: Comparative Esterification with Methanol

This protocol provides a framework for experimentally verifying the predicted difference in reactivity at the carboxyl group.

Objective: To compare the rate of methyl ester formation between salicylic acid and this compound under identical conditions.

Materials:

  • Salicylic Acid

  • This compound[23][24]

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Dichloromethane

  • 5% Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Reaction vials, stir plates, heating blocks, TLC plates, GC-MS or HPLC equipment.

Procedure:

  • Reaction Setup: In two separate, identical 10 mL conical vials, place 1 mmol of salicylic acid and 1 mmol of this compound, respectively.

  • Reagent Addition: To each vial, add 4 mL of anhydrous methanol and a small magnetic stir bar. Stir until the solids are dissolved.

  • Catalyst Addition: While stirring, carefully add 0.1 mL of concentrated sulfuric acid to each vial.

  • Reaction: Place both vials in a pre-heated aluminum block on a stirring hotplate set to 65 °C.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, 90 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with 5% sodium bicarbonate solution and extract with a small volume of dichloromethane. Analyze the organic layer by TLC or GC-MS to monitor the consumption of starting material and formation of the methyl ester product.

  • Workup (after completion or a set time): Cool the vials to room temperature. Add 5 mL of water and 5 mL of dichloromethane. Shake and separate the layers. Wash the organic layer with 5 mL of 5% sodium bicarbonate solution, then with 5 mL of brine.

  • Isolation: Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Analysis: Determine the yield for each reaction and compare the purity by GC-MS or NMR. The relative conversion rates at each time point will provide a quantitative comparison of reactivity.

Diagram: Experimental Workflow for Comparative Esterification

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis start Weigh 1 mmol of each acid (Salicylic vs. 3,6-Difluoro) dissolve Dissolve in 4 mL Methanol start->dissolve catalyst Add 0.1 mL conc. H₂SO₄ dissolve->catalyst react Heat at 65°C with stirring catalyst->react monitor Sample at t = 15, 30, 60 min react->monitor Continue reaction quench Quench aliquot & extract monitor->quench Continue reaction analyze Analyze by TLC / GC-MS quench->analyze Continue reaction analyze->monitor Continue reaction workup Full reaction workup (DCM/H₂O extraction) analyze->workup After completion isolate Dry & Evaporate Solvent workup->isolate final_analysis Determine Yield & Purity (Compare Reactivity) isolate->final_analysis

Caption: Workflow for comparing the esterification rates of the two acids.

Conclusion

The substitution of two fluorine atoms onto the salicylic acid backbone at the 3 and 6 positions creates a molecule with markedly different chemical reactivity. A summary of the key comparisons is as follows:

  • Acidity: this compound is a substantially stronger acid due to the powerful inductive electron-withdrawing nature of fluorine.

  • Esterification (Carboxyl): The difluoro derivative is expected to react faster due to the increased electrophilicity of its carbonyl carbon.

  • Esterification (Hydroxyl): The difluoro derivative is expected to react slower due to a combination of steric hindrance and reduced nucleophilicity of the hydroxyl group.

  • Electrophilic Aromatic Substitution: The difluoro derivative is significantly deactivated, making these reactions much more challenging compared to the activated ring of salicylic acid.

  • Decarboxylation: The reactivity of the difluoro derivative is context-dependent and may be enhanced under specific catalytic conditions that favor the stabilization of a negatively charged intermediate.

This comparative guide underscores the profound influence of fluorine substitution in tailoring the properties of aromatic compounds. For scientists in drug discovery and materials science, leveraging these predictable electronic and steric effects is a powerful strategy for designing molecules with desired reactivity and function.

References

A Comparative Analysis: Unlocking the Therapeutic Potential of Hydroxybenzoic Acids Through Fluorination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. Among the vast chemical landscapes explored, phenolic compounds, particularly hydroxybenzoic acids, have garnered significant attention due to their diverse biological activities. This guide provides an in-depth comparative study of fluorinated versus non-fluorinated hydroxybenzoic acids, offering insights into how the strategic incorporation of fluorine can modulate their biological activities. We will delve into their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols to empower your research.

The Rationale for Fluorination: A Strategic Enhancement

Hydroxybenzoic acids, simple phenolic compounds, are widely distributed in plants and are known to possess a range of biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. The biological activity of these molecules is intrinsically linked to their chemical structure, particularly the number and position of hydroxyl (-OH) groups on the benzene ring.

Fluorine, the most electronegative element, is a unique tool in medicinal chemistry. Its small size allows it to mimic a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the physicochemical properties of a molecule. The introduction of fluorine can influence a compound's:

  • Lipophilicity: Fluorination often increases lipophilicity, which can enhance membrane permeability and cellular uptake.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation, thereby increasing their in vivo half-life.

  • Acidity (pKa): The electron-withdrawing effect of fluorine can increase the acidity of nearby functional groups, which can affect a molecule's ionization state and its interaction with biological targets.

  • Binding Affinity: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and halogen bonds, potentially leading to stronger and more specific binding to target proteins.

This strategic modification, known as fluorination, has been successfully employed to improve the efficacy of numerous drugs. This guide will explore the potential of applying this strategy to the promising scaffold of hydroxybenzoic acids.

Comparative Biological Activity: A Tale of Two Scaffolds

Antimicrobial Activity: Halting Microbial Growth

Non-fluorinated hydroxybenzoic acids, such as 4-hydroxybenzoic acid, have demonstrated antimicrobial activity against a range of Gram-positive and some Gram-negative bacteria. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The esters of hydroxybenzoic acids, known as parabens, are widely used as antimicrobial preservatives in various industries.

The Fluorine Advantage:

The introduction of fluorine into the hydroxybenzoic acid scaffold is hypothesized to enhance antimicrobial potency through several mechanisms:

  • Increased Lipophilicity: A more lipophilic fluorinated analog could more readily penetrate the lipid-rich cell membranes of bacteria, leading to higher intracellular concentrations.

  • Altered Acidity: A lower pKa of the carboxylic acid group could lead to a higher concentration of the more permeable un-ionized form at physiological pH, facilitating its passage across the cell membrane.

  • Enhanced Target Interaction: The electronegative fluorine atom could engage in specific interactions with microbial enzymes or proteins, leading to more potent inhibition.

While direct comparative studies are emerging, research on other fluorinated aromatic compounds has shown significant enhancements in antimicrobial activity.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data Based on Structure-Activity Relationships)

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
4-Hydroxybenzoic AcidStaphylococcus aureus160
4-Hydroxybenzoic AcidEscherichia coli>200
3-Fluoro-4-hydroxybenzoic AcidStaphylococcus aureus50-100
3-Fluoro-4-hydroxybenzoic AcidEscherichia coli100-150
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of test compounds against bacterial strains.

  • Test compounds (fluorinated and non-fluorinated hydroxybenzoic acids)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilutions: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antioxidant Activity: Quenching Free Radicals

Hydroxybenzoic acids are well-known for their antioxidant properties, which are primarily attributed to the ability of their hydroxyl groups to donate a hydrogen atom to neutralize free radicals. The antioxidant capacity is influenced by the number and position of the hydroxyl groups, with a greater number of hydroxyl groups generally correlating with higher activity.

The Impact of Fluorination:

The effect of fluorination on antioxidant activity is more complex and less predictable than for antimicrobial activity. The strong electron-withdrawing nature of fluorine can have opposing effects:

  • Decreased H-atom Donation: Fluorine's inductive effect can strengthen the O-H bond, making it more difficult for the hydroxyl group to donate a hydrogen atom, potentially reducing antioxidant activity.

  • Increased Radical Stability: Conversely, the electron-withdrawing fluorine could stabilize the resulting phenoxyl radical, which might enhance the overall antioxidant capacity.

Theoretical studies on fluorinated ferulic acid, a related phenolic compound, suggest that fluorination can alter the molecule's stability and electronic properties, which could in turn influence its antioxidant activity. Experimental validation is crucial to determine the net effect.

Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)

CompoundIC50 (µM) - Concentration for 50% Radical Scavenging
Gallic Acid (3,4,5-trihydroxybenzoic acid)2.42 ± 0.08
Protocatechuic Acid (3,4-dihydroxybenzoic acid)High Activity
4-Hydroxybenzoic AcidLower Activity
3-Fluoro-4-hydroxybenzoic AcidTo be determined experimentally
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant capacity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Test compounds

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microtiter plates

  • Spectrophotometer

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare Sample Solutions: Prepare serial dilutions of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution to a fixed volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL of sample and 100 µL of DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration of the test compound using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anticancer Activity: Inducing Cell Death in Cancer Cells

Several hydroxybenzoic acids and their derivatives have demonstrated anticancer properties. For instance, protocatechuic acid has been shown to induce apoptosis in human gastric adenocarcinoma cells. The mechanisms of action are varied and can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.

Fluorination as a Strategy for Enhanced Anticancer Potency:

The incorporation of fluorine into potential anticancer agents is a well-established strategy in drug discovery. Fluorinated analogs often exhibit improved pharmacokinetic properties and enhanced target-binding affinity. It is plausible that fluorinated hydroxybenzoic acids could exhibit superior anticancer activity through:

  • Increased Cellular Uptake: Enhanced lipophilicity could lead to better penetration of cancer cell membranes.

  • Improved Metabolic Stability: Resistance to metabolic degradation would result in a longer duration of action.

  • Stronger Target Interactions: The unique electronic properties of fluorine could facilitate more potent interactions with key proteins in cancer-related pathways, such as kinases or histone deacetylases.

Table 3: Comparative Anticancer Activity (MTT Assay on a Cancer Cell Line)

CompoundCell LineIC50 (µM) - Concentration for 50% Inhibition of Cell Viability
Protocatechuic AcidHuman Gastric Adenocarcinoma (AGS)Varies by study
4-Hydroxybenzoic Acid DerivativesVarious Cancer Cell LinesVaries by derivative
3-Fluoro-4-hydroxybenzoic AcidHuman Gastric Adenocarcinoma (AGS)To be determined experimentally
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cancer cell line (e.g., AGS, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (prepared by serial dilution in cell culture medium). Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in the CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Non-Fluorinated Hydroxybenzoic Acid cluster_1 Fluorinated Hydroxybenzoic Acid Benzoic Acid Benzoic Acid Hydroxybenzoic Acid Hydroxybenzoic Acid Benzoic Acid->Hydroxybenzoic Acid Hydroxylation Fluorinated Hydroxybenzoic Acid Fluorinated Hydroxybenzoic Acid Hydroxybenzoic Acid->Fluorinated Hydroxybenzoic Acid Fluorination Biological Activity Biological Activity Hydroxybenzoic Acid->Biological Activity Exhibits Enhanced Biological Activity Enhanced Biological Activity Fluorinated Hydroxybenzoic Acid->Enhanced Biological Activity Potentially Exhibits

Caption: Structural modification of hydroxybenzoic acid through fluorination.

G start Start: Prepare Reagents prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_assay Prepare Assay-Specific Reagents (e.g., Bacterial Inoculum, DPPH, Cells) start->prepare_assay mix Mix Compounds with Assay Reagents in 96-well plate prepare_compounds->mix prepare_assay->mix incubate Incubate under Specific Conditions mix->incubate measure Measure Endpoint (e.g., OD, Absorbance) incubate->measure analyze Analyze Data and Determine Potency (e.g., MIC, IC50) measure->analyze end End: Comparative Analysis analyze->end

Caption: General experimental workflow for biological activity screening.

G compound Fluorinated Hydroxybenzoic Acid membrane Increased Membrane Permeability (Higher Lipophilicity) compound->membrane metabolism Increased Metabolic Stability (Strong C-F Bond) compound->metabolism target Enhanced Target Binding (Unique Interactions) compound->target activity Improved Biological Activity (Antimicrobial, Anticancer) membrane->activity metabolism->activity target->activity

Caption: Putative mechanisms for enhanced biological activity of fluorinated compounds.

Conclusion and Future Directions

The strategic incorporation of fluorine into the hydroxybenzoic acid scaffold presents a promising avenue for the development of novel therapeutic agents with potentially enhanced antimicrobial, antioxidant, and anticancer properties. While the existing body of literature provides a strong theoretical foundation for these enhancements, further experimental investigation is imperative to validate these hypotheses and to fully elucidate the structure-activity relationships of fluorinated hydroxybenzoic acids.

The detailed experimental protocols provided in this guide are intended to serve as a starting point for researchers to conduct their own comparative studies. By systematically evaluating a library of fluorinated and non-fluorinated analogs, the scientific community can unlock the full therapeutic potential of this versatile chemical class. The insights gained from such studies will undoubtedly contribute to the design and development of the next generation of more effective and safer drugs.

Comparing the efficacy of different synthetic routes to 3,6-Difluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,6-Difluoro-2-hydroxybenzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms and the carboxylic acid and hydroxyl groups imparts unique physicochemical properties to the parent molecule, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their efficacy, scalability, and underlying chemical principles. Experimental data and detailed protocols are presented to assist researchers in selecting the most suitable method for their specific applications.

Introduction

The synthesis of fluorinated organic molecules is a rapidly growing field, driven by the significant impact of fluorine substitution on the biological activity of compounds.[1] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to biological targets. This compound, a fluorinated analog of salicylic acid, is no exception and serves as a key precursor for various bioactive molecules. This guide will explore and compare the predominant synthetic strategies for its preparation, focusing on practicality, yield, and overall efficiency.

Synthetic Strategies: A Head-to-Head Comparison

Two principal synthetic methodologies have emerged for the synthesis of this compound and its analogs: the Kolbe-Schmitt reaction and directed ortho-lithiation. Each approach possesses distinct advantages and disadvantages, which will be discussed in detail.

The Kolbe-Schmitt Reaction: A Classic Approach

The Kolbe-Schmitt reaction is a well-established carboxylation method that involves the reaction of a phenoxide with carbon dioxide under pressure and heat.[2][3][4][5] This reaction is a cornerstone of industrial salicylic acid production and can be adapted for the synthesis of its fluorinated derivatives.

Mechanistic Insights

The reaction proceeds via the formation of a phenoxide intermediate, which then acts as a nucleophile, attacking the electrophilic carbon of CO2. The regioselectivity of the carboxylation (ortho vs. para) is influenced by the choice of the counter-ion and reaction conditions.[6] For the synthesis of salicylic acid derivatives, sodium phenoxide is typically favored to promote ortho-carboxylation.

Application to this compound

While direct application of the Kolbe-Schmitt reaction to 2,5-difluorophenol would be the most straightforward route, the literature more commonly describes analogous preparations for similar structures. For instance, the synthesis of 3,6-dichloro-2-hydroxybenzoic acid utilizes a modified Kolbe-Schmitt reaction on 2,5-dichlorophenol, suggesting a similar pathway is feasible for the difluoro-analog.[7]

A related approach involves the nucleophilic aromatic substitution of a more activated precursor. For example, the synthesis of 4-fluoro-2-hydroxybenzoic acid can be achieved by reacting 2,4-difluorobenzoic acid with sodium hydroxide in DMSO at elevated temperatures, achieving a high yield.[8] This suggests a potential route starting from 2,3,5-trifluorobenzoic acid.

Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Formation of the Phenoxide 2,5-Difluorophenol is dissolved in a suitable solvent (e.g., toluene) and treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.

Step 2: Carboxylation The phenoxide solution is transferred to a high-pressure autoclave. Carbon dioxide is introduced at high pressure (e.g., 5-100 atm), and the mixture is heated to a specified temperature (e.g., 125-150 °C) for several hours.[2][5]

Step 3: Acidification and Isolation After the reaction is complete, the autoclave is cooled, and the pressure is released. The reaction mixture is then acidified with a strong acid, such as hydrochloric acid or sulfuric acid, to precipitate the this compound. The solid product is collected by filtration, washed, and dried.

Data Summary
ParameterKolbe-Schmitt Reaction (Projected)
Starting Material 2,5-Difluorophenol
Key Reagents NaOH/KOH, CO2, HCl/H2SO4
Yield Moderate to High (projected)
Purity Good after recrystallization
Scalability High
Advantages Utilizes readily available starting materials, well-established industrial process.
Disadvantages Requires high pressure and temperature, potential for side products.
Directed Ortho-Lithiation: A Regioselective Strategy

Directed ortho-lithiation (DoM) is a powerful tool in modern organic synthesis for the regioselective functionalization of aromatic rings.[9][10] This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position.[9][11]

Mechanistic Insights

The DMG, which contains a heteroatom (e.g., O, N), coordinates to the lithium atom of the organolithium reagent. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate.[10] This intermediate can then be trapped with an electrophile, such as carbon dioxide, to introduce a carboxyl group with high regioselectivity. The carboxylic acid group itself can act as a directing group.[12]

Application to this compound

A plausible retrosynthetic analysis for this compound using a DoM strategy would start from 2,5-difluorophenol. The hydroxyl group can be protected, and then the protected phenol can undergo directed ortho-lithiation followed by carboxylation. However, a more direct approach involves the lithiation of an unprotected benzoic acid.[12]

A more practical approach reported in the literature for a similar compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, involves a multi-step synthesis starting from 2,4-difluoro-1-(methoxymethoxy)benzene.[13] This highlights that for complex substitution patterns, a multi-step sequence involving DoM might be necessary.

Experimental Protocol (Illustrative Example)

Step 1: Protection of the Hydroxyl Group (if necessary) 2,5-Difluorophenol can be protected with a suitable protecting group, such as a methoxymethyl (MOM) ether, to prevent interference from the acidic proton during lithiation.

Step 2: Directed Ortho-Lithiation The protected 2,5-difluorophenol is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). A strong organolithium base, such as sec-butyllithium or n-butyllithium, is added dropwise to effect deprotonation at the C6 position, directed by the protected hydroxyl group.

Step 3: Carboxylation Solid carbon dioxide (dry ice) is added to the solution of the aryllithium intermediate. The reaction is allowed to warm to room temperature.

Step 4: Deprotection and Workup An acidic workup removes the protecting group and protonates the carboxylate to yield the final product, this compound.

Data Summary
ParameterDirected Ortho-Lithiation
Starting Material 2,5-Difluorophenol (or a derivative)
Key Reagents Protecting group, organolithium reagent, CO2, acid
Yield Good to Excellent
Purity High
Scalability Moderate (can be challenging on a large scale)
Advantages High regioselectivity, milder reaction conditions (low temperature).
Disadvantages Requires anhydrous conditions, use of pyrophoric organolithium reagents, may require protection/deprotection steps.[13]

Comparative Analysis and Conclusion

The choice between the Kolbe-Schmitt reaction and directed ortho-lithiation for the synthesis of this compound depends heavily on the specific requirements of the researcher, including scale, available equipment, and desired purity.

The Kolbe-Schmitt reaction is a robust and scalable method, making it suitable for industrial production. Its primary drawbacks are the harsh reaction conditions (high pressure and temperature) and the potential for the formation of isomeric byproducts, which may necessitate extensive purification.

Directed ortho-lithiation , on the other hand, offers excellent regioselectivity and generally proceeds under milder temperature conditions. This makes it an attractive option for laboratory-scale synthesis where high purity is paramount. However, the stringent requirement for anhydrous conditions and the handling of pyrophoric organolithium reagents can pose challenges for large-scale applications.

Visualizing the Synthetic Pathways

Kolbe-Schmitt Reaction Pathway

Kolbe_Schmitt start 2,5-Difluorophenol phenoxide Sodium 2,5-Difluorophenoxide start->phenoxide NaOH carboxylation Carboxylation (CO2, High Pressure, Heat) phenoxide->carboxylation product_salt Sodium 3,6-Difluoro-2-hydroxybenzoate carboxylation->product_salt acidification Acidification (HCl) product_salt->acidification product This compound acidification->product

Caption: Kolbe-Schmitt reaction pathway for this compound.

Directed Ortho-Lithiation Pathway

Directed_Ortho_Lithiation start 2,5-Difluorophenol protection Protection (e.g., MOM-Cl) start->protection protected_phenol Protected 2,5-Difluorophenol protection->protected_phenol lithiation Lithiation (s-BuLi, -78 °C) protected_phenol->lithiation aryllithium Aryllithium Intermediate lithiation->aryllithium carboxylation Carboxylation (CO2) aryllithium->carboxylation protected_product Protected Product carboxylation->protected_product deprotection Deprotection (Acid) protected_product->deprotection product This compound deprotection->product

Caption: Directed ortho-lithiation pathway for this compound.

References

A Comparative Benchmarking Guide to 3,6-Difluoro-2-hydroxybenzoic Acid as a Cyclooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. This guide provides an in-depth technical comparison of 3,6-Difluoro-2-hydroxybenzoic acid against established cyclooxygenase (COX) inhibitors, namely salicylic acid and aspirin. Drawing upon established biochemical assays and principles of medicinal chemistry, we will explore the potential of fluorine substitution to modulate inhibitory activity.

Introduction: The Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.[1] Given the structural analogy of this compound to salicylic acid, a known non-steroidal anti-inflammatory drug (NSAID), we hypothesize that this fluorinated derivative will exhibit inhibitory activity against cyclooxygenase (COX) enzymes. This guide outlines a comprehensive benchmarking study to evaluate its potency and selectivity against COX-1 and COX-2 isoforms.

The Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes, COX-1 and COX-2, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[2] COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation.[2][3] Aspirin, or acetylsalicylic acid, irreversibly inhibits COX enzymes by acetylating a serine residue in the active site.[4] In contrast, salicylic acid is a weak, reversible inhibitor of COX activity.[2][4]

The following diagram illustrates the central role of COX enzymes in the prostaglandin biosynthesis pathway.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Cyclooxygenase Activity PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Peroxidase Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The Cyclooxygenase (COX) Pathway.

Benchmarking Strategy: A Head-to-Head Comparison

To objectively assess the inhibitory potential of this compound, a direct comparison with salicylic acid and aspirin is essential. This will involve determining the half-maximal inhibitory concentration (IC50) for both COX-1 and COX-2 isoforms. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), will provide a quantitative measure of isoform preference.[3]

Experimental Workflow

The following diagram outlines the experimental workflow for the comparative inhibitor screening.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme - Arachidonic Acid - TMPD Plate_Setup Set up 96-well plate: - Background wells - 100% Initial Activity wells - Inhibitor wells Reagents->Plate_Setup Enzymes Prepare Enzymes: - Human Recombinant COX-1 - Human Recombinant COX-2 Enzymes->Plate_Setup Inhibitors Prepare Inhibitors: - this compound - Salicylic acid - Aspirin Inhibitors->Plate_Setup Incubation Incubate with Inhibitors Plate_Setup->Incubation Reaction_Initiation Initiate Reaction with Arachidonic Acid Incubation->Reaction_Initiation Measurement Measure Absorbance at 590 nm Reaction_Initiation->Measurement IC50_Calc Calculate IC50 Values Measurement->IC50_Calc SI_Calc Calculate Selectivity Index (SI) IC50_Calc->SI_Calc

Caption: Experimental Workflow for COX Inhibition Assay.

Detailed Experimental Protocols

The following protocols are based on established methods for in vitro cyclooxygenase inhibition assays, such as those available in commercial kits.[5][6]

COX-1 and COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase component of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[5]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • TMPD (chromogen)

  • This compound

  • Salicylic acid (positive control)

  • Aspirin (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-1 and COX-2 enzymes in the assay buffer. Prepare a series of dilutions for each inhibitor.

  • Assay Plate Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective inhibitor dilution, and 10 µL of either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the absorbance at 590 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and plot the results to calculate the IC50 value.

Comparative Data Summary

The following table presents a hypothetical but plausible set of results for the inhibitory activity of this compound compared to salicylic acid and aspirin. The values for salicylic acid and aspirin are based on literature data.[4][7]

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 2555
Salicylic Acid >100~5>20
Aspirin ~15~300~0.05

Interpretation of Results and Scientific Insights

Based on our hypothetical data, this compound demonstrates a significant improvement in inhibitory potency against both COX-1 and COX-2 compared to its parent compound, salicylic acid. The fluorine atoms, with their high electronegativity, likely enhance the binding affinity of the molecule to the active site of the COX enzymes.

Interestingly, the difluoro-substituted compound exhibits a degree of selectivity towards COX-2 (SI = 5). While not as selective as some dedicated COX-2 inhibitors (coxibs)[8], this preference suggests that the fluorine substitutions may allow for more favorable interactions with the slightly larger and more accommodating active site of COX-2.

In contrast, aspirin shows a well-documented preference for COX-1, which is consistent with its irreversible mechanism of action.[4] Salicylic acid is a weak inhibitor of both isoforms, with a slight preference for COX-2.[7]

Potential for Off-Target Effects and Future Directions

While this guide focuses on COX inhibition, it is crucial to consider potential off-target effects. Fluorinated aromatic compounds can interact with various biological targets.[9][10] Future studies should include broader profiling against a panel of enzymes and receptors to assess the selectivity of this compound.

Furthermore, the potential for this compound to act as an inhibitor of other enzyme classes, such as O-GlcNAc transferase (OGT), could be explored. OGT is an essential enzyme involved in numerous cellular processes, and the development of potent and selective OGT inhibitors is an active area of research.[11][12][13] Although structurally distinct from known OGT inhibitors, the unique electronic properties imparted by the fluorine atoms could lead to unexpected interactions.

Conclusion

This comparative guide provides a framework for the systematic evaluation of this compound as a novel enzyme inhibitor. The presented experimental design, rooted in established methodologies, allows for a robust head-to-head comparison with benchmark compounds. The hypothetical results suggest that the introduction of fluorine atoms can significantly enhance the inhibitory potency of salicylic acid against COX enzymes, with a modest selectivity towards COX-2. This underscores the power of strategic fluorination in drug discovery and provides a compelling rationale for further investigation of this compound and related analogs as potential anti-inflammatory agents.

References

A Comparative Guide to the Isomeric Effects on the Properties and Reactivity of Difluoro-2-hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The difluoro-2-hydroxybenzoic acid scaffold, a fluorinated analogue of salicylic acid, presents a fascinating case study in the profound influence of isomeric substitution on a molecule's physicochemical properties and reactivity. The precise placement of two fluorine atoms on the aromatic ring dramatically alters electronic distribution, hydrogen bonding capabilities, and steric hindrance, leading to a palette of isomers with distinct characteristics. This guide provides an in-depth comparison of the key isomers of difluoro-2-hydroxybenzoic acid, offering experimental data and field-proven insights to inform rational drug design and synthetic strategy.

The Critical Role of Isomerism

The varied positioning of two electron-withdrawing fluorine atoms on the 2-hydroxybenzoic acid framework gives rise to several isomers, each with a unique electronic and steric profile. These subtle structural shifts have significant consequences for a molecule's acidity (pKa), solubility, and its behavior in chemical reactions. Understanding these isomeric effects is paramount for researchers aiming to fine-tune molecular properties for specific applications, from optimizing drug-receptor interactions to designing novel materials with tailored characteristics.

Physicochemical Properties: A Tale of Two Fluorines

The interplay of the hydroxyl, carboxylic acid, and two fluorine substituents governs the fundamental physicochemical properties of these isomers.

Acidity (pKa)

The acidity of the carboxylic acid and phenolic hydroxyl groups is a critical parameter influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and biological activity. The electron-withdrawing nature of the fluorine atoms generally increases the acidity (lowers the pKa) of both the carboxylic acid and the phenolic proton compared to the parent 2-hydroxybenzoic acid. However, the magnitude of this effect is highly dependent on the fluorine positions.

Table 1: Comparison of Physicochemical Properties of Difluoro-2-hydroxybenzoic Acid Isomers

IsomerPredicted Carboxylic Acid pKa (relative)Intramolecular H-Bonding Strength (predicted)Melting Point (°C)
3,4-Difluoro-2-hydroxybenzoic acidModerateStrong174-177[1]
3,5-Difluoro-2-hydroxybenzoic acidHighModerateNot readily available
3,6-Difluoro-2-hydroxybenzoic acidVery HighWeakNot readily available
4,5-Difluoro-2-hydroxybenzoic acidModerateStrongNot readily available
4,6-Difluoro-2-hydroxybenzoic acidHighModerateNot readily available
5,6-Difluoro-2-hydroxybenzoic acidVery HighWeakNot readily available

Note: Predicted pKa and hydrogen bonding strength are relative rankings based on electronic effects. Experimental data should be consulted where available.

Intramolecular Hydrogen Bonding

A key structural feature of 2-hydroxybenzoic acids is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction has a significant impact on the molecule's conformation, acidity, and reactivity. The strength of this hydrogen bond can be modulated by the fluorine substituents. Fluorine atoms at the 3- or 5-positions can influence the acidity of the phenolic proton through the aromatic ring, thereby affecting the strength of the hydrogen bond. Conversely, a fluorine at the 6-position can sterically hinder the formation of this bond and also exert a strong through-space electronic effect.

The crystal structure of 3,4-difluoro-2-hydroxybenzoic acid confirms the presence of an intramolecular O—H⋯O hydrogen bond[2][3]. This contributes to the planarity of the molecule and influences its crystal packing[2][3].

Intramolecular vs. Intermolecular Hydrogen Bonding cluster_0 Intramolecular H-Bonding (e.g., 3,4-Difluoro-2-hydroxybenzoic acid) cluster_1 Intermolecular H-Bonding (Hypothetical scenario without intramolecular H-bond) a A single molecule forms an internal hydrogen bond, reducing the availability of H-bond donors and acceptors for intermolecular interactions. b Molecules interact with each other through hydrogen bonds, leading to dimers or larger aggregates.

Caption: Intramolecular vs. Intermolecular Hydrogen Bonding.

Solubility

Aqueous solubility is a crucial parameter for drug development. The interplay between the ability to form hydrogen bonds with water and the lipophilicity of the fluorinated aromatic ring determines the solubility of these isomers. The intramolecular hydrogen bond in many of these isomers can reduce their ability to form hydrogen bonds with water, potentially lowering their aqueous solubility compared to isomers where intermolecular hydrogen bonding with water is more favorable. However, the increased polarity from the C-F bonds can counteract this effect. Predicting the precise solubility of each isomer is complex and would ideally be determined experimentally.

Spectroscopic Analysis: Fingerprinting the Isomers

Spectroscopic techniques like NMR and IR provide valuable insights into the electronic and structural differences between the isomers.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are sensitive to the electron-withdrawing effects of the fluorine atoms and the hydroxyl and carboxylic acid groups. For example, in 3,4-difluoro-2-hydroxybenzoic acid, the aromatic protons appear as multiplets in the range of δ 6.94-7.68 ppm in DMSO-d6[1]. The specific splitting patterns and coupling constants (J-coupling) between protons and fluorine atoms (¹H-¹⁹F coupling) are unique for each isomer and can be used for unambiguous identification.

IR Spectroscopy

The infrared spectrum of each isomer is characterized by the vibrational frequencies of its functional groups. The O-H stretch of the carboxylic acid and the phenolic hydroxyl group, as well as the C=O stretch of the carboxylic acid, are particularly informative. The position of the C=O stretching vibration (typically 1650-1700 cm⁻¹) can be influenced by the intramolecular hydrogen bond; a stronger hydrogen bond can lower the C=O stretching frequency. For 3,4-difluoro-2-hydroxybenzoic acid, the C=O stretch is observed at 1654.1 cm⁻¹[1].

Reactivity: The Isomeric Influence on Chemical Transformations

The position of the fluorine atoms significantly directs the reactivity of the aromatic ring and can also influence the reactivity of the hydroxyl and carboxylic acid functional groups.

Electrophilic Aromatic Substitution

The difluoro-2-hydroxybenzoic acid ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine and carboxylic acid groups. However, the powerful activating and ortho-, para-directing effect of the hydroxyl group will be the dominant factor in determining the position of substitution. The fluorine atoms will further modulate this regioselectivity. For example, in the nitration of salicylic acid, the nitro group is directed to the 5-position. For the difluoro isomers, the position of nitration will be a result of the combined directing effects of the hydroxyl group and the two fluorine atoms.

G Electrophilic Aromatic Substitution Workflow start Difluoro-2-hydroxybenzoic Acid Isomer reagents Nitrating Agent (e.g., HNO3/H2SO4) start->reagents Reaction intermediate Sigma Complex (Carbocation Intermediate) reagents->intermediate Electrophilic Attack product Nitrated Product intermediate->product Deprotonation analysis Product Characterization (NMR, MS) product->analysis Analysis

Caption: General workflow for electrophilic aromatic substitution.

Reactions of the Carboxylic Acid and Hydroxyl Groups

The carboxylic acid group can undergo typical reactions such as esterification and amide formation. The rate of these reactions can be influenced by the steric hindrance and electronic effects of the adjacent fluorine atoms. For example, a fluorine atom at the 3-position may have a more pronounced electronic effect on the carboxyl group's reactivity than a fluorine at the 5-position. Similarly, the hydroxyl group can be alkylated or acylated. The nucleophilicity of the hydroxyl group, and thus its reactivity, will be reduced by the electron-withdrawing fluorine atoms, with the effect being most pronounced for isomers with fluorine atoms ortho or para to the hydroxyl group.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a standardized method for the experimental determination of the carboxylic acid pKa.

Materials:

  • Difluoro-2-hydroxybenzoic acid isomer

  • 0.1 M Sodium hydroxide (standardized)

  • Deionized water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Accurately weigh approximately 0.1 mmol of the difluoro-2-hydroxybenzoic acid isomer and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required for some isomers to fully dissolve.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

  • Fill the burette with standardized 0.1 M NaOH solution.

  • Record the initial pH of the acid solution.

  • Add the NaOH solution in small increments (e.g., 0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH begins to change rapidly, then add smaller increments (e.g., 0.05 mL) through the equivalence point.

  • Continue adding titrant until the pH plateaus.

  • Plot a graph of pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection.

  • The pKa is equal to the pH at the half-equivalence point.

Protocol 2: Fischer Esterification

This protocol describes a general procedure for the esterification of the carboxylic acid group.

Materials:

  • Difluoro-2-hydroxybenzoic acid isomer

  • Methanol (or other alcohol)

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the difluoro-2-hydroxybenzoic acid isomer (1 eq.), methanol (10-20 eq.), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization as needed.

Conclusion

The isomeric effects on the properties and reactivity of difluoro-2-hydroxybenzoic acids are a clear demonstration of how subtle changes in molecular structure can have profound consequences. The position of the two fluorine atoms dictates the acidity, solubility, intramolecular hydrogen bonding, and reactivity of these compounds. A thorough understanding of these structure-property and structure-reactivity relationships is essential for scientists and researchers in drug development and materials science. This guide provides a framework for understanding these effects and serves as a practical resource for the synthesis and characterization of this important class of molecules. Further experimental investigation to fill the gaps in the comparative data for all isomers is highly encouraged to build a more complete picture of their chemical landscape.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3,6-Difluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. 3,6-Difluoro-2-hydroxybenzoic acid is a valuable building block in modern drug discovery and materials science. However, its chemical properties—specifically the presence of a halogenated aromatic ring—necessitate a rigorous and informed approach to waste management. This guide provides the essential procedural framework for handling and disposing of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The core principle underpinning the disposal of any fluorinated organic compound is acknowledging its potential for persistence and the specific hazards it presents.[1] The robust carbon-fluorine bond, which imparts desirable chemical properties, also makes these molecules resistant to natural degradation, demanding specialized disposal methods.[1][2]

Hazard Profile and Essential Safety Precautions

Before any handling or disposal, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as hazardous and requires stringent safety measures to prevent exposure.

A summary of its hazard identification is presented below.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[3][4]
Serious Eye IrritationH319Causes serious eye irritation.[3][4]
Respiratory IrritationH335May cause respiratory irritation.[3]
Signal Word Warning
NFPA Health Hazard 3 Short exposure could cause serious temporary or residual injury.[3]

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][5] All handling of the solid or its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]

  • Avoid Incompatibilities: Store and handle this chemical away from strong oxidizing agents, strong acids, and strong bases.[3][7]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4][8] Do not eat, drink, or smoke in areas where this chemical is used.[3]

The Disposal Decision Workflow

The proper disposal of this compound is not a single action but a systematic process. The primary directive is that this compound must be treated as hazardous waste .[1] Under no circumstances should it be disposed of down the drain or in standard municipal trash.[9] The following workflow diagram illustrates the decision-making and handling process from the point of generation to final disposal.

G cluster_0 Step 1: Point of Generation cluster_1 Step 2: Immediate Handling cluster_2 Step 3: Institutional Waste Management cluster_3 Step 4: Approved Final Disposal Routes cluster_4 Prohibited Actions A Waste Generation (Unused Reagent, Contaminated Materials, Spills) B Segregate as Halogenated Organic Waste A->B Crucial First Step C Package in a Labeled, Compatible Container (e.g., HDPE) B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E Follow Institutional Protocol F High-Temperature Incineration (with Scrubber) E->F Preferred Method G Hazardous Waste Landfill E->G Alternative Method H Drain Disposal I Regular Trash Disposal

Caption: Disposal decision workflow for this compound.

Approved Disposal Methodologies

As a halogenated organic compound, this compound falls under specific waste categories regulated by agencies like the U.S. Environmental Protection Agency (EPA).[10][11] The selection of a final disposal method must be performed by a licensed hazardous waste management company.

Primary Method: High-Temperature Incineration

This is the most effective and recommended disposal method.[1][3]

  • Causality: Fluorinated organic compounds possess very stable carbon-fluorine bonds.[1][2] High-temperature incineration (typically >1000°C) provides the necessary energy to break these bonds, ensuring the complete destruction of the molecule.[2]

  • Facility Requirements: The incinerator must be specifically licensed to handle halogenated hazardous waste and be equipped with an afterburner and a flue gas scrubber.[3] This is critical to neutralize and capture acidic gases, such as hydrogen fluoride, that are produced during combustion.[7][12]

Alternative Method: Hazardous Waste Landfill

While incineration ensures destruction, landfilling is a containment strategy.

  • Causality: If incineration is not available, the waste can be disposed of in a specially designated hazardous waste landfill.[2] These facilities are engineered with liners and leachate collection systems to prevent the chemical from entering the environment.[2]

  • Important Distinction: This is fundamentally different from a municipal landfill. Disposal in a standard landfill is strictly prohibited.[2]

Experimental Protocols for Waste Handling

The following protocols provide step-by-step guidance for the safe handling and packaging of this compound waste in a laboratory setting.

Protocol 1: Disposal of Unused or Contaminated Solid Waste

This protocol applies to expired reagents, reaction byproducts, or materials heavily contaminated with the solid compound.

  • Work Area Preparation: Perform all steps inside a certified chemical fume hood.

  • Container Selection: Obtain a dedicated hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE). The container must be clean, dry, and have a secure, sealable lid.

  • Waste Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Avoid any actions that could generate dust.[3][4][9]

  • Labeling: Immediately label the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Skin/Eye Hazard")

    • The date of accumulation.

  • Secure and Store: Tightly seal the container.[3][7] Store it in a designated, secondary containment area for hazardous waste, away from incompatible materials.[3][6]

  • Disposal Request: Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department or their designated waste contractor.[4][6]

Protocol 2: Management of Small Spills for Disposal

This protocol is for minor spills of the solid material on a benchtop or within a fume hood.

  • Ensure Safety: Keep the area well-ventilated. If not already wearing it, don all required PPE (gloves, lab coat, eye protection).[3]

  • Containment: Prevent the further spread of the powder.

  • Cleanup (Dry Method): Do not use a brush, as this can aerosolize the powder. Gently sweep or shovel the spilled solid using a spatula and dustpan.[3][8] Place the collected material into a labeled hazardous waste container as described in Protocol 1.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in. Place the used cloth into the same solid waste container.

  • Final Wash: Wash the area with soap and water.[9]

  • Waste Packaging: Seal and store the hazardous waste container as described in Protocol 1 and arrange for its disposal.

By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of your research remains positive and contained within the laboratory.

References

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